molecular formula C17H16O6 B12392497 1,3-Bis(carboxyphenoxy)propane

1,3-Bis(carboxyphenoxy)propane

货号: B12392497
分子量: 316.30 g/mol
InChI 键: WXMFWWZIJLIMLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Bis(carboxyphenoxy)propane is a useful research compound. Its molecular formula is C17H16O6 and its molecular weight is 316.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C17H16O6

分子量

316.30 g/mol

IUPAC 名称

2-[3-(2-carboxyphenoxy)propoxy]benzoic acid

InChI

InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)

InChI 键

WXMFWWZIJLIMLP-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-bis(carboxyphenoxy)propane, a valuable monomer utilized in the creation of aromatic polyanhydrides for drug delivery applications.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This document outlines the detailed experimental protocol, key reaction parameters, and the underlying chemical principles.

Reaction Scheme

The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a strong base, typically sodium hydroxide (B78521).[5][6] The overall reaction is depicted below:

2 (HOOC-C₆H₄-OH) + Br-CH₂CH₂CH₂-Br + 4 NaOH → HOOC-C₆H₄-O-CH₂CH₂CH₂-O-C₆H₄-COOH + 4 NaBr + 4 H₂O

This reaction is a classic example of the Williamson ether synthesis, where the sodium salt of the phenoxide ion, formed in situ, acts as a nucleophile and displaces the bromide ions from 1,3-dibromopropane in an SN2 reaction.[2][3]

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of 1,3-bis(p-carboxyphenoxy)propane.[5][6]

Materials and Equipment:

  • 1000 mL three-neck round-bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel (at least 60 mL capacity)

  • 4-hydroxybenzoic acid (HBA)

  • Sodium hydroxide (NaOH)

  • Deionized water (DI-H₂O)

  • 1,3-dibromopropane (DBP)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Methanol for purification[6]

Procedure:

  • Preparation of the Sodium Hydroxide Solution: Dissolve 110 g (2.75 moles) of NaOH in 400 mL of DI-H₂O in a separate beaker. Caution: This process is highly exothermic; dissolve the NaOH in stages and cool the solution as needed.[5]

  • Reaction Setup: Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 1000 mL three-neck round-bottom flask.[5] Assemble the flask with the overhead stirrer in the center neck, a condenser in one side neck, and an addition funnel in the other.[5]

  • Formation of the Phenoxide: Slowly add the prepared NaOH solution to the flask containing the 4-hydroxybenzoic acid while stirring.[5]

  • Initiation of Reflux: Begin heating the mixture using the heating mantle until a gentle reflux is achieved.[5]

  • Addition of 1,3-dibromopropane: Place 50.8 mL (0.5 moles) of 1,3-dibromopropane into the addition funnel.[5] Add the 1,3-dibromopropane dropwise to the refluxing solution at a rate of approximately 8-10 drops per minute.[5]

  • Overnight Reflux: Once the addition of 1,3-dibromopropane is complete, continue to reflux the reaction mixture overnight.[5] A white precipitate should become visible during the reaction.[5]

  • Cooling and Precipitation: After the overnight reflux, turn off the heat and allow the solution to cool to room temperature.[5]

  • Acidification and Product Isolation: Once cooled, the solution is acidified to precipitate the crude product. This can be done by reprecipitation with a 3 M H₂SO₄ solution.[6] The resulting white precipitate is then filtered.

  • Purification: The crude product can be purified by dissolving it in a sodium hydroxide solution and reprecipitating it with acid, followed by washing with cold water.[6] An alternative purification method involves recrystallization from methanol.[6]

  • Drying: The purified white precipitate of 1,3-bis(4-carboxyphenoxy)propane (B1197222) is dried before characterization.[6]

Data Presentation

Table 1: Reagent and Reaction Parameters

ParameterValueMolesReference
4-Hydroxybenzoic Acid152 g1.1[5]
Sodium Hydroxide110 g2.75[5]
1,3-Dibromopropane50.8 mL0.5[5]
Solvent400 mL DI-H₂ON/A[5]
Reaction TemperatureGentle RefluxN/A[5]
Reaction TimeOvernightN/A[5]
Yield60%[6]

Table 2: Physical and Spectral Data of 1,3-Bis(4-carboxyphenoxy)propane

PropertyValueReference
Melting Point318–320 °C[6]
AppearanceWhite solid[5][6]
FT-IR (KBr, cm⁻¹) [6]
O-H (Carboxylic Acid)2511–3016 (strong, broad)[6]
C=O (Carboxylic Acid)1678 (strong)[6]
C=C (Aromatic)1606 (strong)[6]
C-O (Ether)1249 (strong)[6]

Mandatory Visualization

Synthesis_Workflow Reagents 1. Reagent Preparation - Dissolve NaOH in DI water - Add 4-hydroxybenzoic acid to flask Setup 2. Reaction Setup - Assemble 3-neck flask - Add NaOH solution to HBA Reagents->Setup Reflux1 3. Initial Reflux - Heat mixture to gentle reflux Setup->Reflux1 Addition 4. Addition of DBP - Add 1,3-dibromopropane dropwise Reflux1->Addition Reflux2 5. Overnight Reflux - Continue refluxing overnight Addition->Reflux2 Cooling 6. Cooling - Cool reaction to room temperature Reflux2->Cooling Isolation 7. Product Isolation - Acidify with H₂SO₄ - Filter the precipitate Cooling->Isolation Purification 8. Purification - Dissolve in NaOH and reprecipitate - Wash with cold water - Dry the product Isolation->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Second SN2 Attack Phenol 4-Hydroxybenzoic Acid (Ar-OH) Phenoxide Sodium Phenoxide (Ar-O⁻Na⁺) Phenol->Phenoxide + NaOH Base NaOH Water H₂O Phenoxide->Water + H₂O Phenoxide2 Ar-O⁻Na⁺ Intermediate Intermediate Ether Phenoxide2->Intermediate + Br-R-Br DBP 1,3-Dibromopropane (Br-R-Br) NaBr NaBr Intermediate->NaBr + NaBr Intermediate2 Intermediate Ether Final_Product This compound (Ar-O-R-O-Ar) Intermediate2->Final_Product + Ar-O⁻Na⁺ Phenoxide3 Ar-O⁻Na⁺ NaBr2 NaBr Final_Product->NaBr2 + NaBr

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

An In-depth Technical Guide to the Synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, a molecule of significant interest in the development of metal-organic frameworks (MOFs). This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data.

Introduction

4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid is a versatile organic linker used in the construction of complex supramolecular structures, particularly metal-organic frameworks. Its rigid aromatic components are separated by a flexible propane-1,3-dioxy spacer, allowing for the formation of diverse and potentially functional crystalline materials. This guide will focus on the chemical synthesis of this key building block.

Synthetic Pathway Overview

The primary and most accessible synthetic route to 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid involves a two-step process. The first step is a Williamson ether synthesis to form the diester precursor, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate. This is followed by a hydrolysis reaction to yield the final diacid product.

An alternative conceptual pathway could begin with the synthesis of the corresponding dialdehyde, 4,4'-(propane-1,3-diyldioxy)dibenzaldehyde, followed by oxidation to the diacid.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate

This procedure is adapted from the synthesis of the dimethyl ester derivative.[1]

Materials:

Procedure:

  • In a reaction vessel, dissolve methyl 4-hydroxybenzoate (0.03 mol, 4.56 g) in acetonitrile (50 mL).

  • Add potassium carbonate (0.06 mol, 8.28 g) to the solution.

  • Heat the mixture to 120 °C and stir for one hour.

  • Add 1,3-dibromopropane (0.3 mol, 6.05 g) to the reaction mixture.

  • Continue the reaction for 7 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile by steam distillation.

  • Extract the product with ethyl acetate.

  • Remove the ethyl acetate to yield the colorless product, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate.

Step 2: Hydrolysis to 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid

The following is a general hydrolysis protocol, as specific details for this compound were not found in the searched literature.

Materials:

  • Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate.[1]

ParameterValue
Starting MaterialMethyl 4-hydroxybenzoate
Reagents1,3-dibromopropane, Potassium carbonate
SolventAcetonitrile
Reaction Temperature120 °C
Reaction Time7 hours
Yield of Diester45%

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start_materials Methyl 4-hydroxybenzoate 1,3-dibromopropane K₂CO₃ reaction_step1 Reaction in Acetonitrile 120°C, 7 hours start_materials->reaction_step1 workup_step1 Steam Distillation Ethyl Acetate Extraction reaction_step1->workup_step1 product_ester Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate workup_step1->product_ester start_hydrolysis Diester Intermediate product_ester->start_hydrolysis reaction_hydrolysis Base Hydrolysis (e.g., NaOH in Ethanol/Water) start_hydrolysis->reaction_hydrolysis workup_hydrolysis Acidification (HCl) Filtration & Drying reaction_hydrolysis->workup_hydrolysis final_product 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid workup_hydrolysis->final_product

Caption: Synthetic workflow for 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid.

Concluding Remarks

The synthesis of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid is a straightforward process that can be achieved in good yields through a two-step synthetic sequence. The methodologies outlined in this guide are well-established and can be readily implemented in a standard organic chemistry laboratory. The primary application of this compound as a linker in the formation of metal-organic frameworks underscores its importance in materials science and may have implications for drug delivery and other biomedical applications.

References

An In-depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(p-carboxyphenoxy)propane (CAS Number: 3753-81-9), hereafter referred to as CPP, is a dicarboxylic acid monomer that has garnered significant attention in the field of biomedical materials. Its chemical structure, featuring two carboxylic acid groups linked by a flexible propane (B168953) diether chain, makes it an ideal building block for the synthesis of biodegradable polyanhydrides. These polymers are particularly valued in the realm of drug delivery for their ability to facilitate controlled and sustained release of therapeutic agents. This technical guide provides a comprehensive overview of CPP, including its physicochemical properties, a detailed synthesis protocol, and its primary application in the formulation of drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of CPP is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 3753-81-9[1]
Molecular Formula C₁₇H₁₆O₆[1][2]
Molecular Weight 316.31 g/mol [2][3]
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1][4]
Synonyms 1,3-Bis(4-carboxyphenoxy)propane, 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid[1][5]
Appearance Solid[2]
Melting Point 310 °C (lit.)[6]
Purity ≥97%[2]

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

The synthesis of CPP is typically achieved through a Williamson ether synthesis reaction. This method involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of CPP.[7]

Materials:

  • 4-hydroxybenzoic acid (HBA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (DI-H₂O)

  • 1,3-dibromopropane

Equipment:

  • 1000 mL 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Stirring apparatus

Procedure:

  • In a 1000 mL 3-neck round bottom flask, dissolve 152 g (1.1 mole) of 4-hydroxybenzoic acid in 400 mL of a 6.9 M sodium hydroxide solution (prepared by dissolving 110 g of NaOH in 400 mL of DI-H₂O).

  • Equip the flask with a condenser and a stirring apparatus and place it in a heating mantle.

  • Heat the mixture to reflux with constant stirring.

  • Slowly add 1,3-dibromopropane to the refluxing mixture.

  • Continue the reflux for a specified period to ensure the completion of the reaction.

  • After cooling, the reaction mixture is acidified to precipitate the crude product.

  • The crude CPP is then collected by filtration and purified by recrystallization.

Application in Drug Delivery

The primary application of CPP is as a monomer in the synthesis of polyanhydrides for biodegradable drug delivery systems.[8] These polymers are designed to erode in a controlled manner, releasing the encapsulated drug over a prolonged period.

Polyanhydride Synthesis Workflow

The synthesis of polyanhydrides from CPP typically involves a melt polycondensation reaction. This process is often carried out with other dicarboxylic acids, such as sebacic acid, to tailor the physicochemical properties of the resulting polymer.

G Workflow for Polyanhydride Synthesis CPP 1,3-Bis(p-carboxyphenoxy)propane (CPP) PrePolymer Pre-polymer Formation (Melt Polycondensation) CPP->PrePolymer CoMonomer Co-monomer (e.g., Sebacic Acid) CoMonomer->PrePolymer Polymer High Molecular Weight Polymer PrePolymer->Polymer Further Polymerization Purification Purification Polymer->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization DrugEncapsulation Drug Encapsulation Characterization->DrugEncapsulation DeliverySystem Final Drug Delivery System DrugEncapsulation->DeliverySystem

Caption: General workflow for the synthesis of CPP-based polyanhydrides for drug delivery.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that 1,3-Bis(p-carboxyphenoxy)propane itself has a specific interaction with or modulating effect on intracellular signaling pathways. Its primary role is that of a monomer for the creation of biocompatible and biodegradable polymers. The biological effects observed with these polymers are generally attributed to the encapsulated therapeutic agent or the degradation products of the polymer backbone.

The logical relationship for the biological effect of a CPP-based drug delivery system can be visualized as follows:

G Logical Relationship of Biological Effect cluster_0 Drug Delivery System CPP_Polymer CPP-based Polyanhydride Degradation Polymer Degradation CPP_Polymer->Degradation Drug Encapsulated Drug DrugRelease Drug Release Drug->DrugRelease Degradation->DrugRelease TargetCell Target Cell / Tissue DrugRelease->TargetCell SignalingPathway Signaling Pathway Modulation TargetCell->SignalingPathway Drug Action BiologicalResponse Biological Response SignalingPathway->BiologicalResponse

References

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CAS No. 3753-81-9), often abbreviated as CPP, is a dicarboxylic acid monomer that plays a crucial role in the synthesis of biodegradable polyanhydrides.[1] These polymers are of significant interest in the field of drug delivery due to their biocompatibility and surface-eroding properties, which allow for controlled, zero-order drug release. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug delivery systems.

Core Chemical Properties

This compound is a white solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.31 g/mol [1]
CAS Number 3753-81-9[1]
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1]
Melting Point 310 °C[2]
Boiling Point (Predicted) 533.5 ± 30.0 °C
PropertyValueSource(s)
Solubility Soluble in acetone, ethyl acetate; exhibits an odd-even effect on solubility in organic solvents where dicarboxylic acids with an even number of carbon atoms have lower solubility than adjacent odd-numbered homologs. The presence of water can enhance the solubility of carboxylic acids in some organic solvents.[3][4]
Appearance White solid[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) in the presence of a strong base.

Experimental Protocol:
  • Reaction Setup: In a 1000 mL 3-neck round-bottom flask, combine 152 g (1.1 mole) of 4-hydroxybenzoic acid with a solution of 110 g (2.75 moles) of sodium hydroxide (B78521) in 400 mL of deionized water.[5]

  • Heating and Reflux: Equip the flask with a condenser and an overhead stirrer. Heat the mixture to a gentle reflux.[5]

  • Addition of Alkyl Halide: Slowly add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the refluxing solution via an addition funnel at a rate of approximately 8-10 drops per minute.[5]

  • Overnight Reflux: Once the addition is complete, continue to reflux the reaction mixture overnight. A white precipitate should become visible.[5]

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature.

  • Purification: The crude product is purified by dissolving it in water and reprecipitating it with a 3 M sulfuric acid solution. The resulting white precipitate is then washed with cold water, filtered, and dried.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification HBA 4-Hydroxybenzoic Acid Setup Reaction Setup in 3-Neck Flask HBA->Setup DBP 1,3-Dibromopropane Addition Slow Addition of 1,3-Dibromopropane DBP->Addition NaOH Sodium Hydroxide NaOH->Setup Reflux Heating to Gentle Reflux Setup->Reflux Reflux->Addition Overnight_Reflux Overnight Reflux Addition->Overnight_Reflux Cooling Cooling to Room Temperature Overnight_Reflux->Cooling Precipitation Reprecipitation with H₂SO₄ Cooling->Precipitation Washing Washing with Cold Water Precipitation->Washing Drying Drying Washing->Drying Product This compound Drying->Product Drug_Delivery_Mechanism cluster_formulation Polymer Formulation cluster_delivery Drug Delivery Process cluster_outcome Therapeutic Outcome Monomer This compound Polymerization Polymerization to form Polyanhydride Matrix Monomer->Polymerization Drug Active Drug Encapsulation Drug Encapsulation within Matrix Drug->Encapsulation Polymerization->Encapsulation Implantation Implantation of Drug-Loaded Polymer Encapsulation->Implantation Surface_Erosion Surface Erosion of Polyanhydride Implantation->Surface_Erosion Drug_Release Controlled Drug Release Surface_Erosion->Drug_Release Therapeutic_Effect Sustained Therapeutic Effect Drug_Release->Therapeutic_Effect

References

In-Depth Technical Guide to the Physical Properties of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane, also known as 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, is a molecule of significant interest in the fields of polymer chemistry and drug delivery. Its rigid aromatic structure, combined with the flexibility of the propane (B168953) linker and the presence of two carboxylic acid functional groups, makes it a valuable building block for the synthesis of polymers, particularly biodegradable polyanhydrides used in controlled-release drug delivery systems. A thorough understanding of its physical properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, including its chemical structure, molecular properties, and available spectral and thermal data.

Chemical Structure and Identification

The chemical structure of this compound consists of two carboxyphenoxy moieties linked by a propane chain.

Caption: Chemical Structure of this compound.

General and Molecular Properties

A summary of the key identification and molecular properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₆
Molecular Weight 316.31 g/mol
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1]
CAS Number 3753-81-9
SMILES String C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O[1]
InChI Key VBISQLWPGDULSX-UHFFFAOYSA-N[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. It is important to note that some of these properties are predicted and experimental verification is recommended.

PropertyValueMethodReference
Melting Point 310 °CLiterature
Boiling Point 533.5 ± 30.0 °CPredicted[2]
Appearance Solid-

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is outlined below.[3]

synthesis_workflow reagents Reactants: - 4-hydroxybenzoic acid - 1,3-dibromopropane - Sodium Hydroxide dissolution Dissolve 4-hydroxybenzoic acid in NaOH solution reagents->dissolution addition Slowly add 1,3-dibromopropane to the reaction mixture dissolution->addition reflux Reflux the mixture addition->reflux precipitation Acidify with HCl to precipitate the product reflux->precipitation filtration Filter the precipitate precipitation->filtration washing Wash the solid with water filtration->washing drying Dry the final product washing->drying

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Linker: To the resulting solution, slowly add 1,3-dibromopropane.

  • Reaction: The mixture is then heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.

  • Precipitation: After cooling, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the crude this compound.

  • Purification: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization.[3]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentReference
2511–3016O-H stretch (Carboxylic Acid)[3]
1678C=O stretch (Carboxylic Acid)[3]
1606C=C stretch (Aromatic)[3]
1249C-O stretch (Ether)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated and are available in public databases.[4]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the thermal stability and phase behavior of materials. A study involving polyamides based on 1,3-bis(4-carboxy phenoxy) propane reported thermal properties of the resulting polymers, indicating the monomer's suitability for polymerization at elevated temperatures.[3] However, specific DSC and TGA data for the pure monomer are not extensively reported in the literature.

Solubility

Safety Information

For detailed safety information, including handling, storage, and disposal, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated overview of the currently available physical property data for this compound. While key identifiers, molecular properties, and some spectroscopic data are established, there remain opportunities for further experimental characterization, particularly in the areas of quantitative solubility, thermal analysis of the pure compound, and detailed NMR and mass spectral analysis. Such data would be invaluable for researchers and professionals working with this versatile molecule in the development of advanced materials and drug delivery systems.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis and physicochemical properties, with a primary focus on the melting point, of 1,3-Bis(carboxyphenoxy)propane. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a monomer for creating biodegradable polymers for drug delivery applications. This document compiles available data, presents detailed experimental protocols, and includes visualizations to elucidate key processes.

Introduction

This compound is an aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of polyanhydrides. These polymers are of significant interest in the pharmaceutical field due to their biocompatibility and bioerodible nature, making them excellent candidates for controlled drug delivery systems. The physicochemical properties of the monomer, particularly its melting point, are critical parameters that influence polymer synthesis, processing, and the final characteristics of the drug delivery vehicle. This guide will focus on the most extensively studied isomer, 1,3-Bis(4-carboxyphenoxy)propane.

Physicochemical Data

Table 1: General Physicochemical Properties of 1,3-Bis(4-carboxyphenoxy)propane

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₆[1][2]
Molecular Weight316.31 g/mol [1]
CAS Number3753-81-9[1][2]
AppearanceSolid[1]

Table 2: Melting Point of 1,3-Bis(4-carboxyphenoxy)propane

Reported Melting PointMethodReference
310 °C (lit.)Not specified[1][3]
318–320 °CNot specified[4]

Synthesis of 1,3-Bis(4-carboxyphenoxy)propane

The synthesis of 1,3-Bis(4-carboxyphenoxy)propane is typically achieved through a Williamson ether synthesis. The following protocol is based on established literature.[4][5]

Experimental Protocol: Synthesis

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid and sodium hydroxide in deionized water.

  • Slowly add 1,3-dibromopropane to the stirred solution.

  • Reflux the mixture for several hours.

  • After cooling, the crude product is precipitated.

  • The crude product is purified by dissolving it in a sodium hydroxide solution and then reprecipitating it by the addition of 3 M sulfuric acid.

  • The purified product is washed with cold water, filtered, and dried to yield a white precipitate of 1,3-bis(4-carboxyphenoxy)propane.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product r1 4-Hydroxybenzoic Acid p1 Dissolution in NaOH(aq) r1->p1 r2 1,3-Dibromopropane p2 Addition of 1,3-Dibromopropane r2->p2 r3 NaOH (aq) r3->p1 p1->p2 p3 Reflux p2->p3 u1 Precipitation p3->u1 u2 Dissolution in NaOH u1->u2 u3 Reprecipitation with H2SO4 u2->u3 u4 Wash, Filter & Dry u3->u4 product 1,3-Bis(4-carboxyphenoxy)propane u4->product

Caption: Synthesis of 1,3-Bis(4-carboxyphenoxy)propane.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[6][7] Two common methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

This method is a widely accepted standard for determining the melting range of a solid.[8][9][10]

Experimental Protocol: Capillary Method

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[11]

  • Capillary tubes (closed at one end)

  • Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

  • Sample Preparation: A small amount of the dry 1,3-Bis(4-carboxyphenoxy)propane powder is introduced into a capillary tube and packed to a height of 2.5-3.5 mm.[8]

  • Initial Determination (Rapid): The sample is heated rapidly to obtain an approximate melting point.[6]

  • Accurate Determination:

    • A fresh sample is prepared.

    • The apparatus is heated to a temperature approximately 5 °C below the expected melting point.[9]

    • The heating rate is then adjusted to 1-2 °C per minute.[6][12]

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[6]

  • Verification: The procedure should be repeated at least twice with fresh samples to ensure consistency.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides a more detailed thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion.[14][15]

Experimental Protocol: DSC

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of 1,3-Bis(4-carboxyphenoxy)propane is placed in a hermetically sealed aluminum pan.[14] An empty sealed pan is used as a reference.

  • Thermal History Erasure: The sample is subjected to a heat/cool/heat cycle to erase any previous thermal history.[14]

  • Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]

  • Analysis: The melting point is determined from the onset of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.[14][17]

MP_Determination_Workflow cluster_capillary Capillary Method (USP <741>) cluster_dsc Differential Scanning Calorimetry (DSC) start Synthesized 1,3-Bis(4-carboxyphenoxy)propane c1 Pack Capillary Tube start->c1 d1 Weigh Sample in Pan start->d1 c2 Rapid Initial Heating c1->c2 c3 Slow Heating (1-2 °C/min) c2->c3 c4 Record Melting Range c3->c4 result Melting Point Data c4->result d2 Heat/Cool/Heat Cycle d1->d2 d3 Controlled Heating Ramp d2->d3 d4 Analyze Thermogram d3->d4 d4->result

Caption: Melting Point Determination Workflow.

Conclusion

This technical guide has summarized the available data on the melting point of 1,3-Bis(4-carboxyphenoxy)propane, with a specific focus on the para isomer due to the availability of data. Detailed experimental protocols for its synthesis and melting point determination via capillary methods and DSC have been provided to aid researchers in their laboratory work. The presented workflows and data tables offer a valuable resource for the characterization of this important monomer in the field of drug delivery and polymer science. Further research is warranted to determine the physicochemical properties of the ortho and meta isomers to provide a more complete understanding of this class of compounds.

References

Solubility Profile of 1,3-Bis(carboxyphenoxy)propane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(carboxyphenoxy)propane (CPP), a key monomer in the synthesis of biodegradable polyanhydrides used in drug delivery systems. While specific quantitative solubility data for CPP in a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound is a dicarboxylic acid featuring two aromatic rings and a flexible propane (B168953) linker. Its solubility is governed by the interplay between the polar carboxylic acid groups and the largely nonpolar aromatic and aliphatic backbone.

  • Polarity: The presence of two carboxylic acid groups allows for hydrogen bonding, making the molecule more soluble in polar solvents that can act as hydrogen bond donors or acceptors.

  • Aromaticity: The phenyl rings contribute to the nonpolar character of the molecule, suggesting some solubility in aromatic solvents.

  • Molecular Size and Rigidity: The relatively large and rigid structure of CPP can limit its solubility, even in solvents with similar polarity.

Based on these structural features, a qualitative assessment of solubility in common organic solvents can be inferred.

Qualitative Solubility Data

While precise quantitative data is scarce, the following table provides an expected qualitative solubility profile for this compound. This information is derived from general principles of solubility for aromatic dicarboxylic acids and should be confirmed experimentally.

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleStrong hydrogen bond acceptors that can effectively solvate the carboxylic acid groups.
Polar Protic Methanol, EthanolSparingly Soluble to SolubleCan act as both hydrogen bond donors and acceptors, but the nonpolar backbone may limit high solubility.
Ethers Tetrahydrofuran (THF), DioxaneSparingly SolubleModerate polarity and hydrogen bond accepting capability.
Ketones Acetone, Methyl Ethyl KetoneSparingly SolubleModerate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane, ChloroformPoorly Soluble to InsolubleGenerally less effective at solvating the polar carboxylic acid groups.
Nonpolar Aromatic Toluene, BenzenePoorly Soluble to InsolubleWhile "like-dissolves-like" applies to the aromatic rings, the polar groups dominate.
Nonpolar Aliphatic Hexane, HeptaneInsolubleLack of favorable interactions with the polar carboxylic acid groups.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methodologies are recommended.

Isothermal Equilibrium Method

This is a standard and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Ensure that solid material remains undissolved to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Use a constant temperature water bath or incubator to maintain the desired temperature.

  • Phase Separation:

    • Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable standard curve.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve to relate absorbance to concentration.

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

Calculation:

Solubility (g/L) = (Concentration from analysis) x (Volume of supernatant) / (Initial volume of solvent)

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for a quick estimation of solubility.

Methodology:

  • Saturation:

    • Prepare a saturated solution of this compound in a known volume of the solvent at a specific temperature, as described in the isothermal equilibrium method.

  • Filtration:

    • Filter the saturated solution through a pre-weighed filter paper to remove any undissolved solid.

  • Evaporation:

    • Transfer a known volume of the clear filtrate to a pre-weighed container.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Weighing:

    • Once the solvent is completely removed, weigh the container with the dried solute.

Calculation:

Solubility (g/L) = (Weight of dried solute) / (Volume of filtrate taken for evaporation)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Equilibrium Method.

experimental_workflow start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate separate Separate Phases (Centrifugation or Settling) equilibrate->separate sample Withdraw Supernatant (Saturated Solution) separate->sample analyze Analyze Concentration (HPLC, UV-Vis, or Gravimetric) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

An In-depth Technical Guide to the FT-IR Spectrum of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of compounds like 1,3-bis(carboxyphenoxy)propane (CPP) is fundamental. This diacid is a crucial building block in the synthesis of various polymers, including polyanhydrides used in controlled drug delivery systems. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method to identify and characterize such molecules by analyzing their vibrational modes. This guide offers a detailed examination of the FT-IR spectrum of this compound, complete with quantitative data, experimental protocols, and structural diagrams.

Molecular Structure and Functional Groups

This compound is a dicarboxylic acid featuring two carboxyphenoxy groups linked by a propane (B168953) chain. The key functional groups that give rise to its characteristic infrared absorption bands are the carboxylic acid O-H, the carbonyl C=O, the aromatic C=C, the ether C-O, and the alkyl C-H bonds.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that are indicative of its molecular structure. The quantitative data for the principal peaks are summarized in the table below. This data has been compiled from available spectroscopic information.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
2511–3016Strong, BroadO-H stretching of the carboxylic acid dimer
1678StrongC=O stretching of the carboxylic acid
1606StrongC=C stretching of the aromatic ring
1514MediumC=C stretching of the aromatic ring
1431StrongIn-plane O-H bending of the carboxylic acid
1303StrongC-O stretching of the carboxylic acid
1249StrongAsymmetric C-O-C stretching of the ether
1170StrongSymmetric C-O-C stretching of the ether
1055MediumIn-plane C-H bending of the aromatic ring
999MediumOut-of-plane O-H bending of the carboxylic acid dimer
848MediumOut-of-plane C-H bending of the aromatic ring
766StrongOut-of-plane C-H bending of the aromatic ring

Interpretation of the Spectrum

The FT-IR spectrum of this compound is dominated by features characteristic of carboxylic acids and aromatic ethers. The very broad absorption band observed between 2511 and 3016 cm⁻¹ is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[2][3][4] The strong, sharp peak at 1678 cm⁻¹ is attributed to the C=O stretching of the carboxyl group.[2][3] The presence of the aromatic rings is confirmed by the sharp peaks at 1606 and 1514 cm⁻¹, corresponding to C=C stretching vibrations. The strong absorptions at 1249 and 1170 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the ether linkages, respectively.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound.

Objective: To acquire a high-resolution FT-IR spectrum of solid this compound using the KBr pellet technique.

Materials and Equipment:

  • This compound (solid powder)

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly by gently tapping the side of the collar.

    • Place the plunger into the collar and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the significant absorption peaks.

Logical Relationship of Functional Groups to FT-IR Peaks

The following diagram illustrates the relationship between the key functional groups in the this compound molecule and their corresponding characteristic regions in the FT-IR spectrum.

G Functional Groups and FT-IR Regions for this compound cluster_molecule This compound cluster_spectrum FT-IR Spectral Regions (cm⁻¹) OH Carboxylic Acid O-H OH_region ~3300-2500 (broad) OH->OH_region CO Carbonyl C=O CO_region ~1700 CO->CO_region Aromatic Aromatic C=C Aromatic_region ~1600-1450 Aromatic->Aromatic_region Ether Ether C-O-C Ether_region ~1250-1050 Ether->Ether_region Alkyl Alkyl C-H Alkyl_region ~2950-2850 Alkyl->Alkyl_region

Caption: Molecular functional groups and their FT-IR absorption regions.

Experimental Workflow for FT-IR Analysis

The process of obtaining and analyzing the FT-IR spectrum of this compound can be visualized as a sequential workflow.

G Workflow for FT-IR Analysis of this compound start Start sample_prep Sample Preparation (Grind with KBr) start->sample_prep pellet Pellet Formation (Hydraulic Press) sample_prep->pellet background Acquire Background Spectrum pellet->background sample_scan Acquire Sample Spectrum background->sample_scan processing Data Processing (Baseline Correction) sample_scan->processing analysis Spectral Analysis (Peak Identification) processing->analysis end End analysis->end

Caption: A typical workflow for FT-IR spectroscopic analysis.

References

1H NMR Analysis of 1,3-Bis(carboxyphenoxy)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-bis(carboxyphenoxy)propane. It includes a detailed experimental protocol for sample preparation and data acquisition, a comprehensive interpretation of the 1H NMR spectrum with tabulated data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Introduction

This compound is a molecule of interest in various fields, including materials science and drug delivery, due to its rigid aromatic components linked by a flexible propyl chain. 1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of this molecule, providing detailed information about the chemical environment of its protons. This guide serves as a comprehensive resource for researchers working with this compound.

Predicted 1H NMR Spectral Data

Due to the symmetry of the 1,3-bis(4-carboxyphenoxy)propane (B1197222) molecule, a simplified 1H NMR spectrum is expected. The protons on the two phenyl rings are chemically equivalent, as are the protons on the propyl chain. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Ha~12.0 - 13.0Singlet (broad)2H-Carboxylic Acid (-COOH)
Hb~7.9 - 8.1Doublet4H~8-9Aromatic Protons (ortho to -COOH)
Hc~6.9 - 7.1Doublet4H~8-9Aromatic Protons (ortho to -O-)
Hd~4.2 - 4.4Triplet4H~6-7Methylene Protons (-O-CH2-)
He~2.2 - 2.4Quintet2H~6-7Methylene Protons (-CH2-CH2-CH2-)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3][4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual solvent peak can often be used for calibration.

1H NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

    • Peak Picking: Identify the chemical shifts of all peaks.

    • Coupling Constant Measurement: Measure the coupling constants for all multiplets.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected splitting patterns in its 1H NMR spectrum.

References

In-Depth Technical Guide to the Thermal Analysis of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 1,3-Bis(carboxyphenoxy)propane (BCPP), a key monomer in the synthesis of advanced polymers utilized in drug delivery systems and other biomedical applications. Understanding the thermal properties of BCPP is critical for controlling polymerization processes, ensuring the stability of the resulting materials, and predicting their performance. This document details the key thermal characteristics of BCPP, outlines experimental protocols for its analysis, and provides a logical workflow for these investigations.

Core Thermal Properties

This compound is a crystalline solid at room temperature. Its thermal behavior is primarily characterized by its melting point and its decomposition temperature. The melting point is a critical parameter for processing, as it dictates the lower limit for melt polymerization. The thermal stability, assessed by thermogravimetric analysis, is crucial for defining the upper-temperature limit of its handling and processing to prevent degradation.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a summary of the key quantitative data.

Thermal PropertyValueAnalytical Method
Melting Point (T_m)310 - 320 °CDifferential Scanning Calorimetry (DSC)
Onset of Decomposition> 300 °C (estimated)Thermogravimetric Analysis (TGA)
5% Weight Loss TemperatureNot explicitly reported for the pure monomerThermogravimetric Analysis (TGA)
Enthalpy of Fusion (ΔH_f)Data not available in searched literatureDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of organic crystalline compounds and polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above its expected decomposition point (e.g., 600 °C).

    • A constant heating rate, typically 10 °C/min, is applied.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 2-5 mg) is encapsulated in an aluminum sample pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

    • A temperature program is established, which typically involves an initial isothermal period, followed by a heating ramp through the melting transition, and a subsequent cooling and second heating cycle to observe any changes in thermal behavior after the initial melt. A typical heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (T_m), and the area under the peak is integrated to determine the enthalpy of fusion (ΔH_f).

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process and the relationships between the analytical techniques, the following diagrams have been generated using Graphviz.

Thermal_Analysis_Workflow cluster_synthesis Material Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification and Drying Synthesis->Purification Characterization Structural Confirmation (e.g., NMR, FT-IR) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Thermal Stability Profile - Onset of Decomposition - Weight Loss % TGA->TGA_Data DSC_Data Melting Behavior - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) DSC->DSC_Data

Caption: Workflow for the thermal analysis of this compound.

Logical_Relationship BCPP This compound Thermal_Energy Application of Thermal Energy BCPP->Thermal_Energy Melting Melting (Endothermic Transition) Thermal_Energy->Melting Decomposition Thermal Decomposition (Irreversible) Thermal_Energy->Decomposition at higher temperatures Polymerization Polymerization Feedstock Melting->Polymerization Polymer Polyanhydrides / Polyamides Polymerization->Polymer

An In-depth Technical Guide to the Molecular Structure and Applications of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is a dicarboxylic acid monomer that serves as a crucial building block in the synthesis of biodegradable polyanhydrides. Its chemical structure allows for the formation of polymers with desirable properties for controlled drug delivery applications. This technical guide provides a comprehensive overview of the molecular structure of CPP, its synthesis, and its application in the development of advanced drug delivery systems.

Molecular Structure and Properties

This compound is an aromatic dicarboxylic acid with a flexible propane (B168953) linker. This combination of rigid aromatic groups and a flexible aliphatic chain imparts unique properties to the resulting polymers.

Identifier Value
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid
Chemical Formula C17H16O6
Molecular Weight 316.31 g/mol
CAS Number 3753-81-9
SMILES String OC(=O)c1ccc(OCCCOc2ccc(cc2)C(O)=O)cc1
Melting Point 310 °C

A summary of key identifiers and properties for this compound.

Spectroscopic Data

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectral Data (Predicted)

Proton Chemical Shift (ppm) Multiplicity
Carboxylic Acid (COOH)~12.0Singlet (broad)
Aromatic (C₆H₄)7.0 - 8.0Multiplet
Methylene (OCH₂)~4.2Triplet
Methylene (CH₂)~2.2Quintet

Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data (Predicted)

Carbon Chemical Shift (ppm)
Carbonyl (C=O)~167
Aromatic (C-O)~162
Aromatic (C-C)115 - 132
Methylene (OCH₂)~65
Methylene (CH₂)~28

Predicted ¹³C NMR chemical shifts for this compound.

FT-IR Spectral Data

Functional Group Vibrational Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1680-1710
C-O (Ether)1200-1300
Aromatic C-H3000-3100
Aliphatic C-H2850-2960

Characteristic FT-IR absorption bands for this compound.

Experimental Protocols

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

This protocol is adapted from the Khademhosseini Laboratory at MIT.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle

  • Reflux condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • In a three-neck round-bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Set up the flask with a heating mantle, reflux condenser, and an overhead stirrer.

  • Heat the mixture to reflux.

  • Slowly add 1,3-dibromopropane to the reaction mixture via an addition funnel.

  • Continue refluxing the mixture overnight.

  • After cooling to room temperature, acidify the solution with HCl or H₂SO₄ to precipitate the product.

  • Filter the white precipitate and wash it thoroughly with deionized water and then with ethanol.

  • Dry the product under vacuum.

Application in Drug Delivery

This compound is a key monomer in the synthesis of polyanhydrides for drug delivery. A notable example is the copolymerization of CPP with sebacic acid (SA) to form poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane) (P(CPP-SA)). This biodegradable polymer is used in the FDA-approved Gliadel® wafer, which delivers the chemotherapeutic agent carmustine (B1668450) (BCNU) directly to the site of a brain tumor.

The drug release mechanism from the P(CPP-SA) matrix is based on surface erosion. As the anhydride (B1165640) bonds in the polymer backbone are hydrolyzed, the polymer erodes, releasing the encapsulated drug in a controlled manner.

Experimental Workflow: Synthesis of P(CPP-SA) and Formulation of Drug-Loaded Microspheres

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_formulation Microsphere Formulation cluster_application Application synthesis_cpp Synthesis of this compound (CPP) melt_poly Melt Polycondensation synthesis_cpp->melt_poly sebacic_acid Sebacic Acid (SA) sebacic_acid->melt_poly pcppsa Poly(CPP-SA) Copolymer melt_poly->pcppsa emulsion Double Emulsion/Solvent Evaporation pcppsa->emulsion drug Drug Loading (e.g., BCNU) drug->emulsion microspheres Drug-Loaded Microspheres emulsion->microspheres delivery Controlled Drug Delivery microspheres->delivery

Caption: Experimental workflow for the synthesis of P(CPP-SA) and formulation of drug-loaded microspheres.

Conclusion

This compound is a versatile monomer that plays a significant role in the field of drug delivery. Its unique molecular structure allows for the creation of biodegradable polyanhydrides with tunable properties for controlled release applications. The well-established synthesis protocols and the clinical success of P(CPP-SA)-based drug delivery systems highlight the importance of this compound in the development of advanced therapeutic strategies. Further research into novel copolymers and formulations based on this compound holds promise for addressing a wide range of clinical needs.

Molecular Structure Diagram

Caption: 2D chemical structure of this compound.

A Theoretical Investigation of 1,3-Bis(carboxyphenoxy)propane: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed theoretical and computational investigation of 1,3-Bis(carboxyphenoxy)propane, a molecule of interest in drug delivery and polymer chemistry. Due to a lack of existing theoretical studies, this paper serves as a technical guide for future research, detailing potential experimental protocols and the expected insights to be gained.

Introduction

This compound is a versatile organic molecule utilized as a monomer in the synthesis of polyanhydrides and polyamides.[1] These polymers have shown significant promise as biodegradable carriers for drug delivery applications.[2] While experimental data on its synthesis and some polymeric derivatives exist, a thorough theoretical understanding of the molecule's conformational landscape, electronic properties, and reactivity is currently absent from the scientific literature. This whitepaper proposes a comprehensive in-silico investigation to elucidate these properties, which is crucial for the rational design of novel polymers and drug delivery systems with tailored characteristics.

Current State of Knowledge

Experimental studies have successfully demonstrated the synthesis of this compound and its subsequent polymerization.[1][3] Spectroscopic and thermal analysis of polyamides derived from this monomer have provided some initial characterization.[1] However, to the best of our knowledge, no dedicated theoretical studies on the conformational analysis, electronic structure, or reactivity of the this compound monomer have been published.

Known Experimental Data

A summary of the available experimental and computed data for this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₆PubChem[4]
Molecular Weight316.31 g/mol PubChem[4]
Melting Point318–320 °CResearchGate[1]
FT-IR (KBr, cm⁻¹)
O-H (acid)2511–3016 (broad)ResearchGate[1]
C=O (acid)1678ResearchGate[1]
C=C (aromatic)1606ResearchGate[1]
C-O (ether)1249, 1170ResearchGate[1]

Proposed Theoretical Investigations

To bridge the knowledge gap, a multi-faceted computational study is proposed. This investigation will focus on three key areas: conformational analysis, electronic structure and property prediction, and reactivity analysis.

Conformational Analysis

The flexible propane (B168953) linker in this compound allows for a multitude of conformations, which will significantly influence its behavior in solution and its packing in the solid state. A thorough conformational search is proposed to identify the low-energy conformers.

Experimental Protocol:

  • Initial Structure Generation: A 3D structure of this compound will be generated using molecular mechanics.

  • Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

  • Geometry Optimization and Energy Refinement: The geometries of the identified unique conformers will be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Population Analysis: The relative populations of the conformers at a given temperature will be calculated based on their Boltzmann distribution.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure Generation (Molecular Mechanics) search Conformational Search (e.g., MMFF94) start->search optimize Geometry Optimization & Energy Refinement (DFT: B3LYP/6-31G(d)) search->optimize analyze Boltzmann Population Analysis optimize->analyze end Identification of Low-Energy Conformers analyze->end

Proposed workflow for the conformational analysis of this compound.
Electronic Structure and Property Prediction

DFT calculations will be employed to determine the electronic properties of the most stable conformers. This will provide insights into the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Experimental Protocol:

  • Wavefunction and Electron Density Analysis: Perform single-point energy calculations on the optimized geometries of the lowest energy conformers to obtain the molecular orbitals and electron density.

  • Molecular Electrostatic Potential (MEP): Calculate the MEP to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's chemical reactivity and kinetic stability.

  • Spectroscopic Properties: Simulate the IR and NMR spectra and compare them with the available experimental data for validation of the computational methodology.

G cluster_properties Electronic Property Calculation start Optimized Low-Energy Conformer dft DFT Single-Point Calculation start->dft mep Molecular Electrostatic Potential (MEP) dft->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) dft->fmo spectra Simulated IR/NMR Spectra dft->spectra reactivity Reactivity Prediction mep->reactivity fmo->reactivity validation Comparison with Experiment spectra->validation

Workflow for the calculation of electronic and spectroscopic properties.
Reactivity Analysis

Understanding the reactivity of this compound is key to optimizing polymerization reactions and predicting potential degradation pathways.

Experimental Protocol:

  • Deprotonation Energies: Calculate the gas-phase and solution-phase acidity of the carboxylic acid protons to understand their reactivity in polymerization reactions.

  • Radical Stability: Investigate the stability of potential radical species that could be formed during degradation processes by calculating bond dissociation energies.

  • Reaction Pathway Analysis: For key polymerization steps, transition state theory can be employed to calculate activation energies and reaction rates.

Expected Outcomes

This proposed theoretical investigation is expected to yield a comprehensive understanding of the molecular properties of this compound. The anticipated outcomes include:

  • A detailed map of the conformational landscape, identifying the most stable conformers.

  • Prediction of key electronic properties, including reactivity indicators and simulated spectra.

  • Insights into the molecule's reactivity, guiding the synthesis of novel polymers.

This in-silico approach will provide a solid theoretical foundation to complement and guide future experimental work, ultimately accelerating the development of new materials based on this compound for drug delivery and other biomedical applications.

References

An In-depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane: From Discovery to Application in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(carboxyphenoxy)propane (CPP), a dicarboxylic acid monomer, has become a cornerstone in the development of biodegradable polyanhydrides for controlled drug delivery systems. Its history is intrinsically linked to the pioneering work in bioerodible polymers for medical applications. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of CPP, with a particular focus on its role in the formulation of advanced drug delivery matrices. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.

Discovery and History

The development of this compound is not marked by a singular moment of discovery but rather evolved from the broader research into biodegradable polymers for therapeutic use. Its emergence is a key part of the history of polyanhydrides, a class of polymers investigated for their suitability in controlled drug release. Polyanhydrides were explored as a promising class of biodegradable polymers due to their characteristic water-labile anhydride (B1165640) bonds, which allow for surface erosion and predictable drug release kinetics.

The synthesis of CPP and its subsequent polymerization into polyanhydrides was a significant advancement. Aromatic polyanhydrides, such as those derived from CPP, were found to be highly crystalline and hydrophobic, leading to slow degradation rates. This property, when combined with more rapidly degrading aliphatic polyanhydrides like poly(sebacic acid), allowed for the tuning of degradation rates and, consequently, drug release profiles. This concept was pivotal in the development of clinically successful drug delivery systems. One of the most notable applications is in the Gliadel® wafer, an FDA-approved treatment for brain cancer, which utilizes a copolymer of CPP and sebacic acid to deliver a chemotherapeutic agent directly to the tumor site.[1][2][3]

Physicochemical Properties

This compound is a white crystalline solid. Its chemical structure and properties are well-characterized, making it a reliable monomer for polymer synthesis.

PropertyValueReference
Chemical Formula C₁₇H₁₆O₆[4][5]
Molecular Weight 316.31 g/mol [4][5]
CAS Number 3753-81-9[4][5]
Melting Point 310 °C (decomposes)[5][6]
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[4]
Appearance White crystalline powder[7]
Solubility Insoluble in water. Soluble in DMSO and DMF.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) in the presence of a base.[7][8]

Experimental Protocol for Synthesis

This protocol is adapted from established laboratory procedures.[8]

Materials:

  • 4-hydroxybenzoic acid (HBA)

  • 1,3-dibromopropane (DBP)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (DI H₂O)

  • Hydrochloric acid (HCl)

  • Methanol

  • 1000 mL 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 1000 mL 3-neck round bottom flask.

  • In a separate beaker, dissolve 110 g (2.75 moles) of NaOH in 400 mL of DI H₂O to prepare a 6.9 M solution. Caution: This reaction is exothermic. Dissolve the NaOH in stages and/or cool the solution.

  • Assemble the 3-neck flask in a heating mantle, fitted with a condenser and an overhead stirrer.

  • Slowly pour the NaOH solution into the flask and begin stirring to dissolve the HBA.

  • Fit the remaining neck of the flask with an addition funnel.

  • Begin heating the solution to a gentle reflux.

  • Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • While maintaining reflux, add the 1,3-dibromopropane dropwise (approximately 8-10 drops per minute).

  • After the addition is complete, continue to reflux the solution overnight. A white precipitate should form.

  • After reflux, turn off the heat and allow the solution to cool to room temperature.

  • Slowly acidify the reaction mixture with concentrated HCl until the pH is approximately 2. This will precipitate the crude product.

  • Filter the white precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Dissolution Dissolution in NaOH(aq) 4-Hydroxybenzoic_Acid->Dissolution 1,3-Dibromopropane 1,3-Dibromopropane Addition Dropwise Addition of DBP 1,3-Dibromopropane->Addition NaOH Sodium Hydroxide NaOH->Dissolution Reflux Reflux Dissolution->Reflux Overnight_Reflux Overnight Reflux Reflux->Overnight_Reflux Addition->Reflux Acidification Acidification (HCl) Overnight_Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying CPP This compound Drying->CPP

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of synthesized CPP are confirmed using various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • A small sample of dry CPP is mixed with potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in an FT-IR spectrometer, and the spectrum is recorded.

Expected Peaks:

Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (carboxylic acid)
3000-2850C-H stretch (aliphatic)
~1680C=O stretch (carboxylic acid)
~1605, 1500C=C stretch (aromatic)
~1250C-O stretch (ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of CPP.

Experimental Protocol:

  • A small amount of CPP is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is placed in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~12.5 ppm: -COOH (s, 2H)

  • ~7.9 ppm: Ar-H (d, 4H)

  • ~7.0 ppm: Ar-H (d, 4H)

  • ~4.2 ppm: -O-CH₂- (t, 4H)

  • ~2.2 ppm: -CH₂- (quintet, 2H)

Application in Polyanhydride Synthesis for Drug Delivery

The primary application of CPP is as a monomer for the synthesis of polyanhydrides used in controlled drug delivery systems. It is often copolymerized with sebacic acid (SA) to form poly(CPP-SA).

Synthesis of Poly(CPP-SA)

Poly(CPP-SA) is typically synthesized via melt condensation polymerization.

Experimental Protocol:

  • CPP and SA are mixed in a desired molar ratio (e.g., 20:80 CPP:SA).

  • The mixture is heated with an excess of a dehydrating agent, such as acetic anhydride, to form acetylated prepolymers.

  • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

  • The prepolymer mixture is then heated under high vacuum and high temperature (e.g., 180 °C) to induce melt condensation polymerization.

  • The polymerization is allowed to proceed for a set time to achieve the desired molecular weight.

  • The resulting poly(CPP-SA) polymer is then cooled and can be processed into various formulations.

Polymerization_Workflow cluster_monomers Monomers cluster_process Polymerization Steps cluster_product Product CPP This compound Acetylation Acetylation with Acetic Anhydride CPP->Acetylation SA Sebacic Acid SA->Acetylation Vacuum_Removal Removal of Excess Reagents Acetylation->Vacuum_Removal Melt_Condensation Melt Condensation (High Temp & Vacuum) Vacuum_Removal->Melt_Condensation Poly_CPP_SA Poly(CPP-SA) Melt_Condensation->Poly_CPP_SA

Caption: Workflow for the synthesis of poly(CPP-SA).
Characterization of Poly(CPP-SA)

The resulting polymer is characterized to determine its molecular weight, thermal properties, and composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • ¹H NMR Spectroscopy: To confirm the copolymer composition.

Biocompatibility and Degradation

Polyanhydrides derived from CPP are known for their excellent biocompatibility.[2][9] They undergo surface erosion in aqueous environments, hydrolyzing back to their constituent monomers, CPP and SA, which are considered non-toxic and are eliminated from the body.[3] The degradation rate can be controlled by altering the ratio of the hydrophobic CPP to the more hydrophilic SA in the copolymer.

Degradation_Pathway Poly_CPP_SA Poly(CPP-SA) Matrix Hydrolysis Hydrolysis of Anhydride Bonds (Surface Erosion) Poly_CPP_SA->Hydrolysis Monomers Release of Monomers Hydrolysis->Monomers CPP This compound Monomers->CPP SA Sebacic Acid Monomers->SA Metabolism Metabolism and Elimination CPP->Metabolism SA->Metabolism

Caption: Biodegradation pathway of poly(CPP-SA).

Conclusion

This compound is a vital monomer in the field of biodegradable polymers for drug delivery. Its synthesis and properties have been extensively studied, leading to the development of safe and effective clinical products. The ability to tune the degradation rate and drug release profile of its copolymers, particularly with sebacic acid, has made it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding and practical protocols to aid in the continued exploration and application of this important molecule.

References

An In-Depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane and its Application in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(carboxyphenoxy)propane (CPP), a key monomer in the development of biodegradable polyanhydrides for advanced drug delivery systems. This document details its chemical identity, physicochemical properties, synthesis, and its role in the formulation of controlled-release matrices.

Chemical Identity and Alternate Names

This compound is a dicarboxylic acid monomer that serves as a fundamental building block for various polymers. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for this compound

CategoryName/Identifier
IUPAC Name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid
Common Synonyms 1,3-Bis(p-carboxyphenoxy)propane, 1,3-Bis-cpp, 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid, 4,4'-(Trimethylenedioxy)di-benzoic acid
CAS Number 3753-81-9
Molecular Formula C17H16O6
Molecular Weight 316.31 g/mol
InChI Key VBISQLWPGDULSX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O

Physicochemical and Thermal Properties

The physicochemical properties of CPP and its resulting polymers are critical for their application in drug delivery. These properties influence the polymer's degradation rate, drug release kinetics, and overall biocompatibility. A summary of key quantitative data is presented in Table 2.

Table 2: Physicochemical and Thermal Properties of this compound (CPP) and Poly(CPP-SA)

PropertyValueNotes
CPP Melting Point 310 °C (lit.)[1]
Poly(CPP-SA) Molecular Weight (Mw) Up to 110,000 g/mol Varies with synthesis conditions
Poly(CPP-SA) Crystallinity Decreases with increasing CPP contentAmorphous at near-equal ratios of CPP and SA
Poly(CPP-SA) Glass Transition Temperature (Tg) Varies with CPP:SA ratioGenerally low
Poly(CPP-SA) Melting Temperature (Tm) Below 120 °C for amorphous copolymers[2]

Synthesis and Polymerization

Synthesis of this compound (CPP) Monomer

A common and scalable method for the synthesis of CPP involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Experimental Protocol: Synthesis of CPP

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and an overhead stirrer, dissolve 1.1 moles of 4-hydroxybenzoic acid in a 6.9 M solution of sodium hydroxide (B78521) in deionized water.

  • Heating: Heat the mixture to a gentle reflux using a heating mantle.

  • Addition of Alkylating Agent: Slowly add 0.5 moles of 1,3-dibromopropane to the refluxing solution via an addition funnel at a rate of approximately 8-10 drops per minute.

  • Overnight Reflux: Once the addition is complete, continue to reflux the reaction mixture overnight. A white precipitate should form during the reaction or upon cooling.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to collect the precipitate.

    • Wash the collected solid with methanol (B129727) to remove sodium bromide salts and then filter again.

    • Dissolve the solid in deionized water and acidify with sulfuric acid to precipitate the pure CPP.

    • Wash the final product with cold water and dry to yield the white, solid CPP monomer.

Synthesis of Poly(CPP-co-Sebacic Acid) (Poly(CPP-SA))

CPP is commonly copolymerized with an aliphatic diacid, such as sebacic acid (SA), to form polyanhydrides with tunable degradation rates. Melt condensation is a widely used method for this polymerization.

Experimental Protocol: Melt Condensation Polymerization of Poly(CPP-SA)

  • Prepolymer Synthesis:

    • Synthesize a prepolymer of CPP by reacting it with excess acetic anhydride (B1165640).

    • Separately, synthesize a prepolymer of sebacic acid by reacting it with excess acetic anhydride.

  • Copolymerization:

    • Mix the CPP and SA prepolymers in the desired molar ratio.

    • Heat the mixture under vacuum in a melt polycondensation reactor.

    • Continue the reaction until a high molecular weight polymer is achieved, as determined by viscosity or other characterization methods.

  • Purification: The resulting poly(CPP-SA) copolymer can be purified by precipitation in a non-solvent.

Characterization of Poly(CPP-SA)

Experimental Protocol: Characterization Techniques

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy:

    • Dissolve a small sample of the poly(CPP-SA) copolymer in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire the 1H NMR spectrum.

    • Characteristic signals for the aromatic protons in the CPP units are observed between 6.9-8.2 ppm, while the methylene (B1212753) protons in the SA units appear around 1.3 ppm.[3] The ratio of the integration of these peaks can be used to determine the copolymer composition.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample of the poly(CPP-SA) copolymer, typically as a thin film or a KBr pellet.

    • Acquire the FT-IR spectrum.

    • The characteristic anhydride bond absorption peaks are observed in the region of 1710-1820 cm-1.[4] Specifically, a strong absorption at approximately 1812 cm-1 is indicative of the anhydride linkage.[3]

  • Gel Permeation Chromatography (GPC):

    • Dissolve the poly(CPP-SA) sample in a suitable mobile phase (e.g., tetrahydrofuran) at a concentration of 1-2 mg/mL.[5]

    • Filter the solution through a 0.1-0.2 µm PTFE membrane.[5]

    • Inject the sample into a GPC system equipped with appropriate columns and a refractive index detector.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene or other suitable standards.

Application in Drug Delivery

Polyanhydrides derived from CPP are extensively used in controlled drug delivery due to their biocompatibility and surface-eroding degradation mechanism. The degradation products are the non-toxic monomers, CPP and the comonomer diacid, which are eliminated from the body.

The release of encapsulated drugs from poly(CPP-SA) matrices is primarily governed by the surface erosion of the polymer. The rate of drug release can be modulated by altering the ratio of the hydrophobic CPP to the more hydrophilic SA. A higher proportion of SA leads to a faster degradation and drug release rate. This allows for the development of drug delivery systems with near zero-order release kinetics.

The release kinetics are also influenced by the nature of the encapsulated drug. Hydrophilic drugs tend to be released as the polymer matrix erodes, while the release of hydrophobic drugs is often diffusion-controlled.

Biocompatibility and In Vivo Response

The degradation products of poly(CPP-SA) are generally considered biocompatible. In vivo studies of polyanhydride implants have shown a mild tissue response. The inflammatory response is typically minimal, characterized by the presence of macrophages and the formation of a thin fibrous capsule around the implant. This mild response is crucial for the successful application of these polymers in drug delivery, particularly for long-term implants.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis workflow and the mechanism of drug delivery from polyanhydride matrices.

Synthesis_Workflow Synthesis of this compound and Poly(CPP-SA) cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Reactants 4-Hydroxybenzoic Acid + 1,3-Dibromopropane Reaction_Step1 Base-catalyzed Nucleophilic Substitution Reactants->Reaction_Step1 CPP_Monomer This compound (CPP) Reaction_Step1->CPP_Monomer Purification1 Purification CPP_Monomer->Purification1 Prepolymerization Melt Condensation with Acetic Anhydride Purification1->Prepolymerization Sebacic_Acid Sebacic Acid (SA) Sebacic_Acid->Prepolymerization Poly_CPP_SA Poly(CPP-SA) Copolymer Prepolymerization->Poly_CPP_SA Purification2 Purification Poly_CPP_SA->Purification2

Caption: Workflow for the synthesis of CPP monomer and its subsequent polymerization with sebacic acid.

Drug_Delivery_Mechanism Drug Release from a Poly(CPP-SA) Matrix via Surface Erosion cluster_Initial_State Initial State (t=0) cluster_Erosion_Process Erosion Process (t>0) Initial_Matrix Drug Dispersed in Poly(CPP-SA) Matrix Intact Polymer Surface Water Aqueous Environment (e.g., Body Fluids) Initial_Matrix:f1->Water Contact with Aqueous Environment Eroding_Matrix Eroding Polymer Surface Drug Release Intact Core Degradation_Products Soluble Monomers (CPP and SA) Eroding_Matrix:f1->Degradation_Products Polymer Degradation Drug_Release Released Drug Eroding_Matrix:f1->Drug_Release Drug is Freed Water->Eroding_Matrix:f0 Hydrolysis of Anhydride Bonds

Caption: Mechanism of drug release from a polyanhydride matrix through surface erosion.

References

Methodological & Application

Application Notes and Protocols for 1,3-Bis(carboxyphenoxy)propane-Based Polyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is an aromatic dicarboxylic acid monomer crucial in the synthesis of biodegradable polyanhydrides. When copolymerized with aliphatic diacids, such as sebacic acid (SA), it forms poly(CPP-SA) copolymers with tunable physicochemical properties. These properties make them excellent candidates for controlled drug delivery applications. The inclusion of the rigid aromatic CPP monomer enhances the thermal and mechanical properties of the polyanhydride, while also modulating its degradation rate.[1][2]

The most notable application of p(CPP:SA) is in the FDA-approved Gliadel® wafer, which delivers the chemotherapeutic agent carmustine (B1668450) (BCNU) directly to the site of a resected brain tumor.[2][3] This localized delivery system minimizes systemic toxicity and maximizes therapeutic efficacy. The degradation of the polyanhydride matrix occurs via hydrolysis of the anhydride (B1165640) bonds, leading to the release of the encapsulated drug and the biocompatible monomers, CPP and SA, which are safely eliminated from the body.[4][5]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of CPP-based polyanhydrides for drug delivery.

Data Presentation

Table 1: Physicochemical Properties of p(CPP:SA) Copolymers
Propertyp(CPP:SA) 20:80p(CPP:SA) 35:65p(CPP:SA) 50:50Reference(s)
Molecular Weight (Mw, g/mol ) Up to 110,000--[6]
Degradation Time Gradual degradation over 10 days--[6]
Crystallinity Decreased with increasing CPP contentDecreased with increasing CPP contentDecreased with increasing CPP content[6]
Table 2: Drug Encapsulation and Release from p(CPP:SA) Matrices
DrugPolymer CompositionDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference(s)
Carmustine (BCNU) p(CPP:SA)--Sustained release with no initial burst[6]
Human Serum Albumin (HSA) p(CPP:SA) 20:80, 35:65, 50:50--Release rate adjustable by altering CPP:SA ratio[7]
Brilliant Blue G (hydrophilic model) p(CPP:SA)-40-45%Controlled by microsphere shell[3]
Curcumin (hydrophobic model) p(CPP:SA)-~90%Extended by increasing CPP content[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (CPP) Monomer

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 4-hydroxybenzoic acid in an aqueous solution of NaOH in the three-neck round-bottom flask.

  • Assemble the flask with the overhead stirrer, condenser, and addition funnel.

  • Heat the mixture to a gentle reflux.

  • Slowly add 1,3-dibromopropane to the reaction mixture through the addition funnel.

  • Continue refluxing the mixture overnight. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl or H₂SO₄ to precipitate the crude CPP.

  • Filter the white precipitate and wash it thoroughly with cold water.

  • Further purify the product by dissolving it in a minimal amount of hot methanol and then reprecipitating by adding water.

  • Filter the purified CPP and dry it in a vacuum oven.

Protocol 2: Synthesis of p(CPP:SA) Copolymer via Melt Polycondensation

Materials:

  • This compound (CPP)

  • Sebacic acid (SA)

  • Acetic anhydride

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle with a temperature controller

  • Magnetic stirrer or overhead stirrer

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Step 1: Prepolymer Synthesis

  • In separate reaction vessels, reflux a known amount of CPP and SA with an excess of acetic anhydride under a nitrogen atmosphere for at least 30 minutes to form acetylated prepolymers.

  • Remove the excess acetic anhydride and acetic acid under vacuum. The result will be viscous prepolymers of CPP and SA.

Step 2: Melt Polycondensation

  • Combine the CPP and SA prepolymers in the desired molar ratio (e.g., 20:80, 50:50) in a reaction vessel.

  • Heat the mixture to 180°C under a nitrogen atmosphere with constant stirring.

  • Once a homogeneous melt is achieved, apply a high vacuum (e.g., <1 mmHg) to the system.

  • Continue the reaction at 180°C under vacuum for 1.5 to 3 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Remove the polymer from the heat and cool it under nitrogen.

  • The resulting p(CPP:SA) copolymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether).

  • Dry the purified polymer under vacuum.

Protocol 3: Characterization of p(CPP:SA) Copolymers

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Acquire FTIR spectra of the CPP and SA monomers, and the synthesized p(CPP:SA) copolymer.

  • Confirm the formation of the polyanhydride by the appearance of characteristic anhydride carbonyl peaks around 1740 cm⁻¹ and 1810 cm⁻¹.

  • Verify the disappearance of the broad carboxylic acid O-H stretch from the monomers.

B. Gel Permeation Chromatography (GPC):

  • Dissolve a small amount of the p(CPP:SA) copolymer in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.

  • Use polystyrene standards to generate a calibration curve and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

C. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the p(CPP:SA) copolymer into an aluminum DSC pan and seal it.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate and then reheat it.

  • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

Protocol 4: In Vitro Degradation Study

Materials:

  • p(CPP:SA) polymer discs or microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Prepare polymer discs or microspheres of a known weight.

  • Place the samples in vials containing a known volume of PBS (pH 7.4).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points, remove the polymer samples from the buffer.

  • Rinse the samples with deionized water and dry them under vacuum until a constant weight is achieved.

  • Calculate the percentage of mass loss over time.

  • The degradation can also be monitored by measuring the molecular weight of the polymer at each time point using GPC.

Protocol 5: Biocompatibility Assessment

In Vitro Cytotoxicity:

  • Prepare extracts of the p(CPP:SA) polymer and its degradation products (CPP and SA) according to ISO 10993-5 standards.

  • Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.

  • Expose the cells to different concentrations of the polymer extracts.

  • After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay such as the MTT or XTT assay.

  • Results are typically expressed as a percentage of viable cells compared to a negative control.

In Vivo Biocompatibility:

  • Implant small, sterile discs of the p(CPP:SA) polymer subcutaneously in a suitable animal model (e.g., rats or mice) according to an approved animal care and use protocol.

  • At various time points post-implantation, euthanize the animals and retrieve the implants along with the surrounding tissue.

  • Process the tissue for histological analysis (e.g., H&E staining).

  • Evaluate the tissue response to the implant, looking for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes, and giant cells) and the formation of a fibrous capsule. A minimal inflammatory response that resolves over time is indicative of good biocompatibility.[1][2][8]

Visualizations

Caption: Chemical structures of CPP, SA, and the resulting p(CPP:SA) copolymer.

Polymer_Synthesis_Workflow Monomers CPP and SA Monomers Prepolymerization Acetylation with Acetic Anhydride Monomers->Prepolymerization Prepolymers CPP and SA Prepolymers Prepolymerization->Prepolymers MeltPoly Melt Polycondensation (180°C, Vacuum) Prepolymers->MeltPoly CrudePolymer Crude p(CPP:SA) Copolymer MeltPoly->CrudePolymer Purification Dissolution and Precipitation CrudePolymer->Purification FinalPolymer Purified p(CPP:SA) Copolymer Purification->FinalPolymer Characterization Characterization (FTIR, GPC, DSC) FinalPolymer->Characterization

Caption: Experimental workflow for the synthesis of p(CPP:SA) copolymers.

Drug_Release_Mechanism DrugMatrix Drug-loaded p(CPP:SA) Matrix WaterPenetration Water Penetration at Surface DrugMatrix->WaterPenetration Hydrolysis Hydrolysis of Anhydride Bonds WaterPenetration->Hydrolysis SurfaceErosion Surface Erosion Hydrolysis->SurfaceErosion DrugRelease Drug Release SurfaceErosion->DrugRelease MonomerRelease Release of CPP and SA Monomers SurfaceErosion->MonomerRelease Biotransformation Biotransformation and Elimination MonomerRelease->Biotransformation

Caption: Mechanism of drug release from a p(CPP:SA) matrix.

Foreign_Body_Response Implantation Implantation of p(CPP:SA) Device ProteinAdsorption Protein Adsorption on Surface Implantation->ProteinAdsorption Degradation Polymer Degradation and Drug Release Implantation->Degradation InflammatoryCells Recruitment of Inflammatory Cells (Neutrophils, Macrophages) ProteinAdsorption->InflammatoryCells Phagocytosis Attempted Phagocytosis by Macrophages InflammatoryCells->Phagocytosis GiantCellFormation Macrophage Fusion to Form Foreign Body Giant Cells Phagocytosis->GiantCellFormation FibrousCapsule Fibroblast Encapsulation (Fibrous Capsule Formation) GiantCellFormation->FibrousCapsule Resolution Resolution of Inflammation and Capsule Remodeling FibrousCapsule->Resolution Degradation->Resolution

Caption: Simplified foreign body response to a biodegradable polyanhydride implant.

References

Application Notes and Protocols for the Synthesis of Poly(CPP:SA) Biodegradable Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid), commonly abbreviated as poly(CPP:SA), is a biodegradable polyanhydride that has garnered significant attention in the field of drug delivery. Its biocompatibility and tunable degradation kinetics make it an ideal candidate for controlled release applications. The polymer's erosion rate can be modulated by altering the molar ratio of its hydrophobic monomer, 1,3-bis(p-carboxyphenoxy)propane (CPP), and its hydrophilic monomer, sebacic acid (SA).[1] This versatility has been notably demonstrated in the FDA-approved Gliadel® wafer, a local chemotherapy delivery system for brain cancer, which utilizes a 20:80 ratio of CPP to SA.[2][3]

These application notes provide a comprehensive overview of the synthesis, characterization, and key properties of poly(CPP:SA), along with detailed experimental protocols for its preparation and analysis in a laboratory setting.

Data Presentation

Physicochemical Properties of Poly(CPP:SA) Copolymers

The properties of poly(CPP:SA) are highly dependent on the molar ratio of the constituent monomers. The following table summarizes key quantitative data for different poly(CPP:SA) compositions.

CPP:SA Molar RatioMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Point (°C)Degradation/Erosion Characteristics
0:100 (Poly(SA))--~88Rapid degradation.[1]
20:80Up to 110,000[4][5]--Increased degradation rate with higher SA content.[1] Used in Gliadel® wafer.[3]
35:65---Slower degradation than 20:80 ratio.[6]
50:50---Further reduced degradation rate.[6]
100:0 (Poly(CPP))--~256Very slow degradation.[7]
Drug Encapsulation Efficiency in Poly(CPP:SA) Microspheres

Poly(CPP:SA) can be formulated into microspheres for the encapsulation of both hydrophilic and hydrophobic drugs.

Drug TypeModel DrugEncapsulation Efficiency (%)
HydrophilicBrilliant Blue G40 - 45%[1][7]
HydrophobicCurcumin~90%[1][7]

Experimental Protocols

Synthesis of 1,3-bis(p-carboxyphenoxy)propane (CPP) Monomer

This protocol describes the synthesis of the CPP monomer from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459).

Materials:

Equipment:

  • Three-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Dissolve 4-hydroxybenzoic acid and a molar excess of NaOH in deionized water in the three-neck round bottom flask.

  • Assemble the condenser, overhead stirrer, and addition funnel with the flask.

  • Heat the mixture to a gentle reflux.

  • Slowly add 1,3-dibromopropane to the refluxing solution via the addition funnel.

  • Continue refluxing the mixture overnight. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 3 M sulfuric acid to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with cold water.

  • Purify the crude product by dissolving it in a minimal amount of hot methanol and then reprecipitating by adding water.

  • Filter the purified product and dry under vacuum. The expected melting point of the pure CPP is 318–320 °C.[8]

Synthesis of Poly(CPP:SA) via Melt Polycondensation

This protocol outlines the two-step melt polycondensation process for synthesizing poly(CPP:SA).

Step 1: Prepolymer Synthesis

  • Separately react CPP and SA with an excess of acetic anhydride (B1165640).

  • Heat the mixtures to reflux to form the acetylated prepolymers.

  • Remove the excess acetic anhydride and acetic acid by-product under vacuum.[4]

Step 2: Melt Copolymerization

  • Combine the CPP and SA prepolymers in the desired molar ratio (e.g., 20:80) in a reaction vessel.

  • Heat the mixture to 180 °C under high vacuum.[1]

  • Maintain the reaction conditions for a defined period (e.g., 90-120 minutes) with continuous stirring to facilitate the polycondensation reaction.

  • The resulting viscous polymer melt is then cooled to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).

Purification of Poly(CPP:SA)

The crude poly(CPP:SA) polymer is purified to remove unreacted monomers and low molecular weight oligomers.

Materials:

  • Crude poly(CPP:SA)

  • Dichloromethane (DCM)

  • Petroleum ether (or another suitable non-solvent)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Slowly add the polymer solution dropwise into a vigorously stirred excess of a non-solvent, such as petroleum ether. This will cause the polymer to precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove residual impurities.

  • Dry the purified polymer under vacuum to remove all residual solvents. This process can be repeated for higher purity.[][10]

Characterization of Poly(CPP:SA)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyanhydride and to identify the characteristic bonds within the copolymer.

  • Procedure: Acquire the FTIR spectrum of the purified polymer.

  • Expected Peaks: Look for characteristic anhydride bond peaks in the region of 1710-1820 cm⁻¹. Specific peaks corresponding to SA-SA (aliphatic-aliphatic), CPP-SA (aromatic-aliphatic), and CPP-CPP (aromatic-aromatic) diads can be identified.[11]

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw and Mn) and the polydispersity index (PDI) of the synthesized polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the polymer and to determine the actual molar ratio of CPP to SA in the copolymer.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

Mandatory Visualizations

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Prepolymer_Formation Prepolymer Formation cluster_Polymerization Polymerization & Purification cluster_Characterization Characterization CPP_Monomer 1. Synthesize CPP Monomer CPP_Prepolymer 2. Form CPP Prepolymer (with Acetic Anhydride) CPP_Monomer->CPP_Prepolymer SA_Monomer Sebacic Acid (Commercial) SA_Prepolymer 3. Form SA Prepolymer (with Acetic Anhydride) SA_Monomer->SA_Prepolymer Melt_Poly 4. Melt Polycondensation (180°C, Vacuum) CPP_Prepolymer->Melt_Poly SA_Prepolymer->Melt_Poly Purification 5. Purification (Precipitation) Melt_Poly->Purification Final_Polymer Poly(CPP:SA) Polymer Purification->Final_Polymer FTIR FTIR Analysis Final_Polymer->FTIR GPC GPC Analysis Final_Polymer->GPC NMR NMR Analysis Final_Polymer->NMR

Caption: Workflow for the synthesis and characterization of poly(CPP:SA).

Degradation_Mechanism Polymer Poly(CPP:SA) Matrix Hydrolysis Surface Hydrolysis of Anhydride Bonds Polymer->Hydrolysis Water Aqueous Environment (e.g., Physiological pH) Water->Hydrolysis Monomers Release of CPP and SA Monomers Hydrolysis->Monomers Erosion Surface Erosion of Polymer Hydrolysis->Erosion

Caption: Surface erosion mechanism of poly(CPP:SA) degradation.

References

Application Notes and Protocols for 1,3-Bis(carboxyphenoxy)propane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is a crucial monomer in the synthesis of biodegradable polyanhydrides, which are highly valued for their application in controlled drug delivery systems. When copolymerized with other dicarboxylic acids, such as sebacic acid (SA), it forms poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (P(CPP:SA)). This biocompatible and biodegradable polymer has been successfully utilized in clinically approved drug delivery devices, most notably the Gliadel® wafer for the localized treatment of brain tumors.[1][2]

The versatility of P(CPP:SA) copolymers allows for the tuning of mechanical properties, degradation rates, and drug release kinetics by altering the ratio of the hydrophobic CPP to the more hydrophilic SA.[2][3] This makes it an attractive candidate for a wide range of drug delivery applications, including the formulation of microspheres, nanoparticles, and implantable devices for sustained release of therapeutic agents.[4][5] These application notes provide a comprehensive overview of the use of CPP-based polymers in drug delivery, including detailed experimental protocols and quantitative data to guide researchers in this field.

Data Presentation

Table 1: Drug Loading and Encapsulation Efficiency in P(CPP:SA) Formulations
DrugFormulation TypeP(CPP:SA) RatioDrug Loading (%)Encapsulation Efficiency (%)Reference(s)
Bovine Serum Albumin (BSA)Microspheres20:80~10% (theoretical)Not specified[5]
Human Serum Albumin (HSA)Microspheres20:80Not specifiedNot specified[4]
Human Serum Albumin (HSA)Microspheres35:65Not specifiedNot specified[4]
Human Serum Albumin (HSA)Microspheres50:50Not specifiedNot specified[4]
Carmustine (B1668450) (BCNU)Wafer (Gliadel®)20:803.85%Not applicable[6]
Table 2: In Vitro and In Vivo Drug Release from P(CPP:SA) Formulations
DrugFormulation TypeP(CPP:SA) RatioRelease DurationKey Release CharacteristicsReference(s)
Carmustine (BCNU)Wafer (Gliadel®)20:802-3 weeksMajority of drug released in the first 5-7 days in vivo.[5][4][5]
Bovine Serum Albumin (BSA)Microspheres20:80~14 daysLinear release profile with minimal initial burst.[5]
Human Serum Albumin (HSA)Microspheres20:80>25 daysNear-linear release.[4]
Human Serum Albumin (HSA)Microspheres35:65>25 daysSlower release compared to 20:80 ratio.[4]
Human Serum Albumin (HSA)Microspheres50:50>25 daysSlowest release among the tested ratios.[4]
GentamicinCoatingNot specified>3 dayspH-sensitive release, slower at neutral pH.[1]

Experimental Protocols

Protocol 1: Synthesis of P(CPP:SA) Copolymers via Melt Polycondensation

This protocol describes the synthesis of P(CPP:SA) copolymers with varying monomer ratios.

Materials:

  • This compound (CPP)

  • Sebacic acid (SA)

  • Acetic anhydride (B1165640)

  • Argon or Nitrogen gas

  • High-vacuum line

  • Glass reaction vessel with mechanical stirrer and argon/vacuum inlet/outlet

Procedure:

  • Prepolymer Synthesis:

    • Separately reflux CPP and SA monomers in a 10-fold excess of acetic anhydride at 140-150°C for 30-60 minutes under an inert atmosphere (Argon or Nitrogen).

    • Remove the excess acetic anhydride and acetic acid by-product under vacuum at a temperature below 60°C. This will yield acetylated prepolymers of CPP and SA.

  • Melt Polycondensation:

    • Combine the desired molar ratio of the CPP and SA prepolymers in a glass reaction vessel equipped with a mechanical stirrer.

    • Heat the mixture to 180°C under a high vacuum (e.g., <0.1 mmHg).

    • Continue the polymerization with constant stirring for 90-180 minutes, or until the desired molecular weight is achieved. The viscosity of the melt will increase as the polymerization progresses.

    • Allow the molten polymer to cool to room temperature under an inert atmosphere.

    • The resulting solid P(CPP:SA) copolymer can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., petroleum ether).

    • Dry the purified polymer under vacuum.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Structure and Composition: Confirmed by ¹H NMR and FTIR spectroscopy.[1][7]

Protocol 2: Preparation of Drug-Loaded P(CPP:SA) Microspheres by Double Emulsion Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs like proteins.

Materials:

  • P(CPP:SA) copolymer

  • Drug (e.g., Bovine Serum Albumin - BSA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve the drug in a small volume of deionized water to create the internal aqueous phase.

    • Dissolve the P(CPP:SA) copolymer in DCM to create the oil phase.

    • Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of PVA aqueous solution (the external aqueous phase).

    • Homogenize or stir the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Continuously stir the double emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the DCM to evaporate, leading to the solidification of the microspheres.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation.

    • Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying:

    • Lyophilize (freeze-dry) the washed microspheres to obtain a free-flowing powder.

Characterization:

  • Size and Morphology: Analyzed by scanning electron microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of microspheres in a suitable solvent, extracting the drug, and quantifying it using an appropriate analytical method (e.g., UV-Vis spectrophotometry for proteins).

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the release of a drug from P(CPP:SA) formulations.

Materials:

  • Drug-loaded P(CPP:SA) formulation (e.g., microspheres, wafer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker set at 37°C

  • Centrifuge (for microspheres)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Accurately weigh a known amount of the drug-loaded formulation.

  • Place the formulation into a vial or tube containing a known volume of PBS (pH 7.4).

  • Incubate the samples at 37°C in a shaker to maintain gentle agitation.

  • At predetermined time intervals, collect a sample of the release medium. For microspheres, centrifuge the sample to pellet the microspheres and collect the supernatant.

  • Replace the withdrawn volume of release medium with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

experimental_workflow Experimental Workflow for P(CPP:SA) Microsphere Preparation and Characterization cluster_synthesis Polymer Synthesis cluster_formulation Microsphere Formulation cluster_characterization Characterization CPP This compound (CPP) MeltPoly Melt Polycondensation CPP->MeltPoly SA Sebacic Acid (SA) SA->MeltPoly P_CPPSA P(CPP:SA) Copolymer MeltPoly->P_CPPSA DCM Dichloromethane P_CPPSA->DCM Drug Hydrophilic Drug Water Deionized Water Drug->Water PrimaryEmulsion Primary Emulsion (w/o) Water->PrimaryEmulsion DCM->PrimaryEmulsion PVA PVA Solution DoubleEmulsion Double Emulsion (w/o/w) PVA->DoubleEmulsion PrimaryEmulsion->DoubleEmulsion SolventEvap Solvent Evaporation DoubleEmulsion->SolventEvap Microspheres Drug-Loaded Microspheres SolventEvap->Microspheres SEM SEM Analysis Microspheres->SEM DrugLoading Drug Loading & Encapsulation Efficiency Microspheres->DrugLoading ReleaseStudy In Vitro Release Study Microspheres->ReleaseStudy

Caption: Workflow for P(CPP:SA) microsphere synthesis, formulation, and characterization.

degradation_release_mechanism Degradation and Drug Release Mechanism of P(CPP:SA) P_CPPSA_Matrix P(CPP:SA) Matrix with Entrapped Drug SurfaceErosion Surface Erosion P_CPPSA_Matrix->SurfaceErosion Water Penetration Hydrolysis Hydrolysis of Anhydride Bonds SurfaceErosion->Hydrolysis Monomers CPP and SA Monomers Hydrolysis->Monomers DrugRelease Drug Release Hydrolysis->DrugRelease Elimination Metabolic Elimination Monomers->Elimination

Caption: Surface erosion-based degradation and drug release from a P(CPP:SA) matrix.

carmustine_moa Mechanism of Action of Carmustine (BCNU) Carmustine Carmustine (BCNU) ChloroethylDiazonium Chloroethyl Diazonium Ion Carmustine->ChloroethylDiazonium Spontaneous Decomposition Alkylation DNA Alkylation (O6-guanine) ChloroethylDiazonium->Alkylation DNA Cellular DNA DNA->Alkylation Crosslinking Interstrand Cross-linking Alkylation->Crosslinking Repair DNA Repair Alkylation->Repair ReplicationBlock Blockage of DNA Replication & Transcription Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis MGMT MGMT Repair Protein MGMT->Repair

Caption: Simplified signaling pathway for carmustine-induced DNA damage and apoptosis.

References

Application Notes and Protocols for the Preparation of Gliadel® Wafer Analogs with Poly(CPP:SA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliadel® wafers are a local drug delivery system approved for the treatment of high-grade malignant gliomas. They consist of a biodegradable polyanhydride copolymer, poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid] (p(CPP:SA)), loaded with the chemotherapeutic agent carmustine (B1668450) (BCNU).[1] This document provides detailed application notes and experimental protocols for the laboratory-scale preparation and characterization of Gliadel® wafer analogs using a 20:80 molar ratio of CPP to SA, which is the composition of the commercial Gliadel® wafer.

The p(CPP:SA) copolymer is a surface-eroding polymer, and its degradation rate can be modulated by altering the ratio of the hydrophobic monomer, 1,3-bis(p-carboxyphenoxy)propane (CPP), to the hydrophilic monomer, sebacic acid (SA).[2] The release of carmustine from the wafer is governed by both diffusion of the drug from the polymer matrix and the erosion of the polymer surface.[3]

Data Presentation

Table 1: Physicochemical Properties of p(CPP:SA) 20:80 Copolymer
PropertyValueReferences
Composition 20:80 molar ratio of CPP:SA[3]
Weight Average Molecular Weight (Mw) 23,900 - 122,800 Da[4][5]
Number Average Molecular Weight (Mn) 12,400 - 35,000 Da[4][5]
Melting Point (Tm) 142-144 °C[5]
Intrinsic Viscosity ~0.55 dL/g[5]
Table 2: Formulation and Physical Characteristics of Carmustine-Loaded Wafers
ParameterSpecificationReferences
Carmustine (BCNU) Loading 3.85% (w/w)[6]
Carmustine (BCNU) per Wafer 7.7 mg[7]
Wafer Diameter ~1.45 cm[8]
Wafer Thickness ~1 mm[8]
Appearance Off-white to pale yellow wafer[8]
Table 3: In Vitro and In Vivo Carmustine Release from p(CPP:SA) 20:80 Wafers
Time PointIn Vitro Cumulative Release (%)In Vivo Drug Remaining in Wafer (%)References
Day 1 ~30%~50%[9]
Day 3 ~50%~30%[9]
Day 6 >50%-[9]
Day 7 -~15%[10]
Day 14 -<10%[10]
Day 30 ~90%-[9]

In vitro release conditions: Phosphate buffered saline (pH 7.4) at 37°C. In vivo data from rabbit brain studies.

Table 4: Preclinical and Clinical Efficacy of Carmustine Wafers in Glioblastoma
Study TypeModel/Patient PopulationTreatment GroupControl GroupOutcomeReferences
Preclinical Rat intracranial gliosarcomaBCNU WaferIntratumoral BCNU injectionMedian survival: 57.5 days vs. 21 days[10]
Phase III Clinical Trial Newly diagnosed high-grade malignant gliomaBCNU Wafer + RadiationPlacebo Wafer + RadiationMedian survival: 13.9 months vs. 11.6 months[11]
Phase III Clinical Trial Recurrent glioblastomaBCNU WaferPlacebo Wafer6-month survival: 50% increase with BCNU wafer[10]
Post-marketing Surveillance (Japan) Malignant glioma (newly diagnosed and recurrent)Gliadel® Wafer-Median OS: 18.0 months; 3-year OS rate: 31.5%[12]

Experimental Protocols

Protocol 1: Synthesis of p(CPP:SA) 20:80 Copolymer by Melt Polycondensation

This protocol describes the synthesis of the p(CPP:SA) 20:80 copolymer from the respective monomers.

Materials:

Equipment:

  • Round bottom flask with a side arm

  • Reflux condenser

  • Heating mantle with a stirrer

  • Vacuum pump capable of reaching <10⁻³ mmHg

  • Dry ice/acetone cold trap

  • Filtration apparatus

  • Glassware for recrystallization

Procedure:

  • Prepolymer Synthesis:

    • In a round bottom flask, combine CPP and SA in a 20:80 molar ratio.

    • Add an excess of acetic anhydride (e.g., 10-fold molar excess relative to the dicarboxylic acids).

    • Reflux the mixture with stirring for 30 minutes to form the mixed anhydride prepolymers.[5]

    • Remove unreacted material by filtration if necessary.

    • Concentrate the solution by vacuum evaporation.

    • Allow the prepolymers to crystallize at -20°C for several hours to weeks.[5]

    • Isolate the prepolymer crystals by filtration and wash with anhydrous ether.

  • Melt Polycondensation:

    • Place the purified prepolymers in a clean, dry round bottom flask equipped for vacuum distillation.

    • Heat the flask to 180°C under high vacuum (<10⁻³ mmHg) with constant stirring.[4]

    • Continue the polymerization for 90 minutes.[4] The viscosity of the melt will increase as the polymerization progresses.

    • After 90 minutes, remove the heat and allow the polymer to cool to room temperature under vacuum.

  • Purification:

    • Dissolve the synthesized polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by adding petroleum ether.

    • Wash the precipitated poly(CPP:SA) copolymer with anhydrous ether.[9]

    • Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

  • Determine the molecular weight (Mw and Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

  • Confirm the chemical structure and composition (CPP:SA ratio) by ¹H-NMR spectroscopy.

  • Analyze the thermal properties (melting point, glass transition temperature) using differential scanning calorimetry (DSC).

Protocol 2: Fabrication of Carmustine-Loaded p(CPP:SA) Wafers

This protocol details the preparation of carmustine-loaded microspheres by spray drying, followed by compression into wafers.

Materials:

  • p(CPP:SA) 20:80 copolymer (synthesized as per Protocol 1)

  • Carmustine (BCNU)

  • Dichloromethane (or other suitable volatile organic solvent like ethyl acetate (B1210297) or chloroform)[3]

Equipment:

  • Spray dryer (e.g., Büchi B-290)

  • Syringe pump

  • Analytical balance

  • Hydraulic press with a wafer mold (e.g., 1.45 cm diameter)

  • Vacuum oven

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the p(CPP:SA) 20:80 copolymer and carmustine in dichloromethane to achieve a final carmustine concentration of 3.85% (w/w) of the total solids.

    • The total solid concentration in the solvent can be varied (e.g., 1-5% w/v) to optimize microsphere morphology.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters for a Büchi B-290 with a 0.7 mm nozzle are:[13]

      • Inlet temperature: 55-75°C (should be well above the boiling point of the solvent but below the glass transition temperature of the polymer to avoid particle collapse).

      • Aspirator rate: 100%

      • Gas spray flow: 600 L/h

      • Feed pump rate: Adjusted to maintain a stable outlet temperature.

    • Pump the feed solution through the spray dryer to generate carmustine-loaded p(CPP:SA) microspheres.

    • Collect the dried microspheres from the cyclone collector.

  • Compression Molding:

    • Weigh the appropriate amount of carmustine-loaded microspheres to produce a wafer of the desired dimensions and drug content (e.g., 200 mg for a standard Gliadel® wafer containing 7.7 mg of carmustine).

    • Evenly distribute the microspheres in the wafer mold.

    • Compress the microspheres using a hydraulic press. The required pressure and duration should be optimized to achieve a mechanically stable wafer.

    • Carefully eject the formed wafer from the mold.

  • Drying and Storage:

    • Dry the wafers in a vacuum oven at room temperature to remove any residual solvent.

    • Store the final wafers in a desiccator under inert gas (e.g., argon or nitrogen) at low temperature (e.g., -20°C) to minimize carmustine degradation.

Characterization:

  • Assess the morphology of the microspheres and the surface of the wafers using scanning electron microscopy (SEM).

  • Determine the drug loading and content uniformity by dissolving a known weight of the wafer in a suitable solvent and quantifying the carmustine concentration using a validated analytical method (e.g., HPLC).

  • Perform in vitro drug release studies by placing the wafer in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C and periodically measuring the carmustine concentration in the medium.

Visualizations

Carmustine Mechanism of Action

Carmustine_Mechanism cluster_extracellular Extracellular/Systemic cluster_intracellular Intracellular Carmustine_Wafer Carmustine Wafer (p(CPP:SA) + BCNU) Carmustine Carmustine (BCNU) Carmustine_Wafer->Carmustine Drug Release Reactive_Intermediates Reactive Chloroethyl Carbonium Ions Carmustine->Reactive_Intermediates Spontaneous Decomposition DNA Nuclear DNA Reactive_Intermediates->DNA Alkylation Repair_Inhibition Inhibition of DNA Repair Reactive_Intermediates->Repair_Inhibition DNA_Adducts Monofunctional DNA Adducts DNA->DNA_Adducts DNA_Crosslinks Interstrand DNA Cross-links DNA_Adducts->DNA_Crosslinks Replication_Transcription_Block Blockage of DNA Replication & Transcription DNA_Crosslinks->Replication_Transcription_Block DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Crosslinks->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Transcription_Block->Cell_Cycle_Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of carmustine released from the wafer.

Experimental Workflow for Gliadel Wafer Preparation

Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Wafer Fabrication Monomers CPP and SA Monomers Prepolymerization Prepolymer Synthesis (Acetic Anhydride) Monomers->Prepolymerization Polycondensation Melt Polycondensation (180°C, Vacuum) Prepolymerization->Polycondensation Purification Polymer Purification Polycondensation->Purification pCPP_SA p(CPP:SA) 20:80 Copolymer Purification->pCPP_SA Solution_Prep Preparation of Carmustine/Polymer Solution pCPP_SA->Solution_Prep Spray_Drying Spray Drying Solution_Prep->Spray_Drying Microspheres Drug-loaded Microspheres Spray_Drying->Microspheres Compression Compression Molding Microspheres->Compression Wafer Final Carmustine Wafer Compression->Wafer

Caption: Experimental workflow for the preparation of carmustine-loaded wafers.

Logical Relationships in Drug Release

Drug_Release Wafer Carmustine Wafer (p(CPP:SA) Matrix) Water_Penetration Water Penetration at Surface Wafer->Water_Penetration Polymer_Erosion Surface Erosion of Polymer Matrix Water_Penetration->Polymer_Erosion Drug_Diffusion Diffusion of Carmustine from Bulk Matrix Water_Penetration->Drug_Diffusion Drug_Release Carmustine Release into Surrounding Tissue Polymer_Erosion->Drug_Release Drug_Diffusion->Drug_Release

Caption: Key factors influencing carmustine release from the p(CPP:SA) wafer.

References

Application Notes and Protocols: 1,3-Bis(carboxyphenoxy)propane in Controlled Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is an aromatic dicarboxylic acid monomer that serves as a fundamental building block for the synthesis of polyanhydrides, a class of biodegradable polymers with significant applications in the field of controlled drug delivery.[1][2] Copolymers of CPP, most notably with sebacic acid (SA) to form poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (p(CPP-SA)), are renowned for their biocompatibility, non-toxic degradation products, and characteristic surface-eroding behavior.[3][4] This surface erosion mechanism allows for a near zero-order release kinetic of encapsulated therapeutic agents, making p(CPP-SA) an exemplary candidate for sustained drug delivery.[4]

The most prominent clinical application of p(CPP-SA) is in the FDA-approved Gliadel® wafer, which delivers the chemotherapeutic agent carmustine (B1668450) (BCNU) directly to the site of a resected brain tumor, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[5] The versatility of p(CPP-SA) copolymers allows for the encapsulation and controlled release of a wide range of therapeutic molecules, from small hydrophobic drugs to larger hydrophilic compounds.[6][7] The degradation rate and, consequently, the drug release profile can be precisely tailored by adjusting the ratio of the hydrophobic CPP to the more hydrophilic SA in the polymer backbone.[4]

These application notes provide detailed protocols for the synthesis of the CPP monomer, the p(CPP-SA) copolymer, and the fabrication of various controlled release formulations. Additionally, quantitative data on drug loading, encapsulation efficiency, and release kinetics for several model drugs are presented to guide researchers in the development of novel drug delivery systems.

Data Presentation

Table 1: Formulation Parameters for p(CPP-SA) Microspheres
Therapeutic AgentPolymer Composition (CPP:SA ratio)Formulation MethodDrug Loading (%)Encapsulation Efficiency (%)Mean Particle Size (µm)Reference
Brilliant Blue G (hydrophilic model)20:80Double Emulsion (w/o/w)Not Specified40 - 45Not Specified[6][7]
Curcumin (hydrophobic model)20:80Double Emulsion (w/o/w)Not Specified~90Not Specified[6][7]
PaclitaxelNot Specified (PEG-PSA)Not Specified~13Not SpecifiedNot Specified
GentamicinNot Specified (p(CPP:SA) 20:80)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 2: In Vitro Release Characteristics of Drugs from p(CPP-SA) Formulations
Therapeutic AgentPolymer Composition (CPP:SA ratio)Formulation TypeRelease MediumCumulative Release (Time)Release KineticsReference
Carmustine (BCNU)20:80WaferNot Specified>70% (3 weeks)Near zero-order[5]
Brilliant Blue G20:80MicrospheresNot SpecifiedSustained releaseControlled by shell[6][7]
Curcumin20:80MicrospheresNot SpecifiedSustained releaseSurface erosion[6][7]
PaclitaxelNot Specified (PEG-PSA)MicrospheresNot Specified~13 days sustained releaseNot Specified

Experimental Protocols

Protocol 1: Synthesis of this compound (CPP) Monomer

This protocol describes the synthesis of the CPP monomer from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459).

Materials:

Equipment:

  • 1000 mL 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 3-neck round bottom flask.

  • In a separate beaker, dissolve 110 g (2.75 moles) of NaOH in 400 mL of deionized water. Caution: This reaction is exothermic.

  • Assemble the reaction apparatus with the condenser and overhead stirrer.

  • Slowly add the NaOH solution to the flask while stirring to dissolve the 4-hydroxybenzoic acid.

  • Fit the addition funnel to the remaining neck of the flask.

  • Heat the solution to a gentle reflux.

  • Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • Slowly add the 1,3-dibromopropane to the refluxing solution at a rate of approximately 8-10 drops per minute.

  • Once the addition is complete, continue to reflux the solution overnight. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl until the pH is approximately 2.

  • Filter the white precipitate and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of p(CPP-SA) Copolymer by Melt Condensation

This protocol details the synthesis of the p(CPP-SA) copolymer from the CPP and sebacic acid (SA) monomers.

Materials:

Equipment:

  • Round bottom flask

  • Distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

Procedure:

  • Accurately weigh the desired molar ratio of CPP and SA monomers (e.g., 20:80 for Gliadel®-type polymer) into a round bottom flask.

  • Add an excess of acetic anhydride to the flask (e.g., 2-3 times the molar amount of the dicarboxylic acid monomers).

  • Heat the mixture with stirring under a nitrogen atmosphere to reflux for 30-60 minutes to form the acetylated prepolymers.

  • Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

  • Increase the temperature to 180°C and apply a high vacuum (<1 mmHg) for 2-3 hours to facilitate the melt condensation polymerization.

  • The viscous polymer melt is allowed to cool to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., petroleum ether).

  • Dry the purified polymer under vacuum.

Protocol 3: Fabrication of p(CPP-SA) Microspheres by Double Emulsion (w/o/w) Solvent Evaporation

This protocol is suitable for encapsulating hydrophilic drugs.

Materials:

  • p(CPP-SA) copolymer

  • Hydrophilic drug

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Beakers

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve the hydrophilic drug in a small volume of deionized water to create the internal aqueous phase (w).

    • Dissolve the p(CPP-SA) polymer in dichloromethane to create the oil phase (o).

    • Add the internal aqueous phase to the oil phase and emulsify using a homogenizer or sonicator to form a stable water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary w/o emulsion to a larger volume of an aqueous PVA solution (the external aqueous phase).

    • Homogenize or stir the mixture to form a double emulsion (w/o/w).

  • Solvent Evaporation:

    • Continuously stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate.

    • As the solvent evaporates, the polymer will precipitate, forming solid microspheres.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation.

    • Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying:

    • Lyophilize or air-dry the microspheres to obtain a fine powder.

Protocol 4: Fabrication of p(CPP-SA) Wafers by Compression Molding

This protocol describes the fabrication of polymer wafers for implantable drug delivery.

Materials:

  • p(CPP-SA) copolymer powder

  • Therapeutic agent (e.g., carmustine)

Equipment:

  • Wafer mold (e.g., stainless steel)

  • Hydraulic press with heated platens

Procedure:

  • Thoroughly mix the p(CPP-SA) polymer powder with the therapeutic agent. For heat-sensitive drugs like carmustine, this process should be performed under controlled temperature and anhydrous conditions.

  • Place the powder mixture into the wafer mold.

  • Transfer the mold to the hydraulic press.

  • Apply heat and pressure to the mold. The specific temperature and pressure will depend on the polymer's glass transition temperature and melt viscosity. For a p(CPP-SA) 20:80 copolymer, a temperature slightly above its glass transition temperature (around 50-60°C) and a pressure of 2-3 tons are typically used for a few minutes.

  • Cool the mold to room temperature while maintaining pressure.

  • Carefully eject the formed wafer from the mold.

Protocol 5: In Vitro Drug Release Study

This protocol outlines a common method for evaluating the in vitro release of a drug from a p(CPP-SA) formulation.

Materials:

  • Drug-loaded p(CPP-SA) formulation (microspheres or wafer)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Incubator or shaking water bath at 37°C

  • Centrifuge (for microspheres)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Accurately weigh a known amount of the drug-loaded formulation.

  • Place the formulation into a known volume of the release medium in a sealed container.

  • Incubate the container at 37°C with gentle agitation.

  • At predetermined time intervals, collect a sample of the release medium.

    • For microspheres: Centrifuge the sample to pellet the microspheres and withdraw a known volume of the supernatant.

    • For wafers: Withdraw a known volume of the release medium from the container.

  • Replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Synthesis_Workflow Synthesis of p(CPP-SA) Copolymer and Formulations cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis cluster_formulation Formulation 4-HBA 4-Hydroxybenzoic Acid CPP_Synth Williamson Ether Synthesis 4-HBA->CPP_Synth 1,3-DBP 1,3-Dibromopropane 1,3-DBP->CPP_Synth CPP This compound (CPP) CPP_Synth->CPP Polymerization Melt Condensation CPP->Polymerization CPP->Polymerization SA Sebacic Acid (SA) SA->Polymerization pCPP-SA p(CPP-SA) Copolymer Polymerization->pCPP-SA Microspheres Microsphere Fabrication (e.g., Double Emulsion) pCPP-SA->Microspheres Wafers Wafer Fabrication (e.g., Compression Molding) pCPP-SA->Wafers Drug Therapeutic Agent Drug->Microspheres Drug->Wafers

Caption: Workflow for the synthesis of p(CPP-SA) and its formulations.

Release_Mechanism Controlled Release Mechanism of p(CPP-SA) Formulation Drug-loaded p(CPP-SA) Matrix (Wafer or Microsphere) Hydration Hydration of Polymer Surface Formulation->Hydration Aqueous Environment Hydrolysis Hydrolysis of Anhydride Bonds Hydration->Hydrolysis Erosion Surface Erosion of Polymer Matrix Hydrolysis->Erosion Release Drug Release Erosion->Release Degradation Degradation into Monomers (CPP & SA) Erosion->Degradation Elimination Metabolic Elimination Degradation->Elimination

Caption: Surface erosion-based drug release from p(CPP-SA) matrices.

References

Application Notes and Protocols for the Melt Condensation Polymerization of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyanhydrides are a class of biodegradable polymers renowned for their utility in controlled drug delivery systems. Their characteristic surface erosion mechanism allows for a near zero-order release of encapsulated therapeutic agents. A key monomer in the synthesis of biocompatible polyanhydrides is 1,3-Bis(carboxyphenoxy)propane (CPP). This aromatic dicarboxylic acid, when polymerized, imparts rigidity and hydrophobicity to the polymer backbone, influencing its thermal properties, degradation kinetics, and drug release profile.

This document provides detailed protocols for the synthesis of the CPP monomer and its subsequent polymerization via melt condensation, both as a homopolymer and as a copolymer with sebacic acid (SA). The resulting poly(CPP-SA) copolymers are notably used in the FDA-approved Gliadel® wafer for the localized delivery of carmustine (B1668450) in the treatment of brain cancer.[1][2][3][4] These application notes offer a comprehensive guide for researchers in the fields of polymer chemistry, materials science, and pharmaceutical sciences.

Data Presentation

Monomer and Polymer Properties
PropertyThis compound (CPP) MonomerPoly(CPP-SA) 20:80 CopolymerPoly(CPP-SA) 50:50 Copolymer
Molecular Formula C₁₇H₁₆O₆--
Molecular Weight 316.31 g/mol --
Melting Point (°C) 310 (lit.)~68-70~152
Appearance White solid--
Weight Average MW (Mw) -~22,400 Da~38,200 Da
Number Average MW (Mn) --~17,900 Da

Note: Molecular weights of copolymers can vary significantly based on synthesis conditions.

Spectroscopic Data for Poly(CPP-SA) Copolymers
Analysis MethodFeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)
FTIR Anhydride (B1165640) bond C=O stretch1812.76
Aliphatic-aliphatic (SA-SA) diad1382, 1360, 1307, 1286
Aromatic-aliphatic (CPP-SA) diad1820-1710 (range)
Aromatic-aromatic (CPP-CPP) diad1820-1710 (range)
¹H NMR Aromatic protons in CPP6.9-8.2
Methylene protons in SA1.3

Experimental Protocols

Protocol 1: Synthesis of this compound (CPP) Monomer

This protocol details the synthesis of the CPP monomer from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459).[5][6]

Materials:

  • 4-hydroxybenzoic acid (HBA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (DI H₂O)

  • 1,3-dibromopropane (DBP)

  • 1000 mL 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 1000 mL 3-neck round bottom flask.

  • Prepare a 6.9 M NaOH solution by dissolving 110 g (2.75 moles) of NaOH in 400 mL of DI H₂O. Caution: This is an exothermic reaction; dissolve the NaOH in stages and/or chill the solution.

  • Set up the reaction apparatus with the flask in a heating mantle, fitted with a condenser and an overhead stirrer.

  • Slowly add the NaOH solution to the flask and begin stirring to dissolve the HBA.

  • Attach an addition funnel to the third neck of the flask.

  • Heat the solution to a gentle reflux.

  • Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • While maintaining reflux, add the 1,3-dibromopropane dropwise at a rate of approximately 8-10 drops per minute.

  • After the addition is complete, continue to reflux the solution overnight. A white precipitate should become visible.

  • Cool the reaction to room temperature.

  • The crude product can be purified by dissolving it in a dilute NaOH solution and reprecipitating with the addition of 3 M HCl, followed by washing with cold water and drying.

Protocol 2: Melt Condensation Polymerization of CPP and Sebacic Acid (SA) to form p(CPP:SA)

This protocol describes a general method for the synthesis of polyanhydrides via melt polycondensation, which can be adapted for both homopolymers of CPP and copolymers with sebacic acid.[6][7][8]

Materials:

  • This compound (CPP)

  • Sebacic acid (SA) (for copolymers)

  • Acetic anhydride

  • Schlenk flask or reaction vessel suitable for vacuum

  • Magnetic stirrer and stir bar

  • High-vacuum pump

  • Heating mantle or oil bath

Procedure:

Step 1: Prepolymer Synthesis (Activation of Dicarboxylic Acids)

  • In a reaction vessel, combine the desired molar ratio of CPP and SA (e.g., 20:80 for p(CPP:SA) 20:80).

  • Add acetic anhydride in a 1:5 to 1:10 weight/volume ratio relative to the total diacid monomers.

  • Reflux the mixture with stirring for 30 minutes.

  • Remove the excess acetic anhydride and acetic acid by-product under vacuum at a temperature of approximately 70°C. This step results in the formation of mixed anhydrides, often referred to as "prepolymers".

Step 2: Melt Polycondensation

  • Increase the temperature of the prepolymer melt to 160-180°C under a high vacuum (e.g., <10 mbar).

  • Continue the polymerization with constant stirring for 90 minutes to 4 hours. The viscosity of the melt will increase as the polymerization progresses.

  • To terminate the reaction, cool the vessel to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the polymer.

  • The resulting solid polymer can be purified by dissolving it in a suitable solvent like dichloromethane (B109758) and precipitating it into a non-solvent such as dry petroleum ether.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization & Application hba 4-Hydroxybenzoic Acid reaction1 Reaction with NaOH (Reflux) hba->reaction1 dbp 1,3-Dibromopropane dbp->reaction1 cpp_monomer This compound (CPP) reaction1->cpp_monomer prepolymer Prepolymer Formation (Reflux) cpp_monomer->prepolymer sa Sebacic Acid (SA) sa->prepolymer acetic_anhydride Acetic Anhydride acetic_anhydride->prepolymer melt_poly Melt Polycondensation (High Temp & Vacuum) prepolymer->melt_poly pcppsa Poly(CPP:SA) Copolymer melt_poly->pcppsa purification Purification pcppsa->purification characterization FTIR, NMR, GPC purification->characterization drug_delivery Drug Delivery Application (e.g., Gliadel® Wafer) characterization->drug_delivery signaling_pathway monomer_props Monomer Properties (CPP vs SA) cpp_char CPP: Aromatic, Rigid, Hydrophobic monomer_props->cpp_char sa_char SA: Aliphatic, Flexible, Less Hydrophobic monomer_props->sa_char poly_props Resulting Polymer Properties cpp_char->poly_props influences sa_char->poly_props influences poly_params Polymerization Parameters monomer_ratio CPP:SA Ratio poly_params->monomer_ratio mw_control Reaction Time/Temp poly_params->mw_control monomer_ratio->poly_props determines mw_control->poly_props affects thermal_props Thermal Properties (Tg, Tm) poly_props->thermal_props mech_props Mechanical Strength poly_props->mech_props degradation Degradation Rate poly_props->degradation application Drug Delivery Performance degradation->application governs release_kinetics Drug Release Kinetics application->release_kinetics

References

Application Notes and Protocols: Synthesis of Aromatic Polyamides Using 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of aromatic polyamides utilizing the dicarboxylic acid monomer, 1,3-bis(carboxyphenoxy)propane. The inclusion of the flexible trimethylene segment from this monomer can enhance the solubility and processability of the resulting polyamides while maintaining good thermal properties. Two primary synthesis methodologies are presented: direct polycondensation and low-temperature solution polycondensation.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbone often leads to poor solubility and high processing temperatures, limiting their applications. The incorporation of flexible ether linkages and aliphatic segments, such as the trimethylene group in this compound, into the polymer backbone is a strategy to improve solubility and processability without significantly compromising their desirable properties.[1] These modified polyamides are of interest for various applications, including advanced materials and as biodegradable carriers for drug delivery.[2]

Synthesis of this compound

The dicarboxylic acid monomer, this compound, can be synthesized from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) in the presence of a base.[1]

Synthesis of Aromatic Polyamides

Aromatic polyamides can be synthesized from this compound and various aromatic diamines through polycondensation reactions. The choice of the diamine will significantly influence the final properties of the polymer.

Method 1: Direct Polycondensation

This method, also known as the Yamazaki-Higashi reaction, utilizes a phosphite-based condensing agent to facilitate the direct reaction between a dicarboxylic acid and a diamine.[3][4][5]

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is assembled.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with this compound (1 equivalent), an aromatic diamine (1 equivalent), N-methyl-2-pyrrolidone (NMP) as the solvent, calcium chloride (as a solubility-enhancing salt), and pyridine.

  • Reaction Initiation: Add triphenyl phosphite (B83602) (TPP) as the condensing agent to the stirred mixture.

  • Polymerization: Heat the reaction mixture to approximately 105°C and maintain this temperature for several hours (e.g., 5 hours) with continuous stirring under a nitrogen blanket.[5]

  • Polymer Isolation: After the reaction is complete, pour the viscous polymer solution into a non-solvent such as ethanol (B145695) or methanol (B129727) to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot water and ethanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 100°C) overnight.

Method 2: Low-Temperature Solution Polycondensation

This technique involves the conversion of the dicarboxylic acid to a more reactive diacid chloride, followed by reaction with a diamine at low temperatures.

Experimental Protocol:

Step 2a: Synthesis of this compound Dichloride

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Chlorination: Add this compound to the flask, followed by an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Reaction: Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere until the evolution of HCl and SO₂ gases ceases (typically 4-6 hours).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride. Recrystallization from a suitable solvent may be performed for purification.

Step 2b: Polycondensation

  • Apparatus: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Diamine Solution: Dissolve the aromatic diamine (1 equivalent) in an anhydrous polar aprotic solvent, such as NMP or N,N-dimethylacetamide (DMAc), containing a salt like lithium chloride (LiCl) to enhance polymer solubility.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Dissolve the synthesized this compound dichloride (1 equivalent) in a minimal amount of the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water. Filter the polymer, wash it extensively, and dry it under vacuum.

Characterization of Aromatic Polyamides

The synthesized polyamides should be thoroughly characterized to determine their structure, molecular weight, and properties.

Characterization Technique Purpose Typical Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage and the disappearance of carboxylic acid groups.Appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹). Disappearance of the broad O-H stretch of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Peaks corresponding to the aromatic and aliphatic protons and carbons of the polymer backbone.
Inherent Viscosity To estimate the molecular weight of the polymer.Measured in a suitable solvent (e.g., DMAc or NMP) at a specific concentration and temperature. Higher values generally indicate higher molecular weight.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).Provides a more accurate measure of the molecular weight distribution.
Solubility Tests To assess the processability of the polyamides in various organic solvents.Testing solubility in solvents like NMP, DMAc, DMF, DMSO, THF, and chloroform.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the onset of decomposition and the temperature at which significant weight loss occurs.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Quantitative Data Summary

The following table summarizes typical properties of aromatic polyamides synthesized from this compound and various aromatic diamines (hydantoin derivatives) via direct polycondensation.[1]

Polymer ID Aromatic Diamine Yield (%) Inherent Viscosity (dL/g) Tg (°C) 5% Weight Loss Temp. (°C)
PA-a 5,5-dimethyl hydantoin (B18101) derivative940.47155390
PA-b 5-methyl, 5-ethyl hydantoin derivative950.45148375
PA-c 5-methyl, 5-propyl hydantoin derivative930.42145360
PA-d 5-methyl, 5-isopropyl hydantoin derivative920.40140350
PA-e Cyclopentane spirohydantoin derivative950.35135340
PA-f Cyclohexane spirohydantoin derivative940.30130325

Data extracted from Faghihi, K., & Valikhani, N. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane (B168953) and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 89-98.[1]

Visualization of Workflows

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Monomer This compound Direct Direct Polycondensation Monomer->Direct LowTemp Low-Temperature Solution Polycondensation Monomer->LowTemp Polyamide Aromatic Polyamide Direct->Polyamide LowTemp->Polyamide FTIR FTIR Polyamide->FTIR NMR NMR Polyamide->NMR Viscosity Viscosity Polyamide->Viscosity GPC GPC Polyamide->GPC Solubility Solubility Polyamide->Solubility TGA TGA Polyamide->TGA DSC DSC Polyamide->DSC

Caption: Experimental workflow for the synthesis and characterization of aromatic polyamides.

Direct_Polycondensation_Workflow start Start reagents Charge Flask: - this compound - Aromatic Diamine - NMP, CaCl₂, Pyridine start->reagents add_tpp Add Triphenyl Phosphite (TPP) reagents->add_tpp heat Heat to 105°C for ~5 hours under Nitrogen add_tpp->heat precipitate Pour into Methanol/Ethanol heat->precipitate filter_wash Filter and Wash with Hot Water and Ethanol precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End dry->end

Caption: Detailed workflow for the direct polycondensation synthesis of aromatic polyamides.

Low_Temp_Polycondensation_Workflow cluster_AcidChloride Acid Chloride Formation cluster_Polymerization Polymerization start_ac This compound + Thionyl Chloride reflux_ac Reflux at 80°C start_ac->reflux_ac distill_ac Distill to Remove Excess SOCl₂ reflux_ac->distill_ac product_ac This compound Dichloride distill_ac->product_ac add_acid_chloride Dropwise Addition of Diacid Chloride Solution product_ac->add_acid_chloride prep_diamine Dissolve Aromatic Diamine in Anhydrous Solvent + LiCl cool Cool to 0°C prep_diamine->cool cool->add_acid_chloride react Stir at Room Temperature for 4-24 hours add_acid_chloride->react precipitate Precipitate in Methanol/Water react->precipitate purify Filter, Wash, and Dry precipitate->purify end End purify->end start Start start->start_ac start->prep_diamine

Caption: Workflow for low-temperature solution polycondensation of aromatic polyamides.

References

Application Notes and Protocols: Direct Polycondensation of 1,3-Bis(carboxyphenoxy)propane with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of polyamides derived from the direct polycondensation of 1,3-Bis(carboxyphenoxy)propane with various diamines. The protocols detailed herein are intended to serve as a guide for the laboratory synthesis and characterization of these polymers, with a particular focus on their potential use in drug delivery systems.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of flexible ether linkages into the polymer backbone, through the use of monomers like this compound, can enhance solubility and processability without significantly compromising their desirable thermal characteristics.[1][2] This makes them attractive candidates for various applications, including as biodegradable carriers in controlled drug delivery systems.[3][4]

The direct polycondensation of this compound with a variety of diamines, including aromatic and heterocyclic structures like hydantoin (B18101) derivatives, yields novel polyamides with tunable properties.[5] This document outlines the synthesis of the diacid monomer, the subsequent polycondensation reaction, and the characterization of the resulting polymers.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and characterization of polyamides derived from this compound and various hydantoin-based diamines.[5]

Table 1: Synthesis and Physical Properties of Polyamides

Polyamide IDDiamine UsedYield (%)Inherent Viscosity (dL/g)
5a 5,5-dimethylhydantoin-diamine860.42
5b 5-methyl-5-ethylhydantoin-diamine820.38
5c 5-methyl-5-propylhydantoin-diamine850.30
5d 5-methyl-5-isopropylhydantoin-diamine880.47
5e 5,5-di-n-propylhydantoin-diamine830.35
5f Cyclopentane-spiro-5-hydantoin-diamine800.40

Table 2: Thermal Properties of Polyamides

Polyamide IDGlass Transition Temp. (T_g_, °C)5% Weight Loss Temp. (T_5%_, °C)
5a 155325
5b 140350
5c 135365
5d 145415
5e 130380
5f 150395

Experimental Protocols

Synthesis of 1,3-Bis(4-carboxyphenoxy)propane Monomer

This protocol describes the synthesis of the diacid monomer, 1,3-Bis(4-carboxyphenoxy)propane.

Materials:

Procedure:

  • Dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide in a round-bottomed flask equipped with a reflux condenser and a stirrer.

  • Slowly add 1,3-dibromopropane to the stirred solution.

  • Reflux the mixture for a minimum of 2 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding methanol.

  • Purify the product by dissolving it in deionized water and reprecipitating with a 3 M solution of sulfuric acid.

  • Wash the precipitate with cold water, filter, and dry to obtain the pure 1,3-Bis(4-carboxyphenoxy)propane.[5]

Direct Polycondensation of this compound with Diamines

This protocol outlines a general procedure for the synthesis of polyamides via direct polycondensation.

Materials:

  • 1,3-Bis(4-carboxyphenoxy)propane (diacid)

  • Aromatic diamine (e.g., hydantoin derivative)

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (B83602) (TPP)

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Methanol

Procedure:

  • In a round-bottomed flask fitted with a stirrer, add the diacid, diamine, calcium chloride, triphenyl phosphite, pyridine, and NMP.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 90°C for 2 hours.

  • Further, increase the temperature to 130°C and maintain for 8 hours.

  • After cooling, pour the viscous reaction mixture into methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C for 12 hours.[5]

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polycondensation Direct Polycondensation start_monomer 4-hydroxybenzoic acid + 1,3-dibromopropane react_monomer Reaction in NaOH solution start_monomer->react_monomer precipitate_monomer Precipitation with Methanol react_monomer->precipitate_monomer purify_monomer Purification with H₂SO₄ and Water precipitate_monomer->purify_monomer end_monomer 1,3-Bis(4-carboxyphenoxy)propane purify_monomer->end_monomer start_poly Diacid + Diamine reaction_poly Heating at 90°C then 130°C start_poly->reaction_poly reagents NMP, TPP, CaCl₂, Pyridine reagents->reaction_poly precipitate_poly Precipitation in Methanol reaction_poly->precipitate_poly end_poly Polyamide precipitate_poly->end_poly

Caption: Workflow for the synthesis of polyamides.

synthesis_pathway diacid 1,3-Bis(4-carboxyphenoxy)propane (Diacid) polycondensation Direct Polycondensation (NMP, TPP, CaCl₂, Pyridine) diacid->polycondensation diamine Aromatic Diamine (e.g., Hydantoin derivative) diamine->polycondensation polyamide Polyamide polycondensation->polyamide

Caption: Synthesis of Polyamides.

drug_delivery_application polyamide Polyamide Matrix encapsulation Drug Encapsulation polyamide->encapsulation drug Active Drug drug->encapsulation delivery_system Drug Delivery System (e.g., Microsphere, Implant) encapsulation->delivery_system release Controlled Release delivery_system->release target Target Site release->target

References

Application Notes and Protocols for Biocompatibility Assessment of Polymers Derived from 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 1,3-Bis(carboxyphenoxy)propane (CPP), particularly when copolymerized with sebacic acid (SA) to form poly(CPP-SA), are a class of biodegradable polyanhydrides with significant promise for controlled drug delivery applications.[1][2][3][4][5][6] A critical aspect of their development and regulatory approval is the thorough evaluation of their biocompatibility. These polymers are known for their surface-eroding properties and the generation of non-toxic metabolites upon degradation.[2][3] The degradation products, CPP and SA, are generally considered biocompatible and are eliminated from the body.[3][5] One of the most notable applications of this polymer family is the FDA-approved Gliadel® wafer, which delivers carmustine (B1668450) (BCNU) for the treatment of brain cancer, underscoring its clinical acceptance and biocompatibility.[2][3][7]

These application notes provide a summary of the biocompatibility data for poly(CPP-SA) and detailed protocols for key experiments to assess the biocompatibility of new polymer formulations based on this compound.

Data Presentation: Biocompatibility of Poly(CPP-SA)

The biocompatibility of poly(CPP-SA) has been evaluated through both in vitro and in vivo studies. The general consensus is that these polymers exhibit excellent biocompatibility.

In Vitro Cytotoxicity Data

In vitro studies are crucial for the initial screening of material biocompatibility. Various cell lines are used to assess the potential for a material to cause cell death or inhibit proliferation.

Cell LineAssayPolymer CompositionConcentration/Incubation TimeResultsReference
HepG2MTS, LDHNanoparticles1 and 2 mg/mL for 48 and 72 hSignificant cytotoxicity observed only at the highest concentrations and longest incubation times.[8]
Caco-2MTS, LDHNanoparticlesNot specifiedNo significant cytotoxicity observed. Nanoparticles showed cytoadhesion but not internalization.[8]
L929 FibroblastsNot specifiedCrosslinked Poly(propylene fumarate) films (as a related biodegradable polymer)Not specifiedCell viability >80%, indicating low cytotoxic response.[9]
Endothelial CellsNot specifiedPoly(propylene fumarate-co-ethylene glycol) hydrogels7 days20-86% viability relative to controls. Viability increased with higher PEG content.[10]
In Vivo Biocompatibility Data

In vivo studies provide a more comprehensive understanding of the tissue response to an implanted material.

Animal ModelImplant SitePolymer CompositionStudy DurationFindingsReference
RabbitBrainP(CPP-SA) 50:50Up to 60 daysNo behavioral changes or neurological deficits. Histological tissue reaction was not significantly different from the Gelfoam control.[1]
RabbitCorneaP(CPP-SA) 50:50Not specifiedDid not induce an inflammatory response.[1]
Cynomolgus MonkeyBrainP(CPP-SA) 20:80 (with and without BCNU)Up to 72 daysA local, transient inflammatory response was observed, which was greater when the polymer contained BCNU. The brain tissue distant from the implant remained normal. No neurological or general deleterious effects were seen.[11]
RatSubcutaneousPredegraded Poly-L-lactide (as a related biodegradable polymer)Up to 26 weeksA mild local reaction with a minimal layer of macrophages and some multinucleated giant cells, surrounded by a connective tissue capsule.[12]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and findings from the literature.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of polymer extracts on a cell culture, based on the principle of mitochondrial dehydrogenase activity in viable cells.

Materials:

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Polymer samples and negative control (e.g., high-density polyethylene, HDPE) and positive control (e.g., polyurethane with zinc diethyldithiocarbamate)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Preparation of Polymer Extracts: Prepare extracts according to ISO 10993-5 standards. Typically, the polymer is incubated in serum-free cell culture medium at a specific ratio (e.g., 0.1-0.2 g/mL) for 24-72 hours at 37°C. The supernatant is then collected, filtered, and used as the extract.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts: Remove the culture medium and replace it with the prepared polymer extracts. Include wells with fresh medium (blank), negative control extract, and positive control extract.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, remove the extract-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the blank control.

Protocol 2: In Vivo Biocompatibility Assessment via Subcutaneous Implantation

This protocol describes a common method to evaluate the local tissue response to a polymer implant in a rodent model.

Materials:

  • Sprague-Dawley rats or similar rodent model

  • Sterile polymer implants (e.g., 5x5x1 mm discs)

  • Sterile negative control implants (e.g., HDPE)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • 70% ethanol (B145695) and povidone-iodine for sterilization

  • Histology supplies (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) stain)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the procedure. Anesthetize the animal using an appropriate method. Shave and sterilize the dorsal skin area.

  • Implantation:

    • Make a small incision in the sterilized skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Place the sterile polymer implant into the pocket.

    • Suture the incision.

    • Administer post-operative analgesics as required.

  • Observation: Monitor the animals daily for any signs of adverse reactions, such as excessive swelling, redness, or signs of distress.

  • Explantation and Histology:

    • At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals.

    • Carefully excise the implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

  • Histopathological Evaluation: A qualified pathologist should examine the stained tissue sections. The evaluation should focus on the thickness of the fibrous capsule, the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), and any signs of tissue necrosis or degradation of the implant.

Visualizations

Polymer Degradation and Biocompatible Response

cluster_0 Polymer Implant cluster_1 Physiological Environment cluster_2 Degradation & Tissue Interaction cluster_3 Biological Outcome PCPP_SA Poly(CPP-SA) Matrix Hydrolysis Surface Hydrolysis PCPP_SA->Hydrolysis Exposure to Water Aqueous Environment (Body Fluids) Water->Hydrolysis Degradation_Products Monomers: This compound (CPP) Sebacic Acid (SA) Hydrolysis->Degradation_Products Releases Tissue_Response Mild Inflammatory Response (Macrophages, Fibroblasts) Hydrolysis->Tissue_Response Initiates Elimination Metabolism and Elimination of Monomers Degradation_Products->Elimination Resolution Tissue Repair and Fibrous Encapsulation Tissue_Response->Resolution Biocompatibility Biocompatibility Elimination->Biocompatibility Resolution->Biocompatibility

Caption: Logical flow of poly(CPP-SA) degradation and the resulting biocompatible tissue response.

Experimental Workflow for In Vitro Cytotoxicity Testing

start Start prep_extract Prepare Polymer Extract (ISO 10993-5) start->prep_extract seed_cells Seed Cells in 96-well Plate (e.g., L929 fibroblasts) start->seed_cells add_extract Replace Medium with Polymer Extract prep_extract->add_extract incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach incubate_attach->add_extract incubate_expose Incubate for 24/48/72h add_extract->incubate_expose mtt_assay Perform MTT Assay incubate_expose->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze Calculate % Cell Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing the in vitro cytotoxicity of polymer extracts using the MTT assay.

Experimental Workflow for In Vivo Biocompatibility Study

start Start prep_implant Sterilize Polymer Implants start->prep_implant animal_prep Anesthetize and Prepare Surgical Site on Animal Model start->animal_prep implant Subcutaneous Implantation prep_implant->implant animal_prep->implant post_op Post-operative Monitoring (Daily Observations) implant->post_op explant Explant Implant and Surrounding Tissue (e.g., 1, 4, 12 weeks) post_op->explant histology Fix, Embed, Section, and Stain with H&E explant->histology evaluate Histopathological Evaluation (Inflammation, Fibrosis) histology->evaluate end End evaluate->end

Caption: Workflow for evaluating the in vivo tissue response to a polymer via subcutaneous implantation.

References

Applications of 1,3-Bis(carboxyphenoxy)propane in Tissue Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(carboxyphenoxy)propane (CPP) is an aromatic dicarboxylic acid monomer that serves as a crucial building block for the synthesis of biodegradable polyanhydrides. When copolymerized with aliphatic diacids such as sebacic acid (SA), it forms the copolymer poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (poly(CPP:SA)). This copolymer is renowned for its biocompatibility, biodegradability, and surface-eroding characteristics, which allow for controlled release of encapsulated agents.[1]

The most prominent application of poly(CPP:SA) is in the FDA-approved Gliadel® wafer, a localized chemotherapy delivery system for glioblastoma.[1] However, the favorable properties of CPP-based polymers extend their potential to broader tissue engineering applications, including bone and cartilage regeneration. This document provides an overview of these applications, along with detailed protocols for the fabrication and evaluation of CPP-based biomaterials.

Note: While poly(CPP:SA) is well-established for drug delivery, its application in fabricating scaffolds for direct, cell-based tissue engineering is less documented. Therefore, some of the following protocols are adapted from established methods for similar biodegradable polymers and would require optimization for specific poly(CPP:SA) formulations.

Data Presentation

Table 1: In Vitro Degradation of Poly(CPP:SA) Nanoparticles
CPP:SA RatioDegradation Rate of CPPDegradation Rate of SAParticle Size (nm)Reference
20:80Similar to SASimilar to CPP200-500[2]
50:50Similar to SASimilar to CPP200-500[2]

Note: In nanoparticle form, higher CPP content was found to accelerate degradation, which is contrary to the trend observed in larger disk-shaped implants where higher CPP content slows degradation.[2]

Table 2: Factors Influencing the Degradation of Polyanhydrides
FactorEffect on Degradation RateReference
pH Base-catalyzed hydrolysis; faster degradation at higher pH.[3]
Hydrophilicity Increased hydrophilicity (e.g., higher SA content) increases the erosion rate.[3]
Crystallinity Higher crystallinity reduces water diffusion and slows degradation.[4]
Molecular Weight Higher molecular weight generally leads to slower degradation.[5]
Drug Loading Incorporation of some drugs can accelerate polymer degradation.[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(CPP:SA) (20:80) Copolymer

This protocol is a general method for the melt condensation polymerization of CPP and SA.

Materials:

  • 1,3-Bis(p-carboxyphenoxy)propane (CPP)

  • Sebacic acid (SA)

  • Acetic anhydride (B1165640)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar vacuum/inert gas manifold

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • Pre-polymer Synthesis:

    • In a round-bottom flask, dissolve a 20:80 molar ratio of CPP and SA in an excess of acetic anhydride (e.g., 10 ml per gram of total diacids).

    • Heat the mixture to reflux under an inert atmosphere (e.g., 140°C) for at least 6 hours to form the acetylated prepolymers.

    • Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

  • Polymerization:

    • Increase the temperature of the molten prepolymer mixture to 180°C under a high vacuum (<1 mmHg).

    • Continue the melt condensation polymerization with constant stirring for 90-120 minutes. The viscosity of the mixture will increase significantly.

    • The resulting poly(CPP:SA) polymer is a brittle, amber-colored solid at room temperature.

  • Purification and Storage:

    • Dissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., petroleum ether).

    • Collect the purified polymer by filtration and dry under vacuum.

    • Store the purified polymer under desiccated and refrigerated conditions to prevent hydrolysis.

Protocol 2: Fabrication of Porous Poly(CPP:SA) Scaffolds via Compression Molding and Particulate Leaching

This protocol is adapted from methods for other biodegradable polymers.[6][7][8]

Materials:

  • Poly(CPP:SA) polymer

  • Sodium chloride (NaCl) particles, sieved to the desired size range (e.g., 100-300 µm)

  • Cylindrical mold

  • Hydraulic press with heated platens

  • Deionized water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Mixing:

    • Thoroughly mix the poly(CPP:SA) powder with sieved NaCl particles at a desired weight ratio (e.g., 1:4 polymer to salt to achieve ~80% porosity).

  • Compression Molding:

    • Place the mixture into a cylindrical mold.

    • Heat the platens of the hydraulic press to a temperature just above the glass transition temperature of the poly(CPP:SA) (temperature will need to be optimized for the specific copolymer ratio).

    • Apply pressure (e.g., 1-2 tons) for a set time (e.g., 5-10 minutes) to fuse the polymer particles.[9]

  • Particulate Leaching:

    • Remove the resulting solid composite from the mold.

    • Immerse the composite in a large volume of deionized water to leach out the NaCl.

    • Change the water frequently over a period of 48-72 hours to ensure complete removal of the salt.

  • Drying:

    • Freeze the leached scaffold and then lyophilize (freeze-dry) it for at least 48 hours to remove all water without causing pore collapse.

    • The resulting porous scaffold is now ready for characterization and cell culture.

Protocol 3: In Vitro Biocompatibility Assessment of Poly(CPP:SA) Scaffolds with Osteoblasts

This protocol provides a general method for assessing cell viability and proliferation on a fabricated scaffold.

Materials:

  • Sterile poly(CPP:SA) scaffolds

  • Osteoblast cell line (e.g., MC3T3-E1)

  • Complete cell culture medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Cell proliferation assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Fluorescence microscope

  • Plate reader

Procedure:

  • Scaffold Preparation and Sterilization:

    • Cut the scaffolds to the desired size (e.g., to fit in a 24-well plate).

    • Sterilize the scaffolds, for example, by soaking in 70% ethanol (B145695) followed by washing with sterile PBS, or by ethylene (B1197577) oxide sterilization.

    • Pre-wet the scaffolds by incubating them in a complete cell culture medium for at least 2 hours in a cell culture incubator.

  • Cell Seeding:

    • Culture osteoblasts to ~80% confluency.

    • Trypsinize the cells, count them, and prepare a cell suspension at a desired concentration (e.g., 1 x 10^6 cells/mL).

    • Remove the pre-wetting medium from the scaffolds.

    • Carefully pipette the cell suspension onto the top of each scaffold, allowing the suspension to be absorbed into the porous structure.

    • Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to cover the scaffolds.

  • Cell Viability Assessment (e.g., at day 1 and day 7):

    • At the desired time points, wash the cell-seeded scaffolds with PBS.

    • Incubate the scaffolds with the Live/Dead assay reagents according to the manufacturer's instructions.

    • Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Cell Proliferation Assessment (e.g., at day 1, 3, and 7):

    • At the desired time points, transfer the cell-seeded scaffolds to new wells.

    • Add fresh culture medium containing the proliferation assay reagent (e.g., MTT or PrestoBlue™).

    • Incubate for the time specified by the manufacturer.

    • Measure the absorbance or fluorescence of the supernatant using a plate reader. An increase in signal over time indicates cell proliferation.

Signaling Pathways and Workflows

Proposed Signaling Pathway for Sebacic Acid-Induced Osteoblast Differentiation

Recent studies have shown that sebacic acid (SA), a degradation product of poly(CPP:SA), promotes the differentiation of osteoblasts.[10][11][12] While the exact signaling pathway has not been fully elucidated, a plausible mechanism involves the activation of key osteogenic transcription factors.

Sebacic_Acid_Osteogenesis SA Sebacic Acid (Degradation Product) Cell Pre-osteoblast SA->Cell Enters cell Receptor Unknown Membrane/Nuclear Receptor Signal Intracellular Signaling Cascade Receptor->Signal Runx2 Upregulation of Runx2 Expression Signal->Runx2 ALP Increased Alkaline Phosphatase (ALP) Activity Runx2->ALP Mineralization Matrix Mineralization ALP->Mineralization

Caption: Proposed pathway for sebacic acid promoting osteoblast differentiation.

Experimental Workflow for Scaffold Fabrication and Biocompatibility Testing

Scaffold_Workflow cluster_0 Scaffold Fabrication cluster_1 In Vitro Evaluation mix Mix Poly(CPP:SA) and NaCl compress Compression Molding mix->compress leach Particulate Leaching compress->leach dry Lyophilization leach->dry sterilize Sterilize Scaffold dry->sterilize Characterize (SEM, Porosity) seed Seed with Osteoblasts sterilize->seed culture Culture (1-7 days) seed->culture assess Assess Viability & Proliferation culture->assess

Caption: Workflow for scaffold fabrication and in vitro biocompatibility testing.

Logical Relationship of Poly(CPP:SA) Properties for Tissue Engineering

CPP_SA_Properties cpp_sa_ratio CPP:SA Ratio hydrophobicity Hydrophobicity cpp_sa_ratio->hydrophobicity crystallinity Crystallinity cpp_sa_ratio->crystallinity mechanical Mechanical Properties cpp_sa_ratio->mechanical degradation Degradation Rate hydrophobicity->degradation crystallinity->degradation biocompatibility Biocompatibility degradation->biocompatibility Release of SA & CPP cell_response Cell Adhesion, Proliferation, Differentiation mechanical->cell_response Provides structural support biocompatibility->cell_response tissue_regen Tissue Regeneration (e.g., Bone Formation) cell_response->tissue_regen

Caption: Interplay of poly(CPP:SA) properties in tissue engineering applications.

References

Application Notes and Protocols for Biodegradable Implants Based on 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, fabrication, and characterization of biodegradable implants derived from 1,3-Bis(carboxyphenoxy)propane (CPP). This information is intended to guide researchers in developing novel drug delivery systems and tissue engineering scaffolds.

Introduction

This compound is a key monomer in the synthesis of a class of biodegradable polymers known as polyanhydrides.[1] When copolymerized with other diacids, such as sebacic acid (SA), it forms poly(CPP-SA), a biocompatible and biodegradable polymer with surface-eroding properties.[2] This characteristic makes it an ideal candidate for controlled drug delivery applications, as the release of the therapeutic agent is proportional to the erosion of the polymer matrix.[2] A notable clinical application of this technology is in Gliadel® wafers, which are used for the localized delivery of carmustine (B1668450) (BCNU) in the treatment of brain tumors.[2]

Synthesis of this compound (CPP)

The synthesis of CPP involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Experimental Protocol: Synthesis of CPP

Materials:

  • 4-hydroxybenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • 1,3-dibromopropane

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

  • Methanol (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a three-neck round-bottom flask equipped with an overhead stirrer, condenser, and addition funnel, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add 1,3-dibromopropane to the refluxing solution via the addition funnel.

  • Continue refluxing the mixture overnight. A white precipitate of the disodium (B8443419) salt of CPP should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid or sulfuric acid to precipitate the CPP.

  • Filter the crude product and wash it thoroughly with cold water and then with methanol.

  • Dry the purified CPP in a vacuum oven.

Polymerization of CPP with Sebacic Acid (SA)

Poly(CPP-SA) copolymers are typically synthesized via melt polycondensation. The ratio of CPP to SA can be varied to tailor the polymer's degradation rate and mechanical properties.

Experimental Protocol: Melt Polycondensation of CPP and SA

Materials:

Equipment:

  • Reaction vessel suitable for vacuum and high temperatures

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Mechanical stirrer

Procedure:

  • Reflux the desired molar ratio of CPP and SA in an excess of acetic anhydride for 30 minutes to form prepolymers.

  • Remove the acetic anhydride and acetic acid byproduct under vacuum.

  • Increase the temperature to 180°C and apply a high vacuum (e.g., <1 mmHg).

  • Continue the melt polycondensation with mechanical stirring for a defined period (e.g., 90 minutes) to achieve the desired molecular weight.

  • Cool the polymer to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether).

  • Dry the purified polymer under vacuum.

Characterization of Poly(CPP-SA) Copolymers

The synthesized polymers should be thoroughly characterized to ensure they meet the desired specifications.

Characterization TechniquePurposeTypical Results
¹H NMR Spectroscopy To confirm the chemical structure and determine the copolymer composition (CPP:SA ratio).Characteristic peaks for aromatic protons of CPP and aliphatic protons of SA and the propane (B168953) linker.
FTIR Spectroscopy To identify the characteristic functional groups, particularly the anhydride linkages.Strong carbonyl stretching bands for the anhydride group (around 1740 and 1810 cm⁻¹).
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Mw can range from 10,000 to over 100,000 g/mol depending on polymerization conditions.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm).Tg and Tm will vary with the CPP:SA ratio. Higher CPP content generally leads to a higher Tg.

Fabrication of Biodegradable Implants

Poly(CPP-SA) implants can be fabricated using various techniques, with compression molding and solvent casting being common methods.

Compression Molding

This technique is suitable for creating solid implants with defined shapes and sizes.

Experimental Protocol: Compression Molding of Poly(CPP-SA) Implants

  • Grind the poly(CPP-SA) polymer into a fine powder.

  • To incorporate a drug, blend the polymer powder with the desired amount of the therapeutic agent.

  • Place the powder blend into a mold of the desired shape.

  • Heat the mold to a temperature above the polymer's glass transition temperature but below its decomposition temperature.

  • Apply pressure to the mold to compact the powder and form a solid implant.

  • Cool the mold to room temperature before ejecting the implant.

Solvent Casting

Solvent casting is useful for preparing thin films or coatings.[3]

Experimental Protocol: Solvent Casting of Poly(CPP-SA) Films

  • Dissolve the poly(CPP-SA) polymer and the drug (if applicable) in a suitable volatile solvent (e.g., dichloromethane).[4]

  • Pour the polymer solution onto a flat, non-stick surface (e.g., a Teflon-coated dish).[4]

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a thin film.[5]

  • Once the film is completely dry, carefully peel it from the surface.

In Vitro and In Vivo Characterization of Implants

Mechanical Properties

The mechanical properties of the implants are crucial for their handling and performance, especially in load-bearing applications.

PropertyDescriptionTypical Values for Poly(CPP-SA)
Tensile Strength The maximum stress a material can withstand while being stretched or pulled before breaking.Varies with CPP:SA ratio. Higher CPP content generally increases tensile strength.
Young's Modulus A measure of the stiffness of an elastic material.Varies with CPP:SA ratio.
Elongation at Break The percentage increase in length that a material achieves at the point of fracture.Varies with CPP:SA ratio.
Biodegradation

The degradation of poly(CPP-SA) implants can be assessed both in vitro and in vivo.

Experimental Protocol: In Vitro Degradation Study

  • Prepare pre-weighed, sterile implant samples.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, gently rinse with deionized water, and dry them to a constant weight.

  • Measure the weight loss of the implants over time.

  • The degradation products in the PBS can be analyzed by techniques such as HPLC to quantify the release of CPP and SA.

In Vivo Degradation: For in vivo studies, implants are typically placed in a subcutaneous or intramuscular site in an animal model. At various time points, the implants are explanted, and the remaining mass and molecular weight are determined.[6]

Drug Release Kinetics

The release of the incorporated drug from the implant is a critical performance parameter.

Experimental Protocol: In Vitro Drug Release Study

  • Place a drug-loaded implant in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time.

Biocompatibility

Biocompatibility testing is essential to ensure the safety of the implant material.

In Vitro Cytotoxicity (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] It can be used to evaluate the potential of the polymer or its degradation products to cause cell death.[7]

Experimental Protocol: MTT Assay

  • Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.

  • Prepare extracts of the poly(CPP-SA) implant by incubating it in the cell culture medium.

  • Expose the cells to different concentrations of the polymer extract for a defined period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage relative to the control (cells not exposed to the extract).

Hemolysis Assay (ISO 10993-4): This test evaluates the potential of the material to cause hemolysis (rupture of red blood cells).[8][9]

Experimental Protocol: Hemolysis Assay

  • Incubate the poly(CPP-SA) material with a suspension of red blood cells.[8]

  • After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant using a spectrophotometer.[8]

  • Compare the results to positive (e.g., water) and negative (e.g., saline) controls to determine the hemolytic potential.[9]

In Vivo Biocompatibility (Histopathology): In vivo biocompatibility is assessed by implanting the material in an animal model and evaluating the tissue response at the implantation site.

Experimental Protocol: Histopathological Evaluation

  • Implant sterile poly(CPP-SA) samples into a suitable animal model (e.g., subcutaneously in rats or rabbits).[10]

  • After a predetermined period, euthanize the animals and excise the tissue surrounding the implant.

  • Fix, process, and stain the tissue sections (e.g., with Hematoxylin and Eosin - H&E).

  • A pathologist should then examine the tissue sections for signs of inflammation, fibrosis, necrosis, and other tissue reactions.[11]

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_fabrication Implant Fabrication HBA 4-Hydroxybenzoic Acid CPP_Na Disodium Salt of CPP HBA->CPP_Na + NaOH DBP 1,3-Dibromopropane DBP->CPP_Na Reflux NaOH NaOH (aq) CPP This compound (CPP) CPP_Na->CPP Acidification (HCl) CPP_Na->CPP CPP->CPP_Na Prepolymer Prepolymers CPP->Prepolymer + Acetic Anhydride CPP->Prepolymer SA Sebacic Acid (SA) SA->Prepolymer + Acetic Anhydride SA->Prepolymer AA Acetic Anhydride Polymer Poly(CPP-SA) Prepolymer->Polymer Melt Polycondensation (180°C, vacuum) Prepolymer->Polymer Implant Biodegradable Implant Polymer->Implant + Drug (optional) Polymer->Implant Drug Therapeutic Agent

Caption: Workflow for the synthesis of poly(CPP-SA) and fabrication of biodegradable implants.

Degradation_Pathway Implant Poly(CPP-SA) Implant Surface_Erosion Surface Erosion Implant->Surface_Erosion Drug_Release Controlled Drug Release Implant->Drug_Release Anhydride_Cleavage Anhydride Bond Cleavage Surface_Erosion->Anhydride_Cleavage Surface_Erosion->Drug_Release Water Water Ingress Water->Surface_Erosion Monomers Release of Monomers (CPP & SA) Anhydride_Cleavage->Monomers Degradation_Products Soluble Degradation Products Monomers->Degradation_Products Elimination Metabolism and Elimination Degradation_Products->Elimination

Caption: Degradation pathway of poly(CPP-SA) implants leading to controlled drug release.

Biocompatibility_Testing_Flowchart start Poly(CPP-SA) Material/Implant in_vitro In Vitro Testing start->in_vitro in_vivo In Vivo Testing start->in_vivo cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity hemolysis Hemolysis (ISO 10993-4) in_vitro->hemolysis implantation Implantation in Animal Model in_vivo->implantation biocompatible Biocompatible cytotoxicity->biocompatible Low Toxicity not_biocompatible Not Biocompatible cytotoxicity->not_biocompatible High Toxicity hemolysis->biocompatible Non-hemolytic hemolysis->not_biocompatible Hemolytic histopathology Histopathological Evaluation implantation->histopathology histopathology->biocompatible Minimal Tissue Reaction histopathology->not_biocompatible Adverse Tissue Reaction

Caption: Flowchart for the biocompatibility assessment of poly(CPP-SA) implants.

References

Application Notes and Protocols for the Synthesis of Polyanhydrides from 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyanhydrides are a class of biodegradable polymers that have garnered significant attention in the field of drug delivery due to their characteristic surface erosion and biocompatibility. A key monomer in the synthesis of certain polyanhydrides is 1,3-Bis(carboxyphenoxy)propane (CPP). Polyanhydrides derived from CPP, often in copolymerization with other diacids like sebacic acid (SA), are utilized in controlled-release drug delivery systems. A notable example is the Gliadel® wafer, an FDA-approved treatment for brain tumors, which employs a copolymer of CPP and SA.[1] This document provides detailed protocols for the synthesis of the CPP monomer and its subsequent homopolymerization into poly(this compound) anhydride (B1165640) via melt polycondensation. It also includes a summary of key quantitative data and characterization methods.

Data Presentation

The following table summarizes the key quantitative data for the monomer and the resulting polyanhydride. Please note that specific molecular weight and thermal properties can vary based on the precise synthesis conditions.

ParameterThis compound (Monomer)Poly(this compound) Anhydride (Homopolymer)
Molecular Weight 316.31 g/mol - Mn: Data not available in searched results- Mw: Data not available in searched results
Polydispersity Index (PDI) N/AData not available in searched results
Melting Point (Tm) 318–320 °CData not available in searched results
Glass Transition Temp (Tg) N/AData not available in searched results
Appearance White precipitateData not available in searched results

Experimental Protocols

Protocol 1: Synthesis of this compound (CPP) Monomer

This protocol details the synthesis of the diacid monomer, this compound, a necessary precursor for the polyanhydride synthesis.

Materials:

  • 4-hydroxybenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (DI-H₂O)

  • 1,3-dibromopropane (B121459)

  • Methanol

  • Sulfuric acid (H₂SO₄) (3 M solution)

  • Three-neck round-bottom flask (1000 mL)

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Reactant Preparation: In a 1000 mL three-neck round-bottom flask, place 152 g (1.1 mole) of 4-hydroxybenzoic acid. Separately, prepare a 6.9 M NaOH solution by dissolving 110 g (2.75 moles) of NaOH in 400 mL of DI-H₂O. Caution: This dissolution is highly exothermic; dissolve the NaOH in stages and consider chilling the solution.

  • Reaction Setup: Assemble the three-neck flask in a heating mantle. Attach a condenser to one neck and an overhead stirrer to the center neck.

  • Dissolution: Turn on the cooling water to the condenser. Slowly pour the NaOH solution into the flask containing 4-hydroxybenzoic acid and begin stirring to dissolve the solid.

  • Addition of Alkylating Agent: Fit an addition funnel to the remaining neck of the flask. Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • Reflux: Heat the reaction mixture to a gentle reflux. Once reflux is established, add the 1,3-dibromopropane from the addition funnel dropwise at a rate of approximately 8-10 drops per minute.

  • Overnight Reaction: After the complete addition of 1,3-dibromopropane, continue to reflux the solution overnight. A white precipitate should become visible during the reaction.

  • Cooling and Filtration: After the overnight reflux, turn off the heat and allow the solution to cool to room temperature. Collect the white precipitate by filtration.

  • Purification: The crude product is purified by dissolving it in DI-H₂O, followed by reprecipitation with a 3 M H₂SO₄ solution. The precipitate is then washed with cold water and methanol.

  • Drying: Dry the purified white precipitate to obtain the final this compound monomer.

Protocol 2: Synthesis of Poly(this compound) Anhydride via Melt Polycondensation

This protocol describes the homopolymerization of the CPP monomer to form the polyanhydride. This is a general procedure, and specific parameters may need optimization.

Materials:

  • This compound (CPP) monomer (synthesized as per Protocol 1)

  • Acetic anhydride

  • Round-bottom flask

  • Stirring apparatus (magnetic or overhead)

  • Vacuum pump

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

Procedure:

  • Pre-polymer Formation (Acetylation):

    • Place the purified and dried CPP monomer in a round-bottom flask.

    • Add an excess of acetic anhydride (e.g., a 1:10 molar ratio of CPP to acetic anhydride).

    • Reflux the mixture with stirring under a nitrogen or argon atmosphere for a specified time (e.g., 2-3 hours) to form the acetic acid mixed anhydride of the CPP monomer.

    • After the reaction, remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • Melt Polycondensation:

    • Heat the resulting prepolymer under a nitrogen or argon atmosphere with continuous stirring.

    • Gradually increase the temperature to a point above the melting temperature of the prepolymer (e.g., starting at 170 °C).

    • Once the prepolymer has melted and the mixture is homogenous, gradually apply a high vacuum (e.g., <1 mmHg).

    • Continue the reaction under vacuum at an elevated temperature (e.g., 180-220 °C) for a defined period (e.g., 2-4 hours) to drive the polymerization by removing the acetic anhydride formed during the condensation.[2] The viscosity of the melt will increase as the polymerization progresses.

    • The reaction is complete when the desired molecular weight is achieved, often indicated by a significant increase in melt viscosity.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature under a nitrogen or argon atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., petroleum ether or methanol).

    • Collect the purified polymer by filtration and dry it under vacuum.

Mandatory Visualizations

G cluster_0 Monomer Synthesis Workflow Reactants 4-hydroxybenzoic acid + 1,3-dibromopropane + NaOH Dissolution Dissolution in NaOH(aq) Reactants->Dissolution Reflux Reflux with 1,3-dibromopropane Dissolution->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Purification Purification with H2O, H2SO4, and Methanol Precipitation->Purification Monomer This compound (CPP) Monomer Purification->Monomer

Caption: Workflow for the synthesis of the this compound monomer.

G cluster_1 Polymerization Workflow Monomer CPP Monomer Prepolymerization Acetylation with Acetic Anhydride Monomer->Prepolymerization MeltPoly Melt Polycondensation (High Temperature & Vacuum) Prepolymerization->MeltPoly Isolation Polymer Isolation and Purification MeltPoly->Isolation Polymer Poly(CPP) Anhydride Isolation->Polymer

Caption: Workflow for the melt polycondensation of the CPP monomer to the polyanhydride.

References

Application Notes and Protocols for the Use of 1,3-Bis(carboxyphenoxy)propane in Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of specialty polymers derived from 1,3-Bis(carboxyphenoxy)propane (CPP). This versatile aromatic dicarboxylic acid serves as a key building block for high-performance polyamides and biodegradable polyanhydrides with significant potential in advanced materials and drug delivery systems.

Overview of this compound in Polymer Synthesis

This compound is a valuable monomer in polymer chemistry due to the presence of two carboxylic acid functional groups, allowing it to react with diamines to form polyamides and to undergo self-condensation or condensation with other dicarboxylic acids to form polyanhydrides. The flexible propane (B168953) linker in its backbone imparts improved solubility and processability to the resulting polymers compared to fully rigid aromatic polymers, without significantly compromising their desirable thermal properties.

Specialty Polyamides Derived from this compound

Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. The incorporation of this compound into the polymer backbone can enhance their processability.

Synthesis of Polyamides with Hydantoin (B18101) Derivatives

A series of novel polyamides with flexible trimethylene segments have been synthesized through the direct polycondensation of this compound with various hydantoin derivatives.[1] This method offers a straightforward route to obtaining high-performance polymers.

Experimental Protocol: Direct Polycondensation for Polyamide Synthesis [1]

This protocol describes the synthesis of polyamide 5a from this compound and hydantoin 4a .

Materials:

  • This compound (0.202 g, 0.64 mmol)

  • Hydantoin (0.064 g, 0.64 mmol)

  • Calcium chloride (0.200 g, 1.80 mmol)

  • Triphenyl phosphite (B83602) (1.68 mL, 6.00 mmol)

  • Pyridine (0.36 mL)

  • N-methyl-2-pyrrolidone (NMP) (1.6 mL)

  • Methanol (B129727) (25 mL)

Procedure:

  • In a 25 mL round-bottomed flask equipped with a stirring bar, add this compound, hydantoin, calcium chloride, triphenyl phosphite, pyridine, and NMP.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to 90 °C and maintain for 2 hours.

  • Increase the temperature to 130 °C and continue the reaction for 8 hours.

  • After cooling to room temperature, pour the viscous reaction mixture into 25 mL of methanol to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol.

  • Dry the polymer at 60 °C under vacuum for 12 hours to yield the final polyamide.

Quantitative Data Summary: Properties of Polyamides from this compound and Hydantoin Derivatives

PolyamideInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
5a-f 0.30 - 0.47130 - 155325 - 415

Data represents a range for a series of six different polyamides (5a-f) synthesized from this compound and various hydantoin derivatives.[1]

Biodegradable Polyanhydrides for Drug Delivery

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them excellent candidates for controlled drug delivery applications. Copolymers of this compound with aliphatic diacids like sebacic acid have been extensively studied for this purpose. The blend of aromatic and aliphatic components allows for the tuning of the polymer's degradation rate and drug release kinetics.

Synthesis of Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid)

The copolymer of this compound (CPP) and sebacic acid (SA) is commonly synthesized via melt polycondensation. This method involves the formation of prepolymers which are then polymerized at high temperature under vacuum.

Experimental Protocol: Melt Polycondensation for Poly(CPP-SA) Synthesis

This protocol provides a general procedure for the synthesis of poly(anhydride) copolymers.

Materials:

Procedure:

Step 1: Prepolymer Synthesis

  • Reflux CPP and SA separately in an excess of acetic anhydride for 30 minutes to form acetylated prepolymers.

  • Remove the excess acetic anhydride and acetic acid by-product under vacuum.

Step 2: Melt Polycondensation

  • Combine the CPP and SA prepolymers in the desired molar ratio (e.g., 20:80 for p(CPP-SA) 20:80).

  • Heat the mixture to a molten state (typically above 180 °C) under a high vacuum.

  • Maintain the reaction under vacuum with constant stirring to facilitate the removal of acetic anhydride and drive the polymerization reaction forward.

  • The reaction is typically continued for 90-120 minutes until a high molecular weight polymer is formed, indicated by a significant increase in the melt viscosity.

  • The resulting polymer is then cooled and can be processed for subsequent applications.

Quantitative Data Summary: Molecular Weight of Poly(CPP-SA) Copolymers

Copolymer Composition (CPP:SA wt%)Number Average Molecular Weight (Mn) x 103 ( g/mol )Polydispersity Index (Mw/Mn)
10:908.52.7
20:809.02.7
20:8020.02.7
Not Specified21.03.5

Data sourced from a commercial supplier of poly(anhydride) based on 1,3-bis(p-carboxyphenoxy)propane and sebacic acid.

Application in Controlled Drug Release: Gentamicin (B1671437) Delivery

Poly(CPP-SA) matrices have been successfully used for the controlled release of various drugs, including the antibiotic gentamicin. The hydrophobic nature of the polymer and its surface-eroding characteristics are desirable for creating a sustained drug delivery system.

Drug Release Profile:

The release of gentamicin from a poly(CPP-SA) 20:80 matrix is characterized by a controlled and sustained pattern. This is attributed to the surface erosion of the polymer, which exposes new layers of the drug-loaded matrix over time. This mechanism avoids the initial "burst release" often seen with other biodegradable polymers. The rate of drug release can be modulated by altering the CPP to SA ratio, with a higher proportion of the more hydrophobic CPP leading to a slower degradation and drug release rate.

Visualizations

Synthesis of this compound Monomer

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Reflux in Water Reflux in Water 4-Hydroxybenzoic Acid->Reflux in Water 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reflux in Water NaOH NaOH NaOH->Reflux in Water This compound This compound Reflux in Water->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Polyamide Synthesis

G start Start reactants Combine Reactants: - this compound - Hydantoin Derivative - CaCl2, TPP, Pyridine, NMP start->reactants stir_rt Stir at Room Temperature (1 hour) reactants->stir_rt heat_90 Heat to 90°C (2 hours) stir_rt->heat_90 heat_130 Heat to 130°C (8 hours) heat_90->heat_130 precipitate Precipitate in Methanol heat_130->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum at 60°C filter_wash->dry product Final Polyamide Product dry->product

Caption: Direct polycondensation workflow for polyamide synthesis.

Logical Relationship for Polyanhydride Drug Delivery

G cluster_formulation Drug Formulation cluster_release Release Mechanism Drug Drug Drug-loaded Matrix Drug-loaded Matrix Drug->Drug-loaded Matrix Poly(CPP-SA) Poly(CPP-SA) Poly(CPP-SA)->Drug-loaded Matrix Hydrolysis of Anhydride Bonds Hydrolysis of Anhydride Bonds Drug-loaded Matrix->Hydrolysis of Anhydride Bonds Aqueous Environment Surface Erosion Surface Erosion Controlled Drug Release Controlled Drug Release Surface Erosion->Controlled Drug Release Hydrolysis of Anhydride Bonds->Surface Erosion Therapeutic Effect Therapeutic Effect Controlled Drug Release->Therapeutic Effect

Caption: Surface erosion mechanism for controlled drug delivery.

References

Application Notes and Protocols for the Polymerization of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(p-carboxyphenoxy)propane (BCPP), also referred to as 1,3-bis(p-carboxyphenoxy)propane (CPP), is a diacid monomer crucial for the synthesis of aromatic polyanhydrides. These polymers are of significant interest in the biomedical field, particularly for controlled drug delivery applications, owing to their biocompatibility and biodegradability.[1][2] Polyanhydrides based on BCPP, often in copolymer form with aliphatic diacids like sebacic acid (SA), are known for their surface-eroding properties, which allows for a controlled and sustained release of encapsulated therapeutic agents.[3] A notable example of its application is in the Gliadel™ wafer, a biodegradable implant for the treatment of brain tumors.[3]

This document provides a detailed experimental setup and protocols for the polymerization of BCPP, with a focus on its copolymerization with sebacic acid via melt polycondensation.

Data Presentation

Table 1: Properties of 1,3-Bis(p-carboxyphenoxy)propane (BCPP) Monomer
PropertyValueReference
Chemical Formula C₁₇H₁₆O₆[4]
Molecular Weight 316.31 g/mol [4]
Melting Point 310 °C (lit.)[5]
Appearance White solid[6]
Solubility Insoluble in common organic solvents[1]
Table 2: Properties of Poly(BCPP-co-SA) Copolymers
Copolymer Composition (BCPP:SA wt%)Number Average Molecular Weight (Mn) (x 10³ g/mol )Polydispersity Index (Mw/Mn)
10:908.52.7
20:8092.7
20:80202.7
Not Specified213.5

Data sourced from a commercial supplier of poly(anhydride) based on 1,3-bis(p-carboxyphenoxy)propane and sebacic acid.[7]

Experimental Protocols

The synthesis of polyanhydrides from BCPP is typically achieved through melt polycondensation. This method involves two main stages: the formation of a prepolymer by reacting the diacid monomers with an activating agent like acetic anhydride (B1165640), followed by the polymerization of the prepolymer at elevated temperatures and under vacuum.[1][8]

Protocol 1: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane (BCPP) Monomer

This protocol describes the synthesis of the BCPP monomer from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459).

Materials:

  • 4-hydroxybenzoic acid (HBA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (DI-H₂O)

  • 1,3-dibromopropane (DBP)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Equipment:

  • 1000 ml 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 3-neck round bottom flask.

  • Prepare a 6.9 M NaOH solution by dissolving 110 g (2.75 moles) of NaOH in 400 ml of DI-H₂O. Caution: This is an exothermic reaction; dissolve the NaOH in stages and cool the solution.

  • Set up the reaction apparatus with the heating mantle, condenser, and overhead stirrer.

  • Slowly add the NaOH solution to the flask and begin stirring to dissolve the HBA.

  • Attach the addition funnel to the third neck of the flask.

  • Heat the solution to a gentle reflux.

  • Add 50.8 ml (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • While maintaining reflux, add the 1,3-dibromopropane dropwise (approximately 8-10 drops per minute).

  • After the addition is complete, continue to reflux the solution overnight. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl or H₂SO₄ until the pH is approximately 2. This will precipitate the BCPP.

  • Filter the white precipitate, wash it thoroughly with water, and dry it under vacuum.

Protocol 2: Melt Polycondensation of BCPP with Sebacic Acid (SA) to form Poly(BCPP-co-SA)

This protocol details the copolymerization of BCPP and SA. The ratio of BCPP to SA can be varied to tailor the polymer's properties.[9]

Part A: Prepolymer Synthesis

  • The desired molar ratio of BCPP and SA are weighed and placed in a round-bottom flask.

  • Acetic anhydride is added in excess (e.g., a 1:10 w/v ratio of diacids to acetic anhydride).

  • The mixture is refluxed under a nitrogen atmosphere for at least 30 minutes to form the acetylated prepolymers.

  • After reflux, the excess acetic anhydride and acetic acid byproduct are removed by distillation, followed by vacuum evaporation at a moderate temperature (e.g., 70 °C).

Part B: Melt Polycondensation

  • The resulting prepolymer mixture is then heated to a temperature above the melting point of the components, typically in the range of 160-180 °C, under a nitrogen atmosphere.

  • Once the mixture is molten and homogenous, a high vacuum (e.g., <1 mmHg) is applied.

  • The polymerization is carried out with continuous stirring for several hours (e.g., 2-4 hours) until a viscous polymer melt is formed.

  • The polymer is then cooled to room temperature under nitrogen and can be isolated for further processing.

Visualizations

Experimental Workflow for Poly(BCPP-co-SA) Synthesis

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization HBA 4-Hydroxybenzoic Acid Reaction1 Reaction & Reflux HBA->Reaction1 NaOH NaOH Solution NaOH->Reaction1 DBP 1,3-Dibromopropane DBP->Reaction1 Acidification Acidification (HCl/H2SO4) Reaction1->Acidification BCPP 1,3-Bis(carboxyphenoxy)propane (BCPP) Acidification->BCPP SA Sebacic Acid (SA) Prepolymer Prepolymer Formation (Reflux) SA->Prepolymer AceticAnhydride Acetic Anhydride AceticAnhydride->Prepolymer MeltPoly Melt Polycondensation (High Temp & Vacuum) Prepolymer->MeltPoly Polymer Poly(BCPP-co-SA) MeltPoly->Polymer BCPP_input->Prepolymer

Caption: Workflow for the synthesis of BCPP monomer and its subsequent copolymerization with sebacic acid.

Logical Relationship of Polymer Properties

polymer_properties cluster_inputs Controllable Inputs cluster_outputs Resulting Polymer Properties MonomerRatio BCPP:SA Ratio MW Molecular Weight MonomerRatio->MW influences Thermal Thermal Properties (Tg, Tm) MonomerRatio->Thermal influences Degradation Degradation Rate MonomerRatio->Degradation influences ReactionTime Polymerization Time ReactionTime->MW influences ReactionTemp Polymerization Temperature ReactionTemp->MW influences MW->Degradation affects DrugRelease Drug Release Profile MW->DrugRelease affects PDI Polydispersity Index Thermal->Degradation affects Degradation->DrugRelease determines

Caption: Relationship between experimental parameters and the final properties of the polyanhydride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Bis(carboxyphenoxy)propane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459) proceeds via a Williamson ether synthesis. This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a strong base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane and displacing a bromide ion. This occurs at both ends of the 1,3-dibromopropane molecule to form the final product.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-hydroxybenzoic acid and 1,3-dibromopropane. A strong base, such as sodium hydroxide (B78521) (NaOH), is required to deprotonate the 4-hydroxybenzoic acid. A solvent, typically water or a polar aprotic solvent, is also necessary.

Q3: What is the expected yield for this reaction?

A3: The reported yields for the synthesis of this compound are typically in the range of 50-60%.[3] Yields can be influenced by various factors, including reaction conditions and the purity of the starting materials.

Q4: What are the pKa values of the acidic protons in 4-hydroxybenzoic acid?

A4: 4-Hydroxybenzoic acid has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is more acidic, with a pKa of approximately 4.54.[4][5] The phenolic proton is less acidic, with a pKa of around 9.3. This difference in acidity is important for the deprotonation step in the synthesis.

Q5: What are the main safety precautions to consider for this synthesis?

A5: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide (NaOH) is corrosive and can cause severe skin and eye burns.[2][6]

  • 1,3-dibromopropane is flammable, harmful if swallowed, and causes skin and eye irritation.[7][8]

  • 4-hydroxybenzoic acid may cause skin, eye, and respiratory irritation.[9][10]

  • The final product, This compound , may cause an allergic skin reaction and is very toxic to aquatic life.[11] Always work in a well-ventilated fume hood.

Experimental Protocol

This protocol is a modified version of a published procedure for the synthesis of 1,3-Bis(p-carboxyphenoxy)propane.[12]

Table 1: Reagent Properties

ReagentMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Hazards
4-Hydroxybenzoic acid138.12Decomposes214.5Irritant
1,3-Dibromopropane201.89167-34.2Flammable, Harmful, Irritant
Sodium Hydroxide40.001388318Corrosive

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. A molar excess of NaOH is used to ensure deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Heat the mixture to reflux.

  • Slowly add 1,3-dibromopropane to the refluxing mixture.

  • Continue to reflux the reaction mixture for several hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude product.

  • Collect the crude product by filtration and wash it with water to remove inorganic salts.

  • Purify the crude product by recrystallization.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is very low, or I have only recovered the starting material. What are the possible causes and solutions?

A: Low or no yield can be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be deprotonated to form the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base and an adequate molar ratio. Sodium hydroxide is generally sufficient, but ensure at least two equivalents are used per equivalent of 4-hydroxybenzoic acid to deprotonate both the carboxylic acid and the phenol.

  • Insufficient Reaction Time or Temperature: The S(_N)2 reaction may be slow.

    • Solution: Increase the reflux time and ensure the reaction mixture is maintained at a gentle reflux. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Hydrolysis of 1,3-dibromopropane: Under strongly basic conditions and high temperatures, 1,3-dibromopropane can undergo hydrolysis to form 1,3-propanediol, which will not participate in the Williamson ether synthesis.[13]

    • Solution: While reflux is necessary, avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the reaction to complete.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use high-purity 4-hydroxybenzoic acid and 1,3-dibromopropane.

Problem 2: Presence of Significant Impurities

Q: My final product is impure. What are the likely impurities and how can I identify them?

A: Several impurities can be present in the crude product. These can often be identified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 2: Potential Impurities and their Identification

ImpurityStructureIdentification Notes
Unreacted 4-Hydroxybenzoic acidHO-C₆H₄-COOHSoluble in basic aqueous solutions. Can be identified by its characteristic NMR spectrum.
Mono-alkylated Intermediate (1-(3-bromopropoxy)-4-carboxybenzene)Br-(CH₂)₃-O-C₆H₄-COOHWill have a different retention time in HPLC compared to the starting material and the final product. The presence of both aromatic and aliphatic protons in a 1:1 ratio in the ¹H NMR spectrum, along with a triplet corresponding to the -CH₂Br group, would be indicative.
C-Alkylation ByproductHO-C₆H₃( (CH₂)₃-O-C₆H₄-COOH)-COOHMay form in small amounts. Identification can be challenging but may be possible through detailed 2D NMR analysis. C-alkylation is a known side reaction for phenoxides.
Elimination Byproduct (from 1,3-dibromopropane)Br-CH₂-CH=CH₂Unlikely to be a major impurity in the final solid product due to its volatility, but its formation can reduce the yield.

Problem 3: Difficulty in Product Purification

Q: How can I effectively purify the crude this compound?

A: Purification can be achieved through a combination of techniques:

  • Acid-Base Extraction: The desired product is a dicarboxylic acid and will be soluble in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). Unreacted 1,3-dibromopropane and other non-acidic impurities will remain in an organic phase. After separating the aqueous layer, the product can be re-precipitated by adding acid. This is a good first step to remove non-acidic impurities.

  • Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying the solid product. The choice of solvent will depend on the solubility of the product and the impurities.

  • Separation from Unreacted 4-Hydroxybenzoic Acid: Separating the desired dicarboxylic acid from the starting mono-carboxylic acid can be challenging due to their similar properties.

    • Solvent Extraction: Techniques using a combination of conventional and natural solvents have been explored for the separation of 4-hydroxybenzoic acid from aqueous solutions, which may be adaptable.[1]

    • Chromatography: While likely not practical for large-scale purification, column chromatography could be used to separate the dicarboxylic acid from the mono-carboxylic acid and other impurities.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-HBA 4-Hydroxybenzoic Acid Deprotonation Deprotonation 4-HBA->Deprotonation DBP 1,3-Dibromopropane SN2_Reaction Williamson Ether Synthesis (SN2) DBP->SN2_Reaction NaOH Sodium Hydroxide NaOH->Deprotonation Deprotonation->SN2_Reaction Acidification Acidification SN2_Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Figure 1: Overall synthesis workflow for this compound.

Reaction_Mechanism Start 4-Hydroxybenzoic Acid (HO-Ar-COOH) Phenoxide Dianion (-O-Ar-COO⁻) Start->Phenoxide Deprotonation Base 2 NaOH Base->Phenoxide Transition1 SN2 Attack 1 Phenoxide->Transition1 DBP 1,3-Dibromopropane (Br-CH₂CH₂CH₂-Br) DBP->Transition1 Intermediate Mono-alkylated Intermediate (Br-CH₂CH₂CH₂-O-Ar-COO⁻) Transition1->Intermediate Transition2 SN2 Attack 2 Intermediate->Transition2 Product_anion Product Dianion (-OOC-Ar-O-(CH₂)₃-O-Ar-COO⁻) Transition2->Product_anion Final_Product This compound Product_anion->Final_Product Protonation Acid 2 H⁺ (Acidification) Acid->Final_Product

Figure 2: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Occurred Check_Yield->Side_Reactions Yes Purification_Issue Ineffective Purification Check_Purity->Purification_Issue Yes Solution_Deprotonation Check base strength and stoichiometry. Increase reaction time/temperature. Incomplete_Reaction->Solution_Deprotonation Solution_Side_Reactions Optimize temperature and reaction time. Ensure purity of starting materials. Side_Reactions->Solution_Side_Reactions Solution_Purification Implement acid-base extraction. Optimize recrystallization solvent. Purification_Issue->Solution_Purification

Figure 3: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Bis(carboxyphenoxy)propane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

The most common impurities include unreacted starting material, primarily 4-hydroxybenzoic acid, and potentially small amounts of mono-alkylated product. Side reactions are generally minimal when using 1,3-dibromopropane (B121459) as the alkylating agent.

Q2: Which purification techniques are most effective for this compound?

The primary methods for purifying this compound are acid-base extraction followed by recrystallization. For particularly challenging separations or to remove trace impurities, column chromatography can also be employed.

Q3: How can I monitor the purity of my sample during the purification process?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of this compound. A suitable mobile phase and visualization method are key to accurately assessing the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low or No Crystal Formation The chosen solvent is too non-polar, or not enough solvent was used to dissolve the compound at elevated temperatures.Select a more polar solvent or a solvent mixture. Ensure the compound is fully dissolved in the minimum amount of boiling solvent before cooling.
Product "Oils Out" During Cooling The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.
Poor Recovery of Purified Product Too much solvent was used during recrystallization, or the product has some solubility in the cold solvent.Use the minimum amount of boiling solvent necessary for dissolution. Ensure the crystallization mixture is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Persist in Crystals The impurities are co-crystallizing with the product.Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb the colored impurities. Filter the hot solution to remove the carbon before allowing it to cool and crystallize.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Product and Impurities The polarity of the mobile phase is incorrect.Optimize the mobile phase using TLC. For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can significantly improve separation by suppressing ionization of the carboxylic acid groups.[1]
Product Tailing on the TLC/Column The carboxylic acid groups are interacting strongly with the acidic silica (B1680970) gel.Add a small amount of acetic or formic acid to the mobile phase to ensure the product remains in its protonated, less polar form, which reduces tailing.[1]
Product Does Not Elute from the Column The mobile phase is not polar enough to move the dicarboxylic acid down the column.Gradually increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent system and moving to a more polar one, can be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1M sodium hydroxide, to form the disodium (B8443419) salt.

  • Extraction of Neutral Impurities: Extract the basic aqueous solution with a water-immiscible organic solvent, such as diethyl ether or dichloromethane, to remove any neutral organic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a mineral acid, such as 2M hydrochloric acid, with stirring until the solution is acidic (pH ~2). This compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallization:

    • Perform a solvent screen to identify a suitable recrystallization solvent or solvent pair. Good candidates include ethanol, methanol, or mixtures such as ethanol/water or acetic acid/water.

    • Dissolve the dried solid in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., THF or methanol).

  • Mobile Phase Selection: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, with a small amount of acid. For example, a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) with 1% acetic acid. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Visualization:

    • UV Light: Visualize the developed TLC plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Staining: For more specific visualization of the carboxylic acid functional groups, a bromocresol green stain can be used. The carboxylic acid will appear as yellow spots on a blue background.[2][3]

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Based on TLC analysis, select a mobile phase that provides good separation between the product and impurities (Rf of the product around 0.3). A common mobile phase is a gradient of ethyl acetate in hexane with 0.5-1% acetic acid added.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Primary Purification tlc TLC Analysis recrystallization->tlc column_chrom Column Chromatography column_chrom->tlc Re-analyze tlc->column_chrom <95% Pure pure_product Pure Product tlc->pure_product >95% Pure

Caption: Purification workflow for this compound.

troubleshooting_recrystallization cluster_solutions_oiling Oiling Out Solutions cluster_solutions_yield Low Yield Solutions start Recrystallization Attempted oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat & Add More Solvent oiling_out->reheat Yes success Successful Purification low_yield->success No min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes slow_cool Cool Slowly reheat->slow_cool seed Add Seed Crystal slow_cool->seed seed->oiling_out Re-attempt ice_bath Thorough Cooling min_solvent->ice_bath cold_wash Wash with Ice-Cold Solvent ice_bath->cold_wash cold_wash->low_yield Re-evaluate

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 1,3-Bis(carboxyphenoxy)propane.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, focusing on the identification of common impurities.

Problem 1: Low Yield of the Final Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.

  • Side Reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reactants can lead to lower yields.

  • Losses during Workup and Purification: Product may be lost during filtration, washing, or recrystallization steps.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product.

  • Optimize Reaction Conditions:

    • Ensure the complete deprotonation of 4-hydroxybenzoic acid by using a sufficient excess of a strong base like sodium hydroxide.[1]

    • Maintain the recommended reaction temperature (reflux) to ensure an adequate reaction rate.[1]

    • Allow for a sufficient reaction time (e.g., overnight reflux) for the reaction to proceed to completion.[1]

  • Careful Workup: Minimize losses by ensuring efficient extraction and careful handling during filtration and washing steps.

Problem 2: Presence of Impurities in the Final Product

Several impurities can be present in the final product. Below are the most common ones, their potential sources, and methods for their identification.

Common Impurities and Their Identification
Impurity NameChemical StructurePotential SourceIdentification Methods
4-Hydroxybenzoic AcidHO-C₆H₄-COOHUnreacted starting material.HPLC, ¹H NMR, ¹³C NMR, MS
1,3-Dibromopropane (B121459)Br-(CH₂)₃-BrUnreacted starting material.GC-MS
4-(3-Bromopropoxy)benzoic AcidBr-(CH₂)₃-O-C₆H₄-COOHMono-substituted intermediate. Incomplete reaction.HPLC, ¹H NMR, ¹³C NMR, MS
4-(3-Hydroxypropoxy)benzoic AcidHO-(CH₂)₃-O-C₆H₄-COOHHydrolysis of 1,3-dibromopropane or the mono-substituted intermediate.HPLC, ¹H NMR, ¹³C NMR, MS

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below.[1]

Materials:

  • 4-Hydroxybenzoic acid

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • Deionized Water (DI H₂O)

  • Methanol (B129727)

  • Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add 1,3-dibromopropane to the refluxing solution.

  • Continue to reflux the mixture overnight.

  • After cooling, filter the precipitate and wash it with methanol to remove inorganic salts.

  • Dissolve the solid in deionized water and acidify with sulfuric acid to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Analytical Methodologies for Impurity Detection

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying the desired product and non-volatile impurities. A reversed-phase C18 column with a gradient of water (with formic acid or acetic acid) and acetonitrile (B52724) or methanol is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as unreacted 1,3-dibromopropane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and impurities. The presence of characteristic peaks for the starting materials or intermediates can confirm their presence.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the components in the sample, aiding in the identification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound synthesis?

A1: The most common impurities are unreacted starting materials (4-hydroxybenzoic acid and 1,3-dibromopropane), the mono-substituted intermediate (4-(3-bromopropoxy)benzoic acid), and a potential hydrolysis byproduct (4-(3-hydroxypropoxy)benzoic acid).

Q2: How can I tell if my reaction has gone to completion?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spots indicates the reaction is proceeding. For more quantitative analysis, HPLC can be used to determine the percentage of remaining starting materials.

Q3: My final product has a low melting point and appears impure. What should I do?

A3: A broad or low melting point is a strong indication of the presence of impurities. You should first attempt to identify the impurities using the analytical methods described above (HPLC, NMR, MS). Once the impurities are identified, you can optimize your purification protocol. This may involve recrystallization from a different solvent system or column chromatography.

Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A4: To identify an unknown peak, you can collect the fraction corresponding to that peak and analyze it using mass spectrometry (MS) to determine its molecular weight and NMR spectroscopy for structural elucidation. Comparing the retention time with commercially available standards of potential impurities can also be a helpful strategy.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway and potential side reactions.

Synthesis_Pathway 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Intermediate 4-(3-Bromopropoxy)benzoic Acid 4-Hydroxybenzoic Acid->Intermediate + 1,3-Dibromopropane + NaOH 1,3-Dibromopropane 1,3-Dibromopropane NaOH NaOH Product This compound Intermediate->Product + 4-Hydroxybenzoic Acid + NaOH

Caption: Main synthesis pathway for this compound.

Impurity_Formation cluster_reactants Reactants & Intermediates cluster_impurities Potential Impurities 4-HBA 4-Hydroxybenzoic Acid Unreacted_HBA Unreacted 4-Hydroxybenzoic Acid 4-HBA->Unreacted_HBA Incomplete Reaction DBP 1,3-Dibromopropane Unreacted_DBP Unreacted 1,3-Dibromopropane DBP->Unreacted_DBP Incomplete Reaction Hydrolysis_Product 4-(3-Hydroxypropoxy)benzoic Acid DBP->Hydrolysis_Product Hydrolysis MonoSub 4-(3-Bromopropoxy)benzoic Acid Incomplete_Reaction Mono-substituted Intermediate MonoSub->Incomplete_Reaction Incomplete Reaction

Caption: Potential pathways for the formation of common impurities.

Troubleshooting_Workflow Start Impure Product (Low Yield/Purity) Analysis Analytical Characterization (HPLC, NMR, GC-MS) Start->Analysis Identify Identify Impurities Analysis->Identify Unreacted Unreacted Starting Materials/Intermediate Identify->Unreacted SideProduct Side Products (e.g., Hydrolysis) Identify->SideProduct Optimize Optimize Reaction Conditions (Time, Temp) Unreacted->Optimize Purify Optimize Purification (Recrystallization, Chromatography) SideProduct->Purify End Pure Product Optimize->End Purify->End

Caption: A logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Polymerization of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(1,3-bis(carboxyphenoxy)propane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the polymerization of this monomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the melt polycondensation of this compound (CPP).

Question 1: Why is the molecular weight of my poly(CPP) lower than expected?

A low molecular weight is a frequent issue in melt polycondensation and can lead to polymers with suboptimal mechanical properties. Several factors can contribute to this problem.

Troubleshooting Guide: Low Molecular Weight

Possible Cause Explanation Recommended Solution
Incomplete Removal of Condensate The polymerization reaction is an equilibrium process. The removal of the condensation byproduct (e.g., acetic anhydride (B1165640) or water) is crucial to drive the reaction towards the formation of high molecular weight polymer.- Ensure a high vacuum (<1 mmHg) is applied during the final stages of the polymerization. - Use an efficient stirring mechanism to increase the surface area of the molten polymer, facilitating the removal of volatiles. - Consider a stepwise increase in temperature and vacuum to control the initial reaction rate and prevent excessive foaming which can trap byproducts.
Reaction Temperature Too Low Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion of monomers.- The polymerization temperature should be maintained above the melting point of the monomer and the resulting polymer to ensure a homogenous melt. For CPP, temperatures in the range of 180-220°C are typically employed. - A stepwise temperature increase can be beneficial. For instance, an initial lower temperature for prepolymer formation followed by a higher temperature under vacuum.
Reaction Time Too Short Polycondensation is a time-dependent process. Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.- Typical reaction times for melt polycondensation of aromatic polyanhydrides can range from several hours to over 24 hours. - Monitor the viscosity of the melt (if possible) or take aliquots for molecular weight analysis to determine the optimal reaction time.
Monomer Impurities The presence of monofunctional impurities in the this compound monomer will act as chain terminators, limiting the final molecular weight. Impurities can also affect the stoichiometry of the reaction.- Ensure the purity of the CPP monomer. Recrystallization of the monomer may be necessary. - Verify the monomer's chemical structure and purity using techniques like NMR, FTIR, and melting point analysis.
Non-stoichiometric Monomer Ratio (if applicable) In copolymerizations, an imbalance in the molar ratio of the comonomers will limit the degree of polymerization. For homopolymerization of CPP, this is less of a concern unless impurities are present.- Accurately weigh all reactants.

Question 2: My final polymer is discolored (yellow to brown). What is the cause and how can I prevent it?

Discoloration is often an indication of side reactions occurring at the high temperatures required for melt polycondensation.

Troubleshooting Guide: Polymer Discoloration

Possible Cause Explanation Recommended Solution
Thermal Degradation At elevated temperatures, aromatic polymers can undergo thermal decomposition, leading to the formation of chromophores. For poly(CPP), this could involve ether linkage cleavage or decarboxylation.- Optimize the polymerization temperature. Use the lowest temperature that still allows for a reasonable reaction rate and a molten state. - Minimize the reaction time at the highest temperature. - Ensure a high-purity nitrogen or argon atmosphere is maintained throughout the reaction to prevent oxidation, which can exacerbate thermal degradation.
Presence of Catalyst Residues (if used) Some catalysts used in polycondensation can cause discoloration at high temperatures.- If a catalyst is used, select one that is known to have minimal side reactions and discoloration effects at the desired polymerization temperature. - After polymerization, purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove catalyst residues.
Impurities in the Monomer Certain impurities in the starting monomer can be more susceptible to thermal degradation and lead to colored byproducts.- As with low molecular weight issues, ensure the high purity of the this compound monomer.

Question 3: The polymerization reaction is very slow, or no polymer is forming. What could be the issue?

A stalled or extremely slow polymerization can be due to several factors related to reaction conditions and reagents.

Troubleshooting Guide: Slow or No Polymerization

Possible Cause Explanation Recommended Solution
Reaction Temperature Too Low The reaction kinetics are highly dependent on temperature. If the temperature is too low, the rate of polymerization will be negligible.- Ensure the reaction temperature is sufficiently high to promote the reaction. For CPP, this is typically above 180°C.
Inefficient Removal of Byproducts As mentioned, the presence of condensation byproducts will inhibit the forward reaction.- Check the vacuum system for leaks and ensure it is pulling a high vacuum. - Improve the stirring of the reaction mixture.
Monomer Inactivity While CPP is a diacid, it is often converted to a more reactive prepolymer (e.g., by reaction with acetic anhydride) before melt polycondensation.- If direct polycondensation of the diacid is slow, consider a two-step process where the CPP is first reacted with an excess of acetic anhydride to form an acetylated prepolymer. This prepolymer is then heated under vacuum to undergo melt polycondensation.

Experimental Protocols

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane (CPP) Monomer

A detailed experimental protocol for the synthesis of the CPP monomer is a prerequisite for successful polymerization.

Protocol: Monomer Synthesis

Step Procedure Notes
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.A molar excess of NaOH is used to ensure complete deprotonation of the phenolic and carboxylic acid groups.
2. Addition of Alkylating Agent Heat the solution to reflux and add 1,3-dibromopropane (B121459) dropwise.The reaction is a Williamson ether synthesis.
3. Reflux Continue to reflux the mixture for several hours (e.g., 12-24 hours).The reaction progress can be monitored by TLC.
4. Precipitation After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.This protonates the carboxylate groups, causing the CPP monomer to precipitate.
5. Isolation and Purification Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum.Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to further purify the monomer.
6. Characterization Confirm the structure and purity of the synthesized CPP monomer using ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.Purity is critical for achieving high molecular weight polymer.

Melt Polycondensation of this compound

The following is a general procedure for the homopolymerization of CPP via melt polycondensation.

Protocol: Melt Polycondensation

Step Procedure Notes
1. Prepolymer Formation (Optional but Recommended) Place the purified CPP monomer in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet. Add a molar excess of acetic anhydride. Heat the mixture (e.g., to 140-160°C) under a nitrogen atmosphere and reflux for a specified time (e.g., 30-60 minutes) to form the acetylated prepolymer.This step converts the carboxylic acid groups to more reactive mixed anhydrides.
2. Removal of Acetic Acid/Anhydride Gradually apply a vacuum to the system while slowly increasing the temperature.This removes the excess acetic anhydride and the acetic acid byproduct.
3. Polycondensation Once the majority of the volatiles have been removed, increase the temperature to the final polymerization temperature (e.g., 180-220°C) and apply a high vacuum (<1 mmHg).The melt will become increasingly viscous as the polymerization proceeds.
4. Reaction Monitoring Continue the reaction under high vacuum and stirring for several hours until the desired molecular weight is achieved.The reaction can be monitored by the torque on the stirrer or by analyzing samples taken at different time points.
5. Polymer Isolation Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the reactor.The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it into a non-solvent (e.g., methanol, hexane).
6. Characterization Characterize the final polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR and FTIR for chemical structure, and Differential Scanning Calorimetry (DSC) for thermal properties (e.g., glass transition temperature).

Visualizing Reaction Pathways and Workflows

Main Polymerization Reaction and Potential Side Reactions

The following diagram illustrates the intended polymerization pathway and potential side reactions that can occur during the melt polycondensation of this compound.

CPP This compound (Monomer) Prepolymer Acetylated Prepolymer CPP->Prepolymer Acetic Anhydride (Activation) Polymer Poly(this compound) CPP->Polymer Direct Melt Polycondensation Prepolymer->Polymer Melt Polycondensation (High Temp, Vacuum) SideProduct1 Cyclic Oligomers Prepolymer->SideProduct1 Intramolecular Cyclization LowMWPolymer Low Molecular Weight Polymer Prepolymer->LowMWPolymer Incomplete Polymerization SideProduct2 Degradation Products (e.g., via decarboxylation, ether cleavage) Polymer->SideProduct2 High Temperature Side Reactions Start Low Molecular Weight Polymer Obtained CheckVacuum Verify Vacuum Level (<1 mmHg?) Start->CheckVacuum ImproveVacuum Improve Vacuum System (check for leaks, better pump) CheckVacuum->ImproveVacuum No CheckTemp Check Reaction Temperature (is it >180°C?) CheckVacuum->CheckTemp Yes ImproveVacuum->Start IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Check Reaction Time (is it long enough?) CheckTemp->CheckTime Yes IncreaseTemp->Start IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckPurity Analyze Monomer Purity (NMR, FTIR, MP) CheckTime->CheckPurity Yes IncreaseTime->Start PurifyMonomer Purify Monomer (Recrystallize) CheckPurity->PurifyMonomer No Success High Molecular Weight Polymer Achieved CheckPurity->Success Yes PurifyMonomer->Start

Technical Support Center: Synthesis of Polyanhydrides from 1,3-Bis(carboxyphenoxy)propane (CPP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of polyanhydrides derived from 1,3-Bis(carboxyphenoxy)propane (CPP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining poly(CPP) with desired molecular characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing polyanhydrides from this compound?

A1: The most prevalent method for synthesizing polyanhydrides from CPP is melt polycondensation. This technique involves the reaction of the dicarboxylic acid monomer (CPP) with an activating agent, typically acetic anhydride (B1165640), to form a prepolymer, followed by heating under vacuum to drive the polymerization and remove the acetic acid byproduct. This method is widely used for both aromatic and aliphatic polyanhydrides.[1]

Q2: How can I control the molecular weight of the resulting poly(CPP)?

A2: The molecular weight of poly(CPP) is primarily controlled by several key reaction parameters:

  • Reaction Time: Generally, increasing the duration of the melt polycondensation reaction leads to a higher molecular weight.

  • Reaction Temperature: The temperature of the polymerization needs to be carefully controlled. It should be high enough to ensure the reactants are in a molten state and to drive the reaction forward, but not so high as to cause thermal degradation of the polymer.

  • Vacuum Quality: A high vacuum is crucial for effectively removing the acetic acid byproduct, which drives the equilibrium of the reaction towards the formation of higher molecular weight polymer chains.

  • Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, limiting the final molecular weight.

  • Catalysts: The use of catalysts can significantly influence the polymerization rate and the final molecular weight of the polyanhydride.

Q3: What catalysts can be used for the synthesis of poly(CPP)?

A3: While specific catalyst studies for the poly(CPP) homopolymer are not extensively detailed in readily available literature, catalysts are commonly employed in polyanhydride synthesis to achieve higher molecular weights. For aromatic polyanhydrides, coordination catalysts are often used. It is recommended to start with catalysts known to be effective for similar polyanhydride systems, such as certain metal acetates or oxides, and optimize the concentration based on experimental results.

Q4: My poly(CPP) has a low molecular weight. What are the possible causes and solutions?

A4: Low molecular weight in poly(CPP) synthesis can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and their corresponding solutions.

Q5: How can I characterize the molecular weight of my synthesized poly(CPP)?

A5: The molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(CPP) are typically determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates polymer molecules based on their size in solution. It is important to use appropriate standards (e.g., polystyrene) and a suitable solvent in which the polymer is fully soluble.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Molecular Weight 1. Incomplete removal of acetic acid: Residual acetic acid can shift the reaction equilibrium, preventing further chain growth. 2. Insufficient reaction time: The polymerization may not have proceeded long enough to build high molecular weight chains. 3. Low reaction temperature: The reaction kinetics may be too slow at the set temperature. 4. Monomer impurity: Impurities in the CPP monomer can act as chain terminators. 5. Poor vacuum: Inadequate vacuum will not efficiently remove the acetic acid byproduct.1. Improve vacuum: Ensure a high vacuum is applied during the polymerization step. 2. Increase reaction time: Extend the duration of the melt polycondensation. 3. Optimize temperature: Gradually increase the reaction temperature, being careful not to exceed the polymer's degradation temperature. 4. Purify monomer: Recrystallize the CPP monomer before use. 5. Check vacuum system: Inspect the vacuum pump and all connections for leaks.
Polymer Discoloration (Yellowing/Browning) 1. Thermal degradation: The polymerization temperature may be too high, causing the polymer to degrade. 2. Oxygen contamination: The presence of oxygen at high temperatures can lead to oxidative degradation.1. Reduce temperature: Lower the reaction temperature. 2. Ensure inert atmosphere: Maintain a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Poor Polymer Solubility 1. High crystallinity: Aromatic polyanhydrides like poly(CPP) can be highly crystalline and thus have limited solubility in common organic solvents.[1] 2. Cross-linking: Side reactions at high temperatures can lead to cross-linking.1. Use appropriate solvents: Try solvents like hexafluoroisopropanol (HFIP) or perform solubility tests in a range of solvents. 2. Optimize reaction conditions: Avoid excessive temperatures and reaction times to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane (CPP) Monomer

This protocol is adapted from the Khademhosseini Laboratory procedure.

Materials:

Equipment:

  • Three-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • In a three-neck round bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Set up the flask with a condenser, an overhead stirrer, and an addition funnel.

  • Heat the mixture to a gentle reflux.

  • Slowly add 1,3-dibromopropane to the reaction mixture through the addition funnel.

  • After the addition is complete, continue to reflux the mixture overnight. A white precipitate of the disodium (B8443419) salt of CPP should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl or H₂SO₄ to a pH of approximately 1-2 to precipitate the CPP monomer.

  • Filter the white precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure CPP monomer.

Protocol 2: Melt Polycondensation of this compound to form Poly(CPP)

Materials:

  • Purified this compound (CPP) monomer

  • Acetic anhydride

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel suitable for high vacuum and high temperature (e.g., a thick-walled glass tube or a specialized polymerization reactor)

  • High-vacuum pump

  • Schlenk line or similar inert gas setup

  • Magnetic stirrer or mechanical stirrer

  • Oil bath or other suitable heating system

Procedure:

Step 1: Prepolymer Synthesis (Activation of CPP)

  • Place the purified CPP monomer in the reaction vessel.

  • Add a molar excess of acetic anhydride (e.g., 10-20 times the molar amount of CPP).

  • Flush the vessel with an inert gas.

  • Heat the mixture with stirring to reflux (approximately 140 °C) for at least 30 minutes to form the acetic anhydride-terminated prepolymer.

  • Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

Step 2: Melt Polycondensation

  • Increase the temperature of the system to above the melting point of the prepolymer (typically in the range of 180-220 °C for aromatic polyanhydrides).

  • Apply a high vacuum (e.g., < 0.1 mmHg) to the reaction vessel.

  • Continue the reaction under high vacuum and elevated temperature with stirring for several hours. The viscosity of the melt will increase as the molecular weight of the polymer increases.

  • The reaction is complete when the desired viscosity is reached or when no further increase in viscosity is observed.

  • Cool the reactor to room temperature under an inert atmosphere.

  • The resulting polymer can be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.

Characterization:

  • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer should be determined using Gel Permeation Chromatography (GPC).

Process Workflows and Diagrams

Diagram 1: Synthesis of this compound Monomer

monomer_synthesis cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product HBA 4-Hydroxybenzoic Acid dissolve Dissolve HBA in NaOH(aq) HBA->dissolve NaOH Sodium Hydroxide NaOH->dissolve DBP 1,3-Dibromopropane reflux Reflux with DBP DBP->reflux dissolve->reflux acidify Acidify (pH 1-2) reflux->acidify filter_wash Filter & Wash acidify->filter_wash dry Dry filter_wash->dry CPP Pure CPP Monomer dry->CPP

Caption: Workflow for the synthesis of the CPP monomer.

Diagram 2: Melt Polycondensation of CPP

polymer_synthesis cluster_reactants Reactants cluster_process Polymerization Steps cluster_product Product & Analysis CPP_monomer CPP Monomer prepolymer Form Prepolymer (Reflux) CPP_monomer->prepolymer acetic_anhydride Acetic Anhydride acetic_anhydride->prepolymer remove_excess Remove Excess Acetic Anhydride prepolymer->remove_excess melt_poly Melt Polycondensation (High T, High Vacuum) remove_excess->melt_poly purify Purify Polymer melt_poly->purify poly_cpp Poly(CPP) purify->poly_cpp gpc GPC Analysis (Mn, Mw, PDI) poly_cpp->gpc

Caption: Workflow for the melt polycondensation of CPP.

Diagram 3: Logical Relationship for Molecular Weight Control

mw_control cluster_parameters Controlling Parameters mw Desired Molecular Weight time Reaction Time mw->time increase temp Temperature mw->temp optimize vacuum Vacuum Quality mw->vacuum increase purity Monomer Purity mw->purity increase catalyst Catalyst mw->catalyst optimize

Caption: Key parameters for controlling poly(CPP) molecular weight.

References

Technical Support Center: Optimizing Drug Loading in Poly(CPP:SA) Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug loading in poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) [poly(CPP:SA)] matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is poly(CPP:SA) and why is it used for drug delivery?

A1: Poly(CPP:SA) is a biodegradable and biocompatible polyanhydride copolymer. It is synthesized from 1,3-bis(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA).[1] Its key advantages in drug delivery include its ability to undergo surface erosion, which allows for controlled and sustained release of encapsulated therapeutic agents. The degradation rate can be tuned by adjusting the ratio of the hydrophobic CPP to the more hydrophilic SA monomer.[2][3]

Q2: What types of drugs can be loaded into poly(CPP:SA) matrices?

A2: Poly(CPP:SA) matrices are versatile and can be used to encapsulate both hydrophobic and hydrophilic drugs.[1][2] The choice of encapsulation method will depend on the drug's properties. For instance, hydrophobic drugs are often successfully encapsulated using a simple solvent evaporation technique, while hydrophilic drugs typically require a double emulsion (water-in-oil-in-water) method to achieve high encapsulation efficiency.[1][2]

Q3: What are the common methods for loading drugs into poly(CPP:SA) microspheres?

A3: The most common methods are the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique, particularly for hydrophilic drugs, and the oil-in-water (o/w) single emulsion solvent evaporation technique for hydrophobic drugs.[1][2] Another method is hot-melt microencapsulation, where the drug is mixed with the molten polymer.

Q4: How does the CPP:SA ratio affect drug release?

A4: The ratio of CPP to SA is a critical factor in controlling the drug release rate. A higher content of the more hydrophilic sebacic acid (SA) leads to a faster erosion rate of the polymer matrix and, consequently, a quicker release of the encapsulated drug.[2][3] Conversely, a higher proportion of the hydrophobic CPP results in a slower erosion rate and more sustained drug release.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with poly(CPP:SA) matrices.

Issue 1: Low Encapsulation Efficiency

Potential Cause Troubleshooting Steps
Drug leakage into the external aqueous phase (especially for hydrophilic drugs) - Optimize the polymer concentration in the organic phase. Higher concentrations can lead to a more viscous dispersed phase, slowing drug diffusion. - Adjust the volume of the external aqueous phase. A larger volume can create a higher concentration gradient, potentially increasing drug loss. - For double emulsions, ensure the primary emulsion (w/o) is stable before forming the secondary emulsion (w/o/w).
Poor drug solubility in the polymer matrix or organic solvent - Select an organic solvent in which both the polymer and the drug are highly soluble. For hydrophobic drugs, this is crucial for the solvent evaporation method. - For hydrophobic drugs, consider using a co-solvent system to improve the solubility of the drug in the polymer solution.
Inappropriate drug-to-polymer ratio - Systematically vary the drug-to-polymer ratio. Very high drug loadings can lead to drug crystallization and reduced encapsulation. An optimal ratio often exists for a specific drug-polymer system.[4]
Rapid polymer precipitation - Control the rate of solvent removal. Too rapid evaporation or extraction can lead to porous microspheres and drug expulsion. This can be managed by adjusting the stirring speed and temperature.

Issue 2: High Initial Burst Release

Potential Cause Troubleshooting Steps
Drug adsorbed on the microsphere surface - Ensure proper washing of the microspheres after harvesting to remove surface-associated drugs. Multiple washing steps with a suitable non-solvent for the polymer are recommended. - Optimize the concentration of the surfactant (e.g., polyvinyl alcohol - PVA) in the external aqueous phase. Higher concentrations can sometimes lead to more drug being trapped at the surface.
Porous microsphere structure - Adjust the solvent evaporation/extraction rate. Slower removal can result in denser microspheres. - Increase the polymer concentration in the organic phase to form a denser polymer matrix.
High drug loading - A very high drug load can lead to the formation of drug crystals within the matrix, which may dissolve and diffuse out rapidly. Consider reducing the initial drug loading.

Issue 3: Poor Microsphere Morphology (e.g., irregular shape, aggregation)

Potential Cause Troubleshooting Steps
Inadequate stirring speed - Optimize the stirring speed during emulsification. Too low a speed can result in large, irregular particles, while too high a speed can lead to smaller particles but may also cause instability in the emulsion.
Insufficient surfactant concentration - Ensure an adequate concentration of surfactant (e.g., PVA) in the continuous phase to properly stabilize the emulsion droplets and prevent aggregation.
Polymer precipitation issues - Control the temperature and rate of solvent removal to ensure uniform solidification of the microspheres.

Data on Encapsulation Efficiency

The following table summarizes some reported encapsulation efficiencies for model drugs in poly(CPP:SA) matrices.

Drug TypeModel DrugEncapsulation MethodEncapsulation Efficiency (%)Reference
HydrophilicBrilliant Blue GDouble Emulsion (w/o/w)~40-45%[1][2]
HydrophobicCurcuminDouble Emulsion (w/o/w)~90%[1][2]

Note: Encapsulation efficiency is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Encapsulation of a Hydrophilic Drug using Double Emulsion (w/o/w) Solvent Evaporation

This protocol is suitable for water-soluble drugs.

Materials:

  • Poly(CPP:SA)

  • Hydrophilic drug

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the organic phase: Dissolve a specific amount of poly(CPP:SA) in dichloromethane.

  • Prepare the internal aqueous phase: Dissolve the hydrophilic drug in deionized water.

  • Form the primary emulsion (w/o): Add the internal aqueous phase to the organic phase. Emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.

  • Prepare the external aqueous phase: Dissolve PVA in deionized water to the desired concentration (e.g., 1-5% w/v).

  • Form the double emulsion (w/o/w): Add the primary emulsion to the external aqueous phase under continuous stirring to form the double emulsion.

  • Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate.

  • Microsphere hardening and collection: Once the microspheres have hardened, collect them by centrifugation or filtration.

  • Washing: Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Drying: Lyophilize or air-dry the microspheres.

Protocol 2: Encapsulation of a Hydrophobic Drug using Solvent Evaporation (o/w)

This protocol is suitable for water-insoluble or poorly water-soluble drugs.

Materials:

  • Poly(CPP:SA)

  • Hydrophobic drug

  • Dichloromethane (DCM) or other suitable organic solvent in which both drug and polymer are soluble

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the organic phase: Dissolve both the poly(CPP:SA) and the hydrophobic drug in dichloromethane.

  • Prepare the aqueous phase: Dissolve PVA in deionized water.

  • Form the emulsion (o/w): Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water emulsion.

  • Solvent evaporation: Continue stirring the emulsion to allow for the evaporation of the organic solvent.

  • Microsphere collection and washing: Collect the hardened microspheres by centrifugation or filtration and wash them with deionized water.

  • Drying: Lyophilize or air-dry the final product.

Visualizations

experimental_workflow_hydrophilic cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_processing Microsphere Formation & Collection organic_phase Dissolve Poly(CPP:SA) in Dichloromethane primary_emulsion Form Primary Emulsion (w/o) (Homogenize/Sonicate) organic_phase->primary_emulsion internal_aq_phase Dissolve Hydrophilic Drug in Water internal_aq_phase->primary_emulsion external_aq_phase Dissolve PVA in Water double_emulsion Form Double Emulsion (w/o/w) (Stirring) external_aq_phase->double_emulsion primary_emulsion->double_emulsion solvent_evap Solvent Evaporation double_emulsion->solvent_evap collection Collection (Centrifugation/Filtration) solvent_evap->collection washing Washing collection->washing drying Drying (Lyophilization) washing->drying

Caption: Workflow for hydrophilic drug encapsulation.

experimental_workflow_hydrophobic cluster_prep_hydrophobic Phase Preparation cluster_emulsion_hydrophobic Emulsification cluster_processing_hydrophobic Microsphere Formation & Collection organic_phase_hydrophobic Dissolve Poly(CPP:SA) & Hydrophobic Drug in Dichloromethane emulsion_hydrophobic Form Emulsion (o/w) (Stirring) organic_phase_hydrophobic->emulsion_hydrophobic aq_phase_hydrophobic Dissolve PVA in Water aq_phase_hydrophobic->emulsion_hydrophobic solvent_evap_hydrophobic Solvent Evaporation emulsion_hydrophobic->solvent_evap_hydrophobic collection_hydrophobic Collection (Centrifugation/Filtration) solvent_evap_hydrophobic->collection_hydrophobic washing_hydrophobic Washing collection_hydrophobic->washing_hydrophobic drying_hydrophobic Drying (Lyophilization) washing_hydrophobic->drying_hydrophobic

Caption: Workflow for hydrophobic drug encapsulation.

troubleshooting_logic cluster_hydrophilic Hydrophilic Drug cluster_hydrophobic Hydrophobic Drug start Experiment Start: Low Drug Loading q1 Is the drug hydrophilic? start->q1 a1 Check primary emulsion stability. Increase polymer concentration. Adjust external phase volume. q1->a1 Yes a2 Ensure drug & polymer are fully dissolved in the organic solvent. Consider a co-solvent. q1->a2 No q2 Is burst release high? a1->q2 a2->q2 a3 Improve washing steps. Optimize surfactant concentration. Slow down solvent evaporation. q2->a3 Yes end Optimized Formulation q2->end No a3->end

Caption: Troubleshooting logic for low drug loading.

References

Technical Support Center: Modulating the Degradation Rate of Poly(CPP:SA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (poly(CPP:SA)) copolymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols and quantitative data to aid in modulating the degradation rate of these versatile biomaterials.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of poly(CPP:SA) copolymers?

A1: Poly(CPP:SA) copolymers primarily degrade via surface erosion.[1] This means that the hydrolysis of the anhydride (B1165640) bonds at the polymer-water interface is faster than the diffusion of water into the bulk of the material.[1] As a result, the polymer erodes from the surface inwards, which is a key characteristic for achieving controlled, zero-order drug release kinetics.[1]

Q2: How does the ratio of CPP to SA affect the degradation rate?

A2: The ratio of the hydrophobic monomer, 1,3-bis(p-carboxyphenoxy)propane (CPP), to the more hydrophilic monomer, sebacic acid (SA), is a critical factor in controlling the degradation rate. Increasing the proportion of the hydrophilic SA monomer in the copolymer backbone leads to a faster erosion rate.[2] Conversely, a higher content of the hydrophobic CPP component generally results in a slower degradation profile for macroscopic devices like disks.[2][3]

Q3: What is the influence of environmental pH on the degradation of poly(CPP:SA)?

A3: Poly(CPP:SA) and other polyanhydrides are susceptible to base-catalyzed hydrolysis.[2] Therefore, the degradation rate is significantly influenced by the pH of the surrounding medium. The erosion rate is faster in basic (alkaline) conditions compared to neutral or acidic conditions.[2][4] This is due to the increased lability of the anhydride bonds at higher pH.[4]

Q4: Can the degradation behavior of poly(CPP:SA) change with the form of the material (e.g., disk vs. nanoparticle)?

A4: Yes, the degradation pattern can differ significantly. While macroscopic forms like disks typically exhibit surface erosion with a slower degradation rate for higher CPP content, nanoparticles can behave differently. In some studies, nanoparticles with a higher CPP content have shown an accelerated degradation rate.[5] This is an important consideration when formulating poly(CPP:SA) for different drug delivery applications.

Q5: What are the key factors, besides copolymer ratio and pH, that can influence the degradation rate?

A5: Other factors that can modulate the degradation rate include:

  • Crystallinity: A higher degree of crystallinity can reduce water diffusion into the polymer matrix, thereby slowing down the degradation rate.[6]

  • Molecular Weight: Generally, higher molecular weight polymers degrade more slowly.

  • Additives: The incorporation of drugs or other excipients into the polymer matrix can affect the degradation rate. For instance, loading with bovine serum albumin has been shown to accelerate the degradation of some polyanhydrides.[2]

  • Sample Dimensions: The thickness and overall size of the polymer device can impact whether it undergoes surface or bulk erosion, which in turn affects the degradation kinetics.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Degradation is faster than expected. - Higher than intended SA content in the copolymer. - Basic pH of the degradation medium. - Presence of certain additives accelerating hydrolysis. - The polymer is in a nanoparticle formulation where higher CPP content can accelerate degradation.[5]- Verify the CPP:SA ratio of your polymer batch using techniques like NMR. - Ensure the pH of your degradation buffer is at the desired level and stable. - Evaluate the effect of any incorporated additives on the degradation rate in a pilot study. - For nanoparticle formulations, consider that the degradation behavior may be counterintuitive compared to bulk forms.
Degradation is slower than expected. - Higher than intended CPP content in the copolymer. - Acidic pH of the degradation medium. - High crystallinity of the polymer. - High molecular weight of the polymer.- Synthesize copolymers with a higher SA content to increase hydrophilicity and degradation rate.[2] - Adjust the pH of the degradation medium to be neutral or slightly basic, if appropriate for the application. - Consider processing methods that may reduce crystallinity. - Use a lower molecular weight grade of the polymer if available.
Inconsistent degradation rates between batches. - Variation in the CPP:SA ratio between synthesis batches. - Differences in molecular weight or polydispersity. - Inconsistent sample preparation (e.g., disk thickness, surface area).- Standardize your polymerization and purification procedures to ensure batch-to-batch consistency in copolymer composition and molecular weight. - Implement rigorous quality control checks (e.g., GPC, NMR) for each new batch. - Ensure uniform preparation of polymer samples for degradation studies.
Polymer swells significantly before degrading. - The polymer may be undergoing bulk erosion rather than surface erosion. This can happen if the sample dimensions are below a critical length.[6]- For applications requiring surface erosion, ensure the device dimensions are sufficiently large. - Analyze the surface morphology using SEM to confirm the erosion mechanism.
Unexpected changes in surface morphology (e.g., cracking, pitting). - For bulk eroding polymers, these are expected morphological changes.[7] - For surface eroding poly(CPP:SA), significant cracking could indicate internal stresses or heterogeneous degradation.- Use SEM to monitor surface morphology throughout the degradation study. - Ensure homogeneous mixing of components if additives are included.

Quantitative Data

Table 1: Effect of Copolymer Composition on Degradation Rate

Poly(CPP:SA) RatioRelative HydrophilicityExpected Degradation Rate (in disk form)
20:80HighFast
50:50MediumModerate
80:20LowSlow

Note: This table illustrates the general trend. Actual degradation rates will vary based on specific experimental conditions. The increase of hydrophilic SA content in poly(CPP:SA) increases the erosion rate.[2]

Table 2: Influence of pH on Polyanhydride Degradation

pH of MediumConditionExpected Degradation Rate
2.0 - 4.0AcidicMinimal[4]
7.4NeutralModerate[4]
9.0 - 10.0BasicRapid[4]

Note: Data is representative of the trend observed for poly(anhydride-esters). Polyanhydrides like poly(CPP:SA) exhibit faster degradation in basic conditions due to the lability of anhydride linkages.[4]

Experimental Protocols

In Vitro Hydrolytic Degradation Study

Objective: To determine the mass loss of poly(CPP:SA) copolymers over time under simulated physiological conditions.

Materials:

  • Poly(CPP:SA) disks of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C.

  • Analytical balance.

  • Vacuum desiccator.

Procedure:

  • Place pre-weighed poly(CPP:SA) disks into individual sterile vials.

  • Add a sufficient volume of PBS (pH 7.4) to each vial to ensure complete immersion of the disk.

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points, remove the disks from the PBS.

  • Gently rinse the disks with deionized water to remove any salts.

  • Dry the disks to a constant weight in a vacuum desiccator.

  • Record the final weight of the dried disks.

  • Calculate the percentage of mass loss at each time point using the formula: % Mass Loss = ((Initial Weight - Final Weight) / Initial Weight) * 100

Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

Objective: To monitor the change in molecular weight of poly(CPP:SA) during degradation.

Materials:

  • Degraded poly(CPP:SA) samples.

  • GPC system with a refractive index (RI) detector.

  • Appropriate GPC columns for polymer analysis.

  • A suitable solvent in which the polymer is soluble (e.g., tetrahydrofuran, chloroform).

  • Solvent filters.

  • Molecular weight standards for calibration.

Procedure:

  • Prepare a calibration curve using a series of known molecular weight standards.

  • Dissolve a small, accurately weighed amount of the dried, degraded poly(CPP:SA) sample in a suitable solvent.

  • Filter the polymer solution to remove any particulates.

  • Inject the filtered sample into the GPC system.

  • Elute the sample through the GPC columns.

  • The RI detector will record the elution profile.

  • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.

Surface Morphology Analysis by Scanning Electron Microscopy (SEM)

Objective: To visualize the changes in the surface morphology of poly(CPP:SA) during degradation.

Materials:

  • Degraded poly(CPP:SA) samples.

  • SEM sample stubs.

  • Double-sided carbon tape.

  • Sputter coater with a conductive material (e.g., gold, platinum).

  • Scanning Electron Microscope.

Procedure:

  • Carefully mount the dried, degraded poly(CPP:SA) sample onto an SEM stub using double-sided carbon tape.

  • Place the stub in a sputter coater and apply a thin layer of a conductive material to the sample surface. This prevents charging under the electron beam.

  • Transfer the coated sample into the SEM chamber.

  • Evacuate the chamber to a high vacuum.

  • Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.

  • Capture images of the surface morphology at various magnifications to observe features such as pores, cracks, and overall surface roughness.

Visualizations

degradation_pathway poly_cpp_sa Poly(CPP:SA) Copolymer hydrolysis Hydrolytic Cleavage of Anhydride Bonds poly_cpp_sa->hydrolysis erosion Surface Erosion poly_cpp_sa->erosion Water Interface degradation_products CPP and SA Monomers hydrolysis->degradation_products erosion->degradation_products

Caption: Hydrolytic degradation pathway of poly(CPP:SA) copolymers.

experimental_workflow start Start: Poly(CPP:SA) Sample degradation In Vitro Degradation Study start->degradation mass_loss Mass Loss Measurement degradation->mass_loss gpc GPC Analysis (Molecular Weight) degradation->gpc sem SEM Analysis (Surface Morphology) degradation->sem end End: Characterization Data mass_loss->end gpc->end sem->end

Caption: Experimental workflow for characterizing poly(CPP:SA) degradation.

logical_relationship cluster_factors Modulating Factors cpp_sa_ratio CPP:SA Ratio degradation_rate Degradation Rate cpp_sa_ratio->degradation_rate Higher SA = Faster ph pH ph->degradation_rate Higher pH = Faster crystallinity Crystallinity crystallinity->degradation_rate Higher = Slower

Caption: Factors influencing the degradation rate of poly(CPP:SA).

References

improving the mechanical properties of polyamides from 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and enhancement of mechanical properties of polyamides derived from 1,3-Bis(carboxyphenoxy)propane.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and processing of polyamides based on this compound, helping to diagnose and resolve experimental challenges.

Issue/Question Potential Cause(s) Recommended Solution(s)
FAQ: Why is the resulting polyamide brittle with poor mechanical properties? Low Molecular Weight: Incomplete polymerization due to impure monomers, incorrect stoichiometry, or insufficient reaction time/temperature.- Monomer Purity: Ensure the this compound diacid and the selected diamine are of high purity. Recrystallize if necessary. - Stoichiometry: Accurately weigh monomers to ensure a 1:1 molar ratio of diacid to diamine. An excess of one monomer can limit chain growth. - Reaction Conditions: Optimize reaction time and temperature. For direct polycondensation, ensure the temperature is high enough to drive off water but not so high as to cause degradation.
Monomer Degradation: Side reactions at high temperatures can lead to chain termination.- Controlled Heating: Use a step-wise heating program during polymerization to minimize thermal stress on the monomers and forming polymer chains. - Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting: The polyamide has low solubility, making it difficult to process and characterize. High Crystallinity or Chain Rigidity: The use of rigid aromatic diamines can lead to highly crystalline or rigid-rod polymers that have poor solubility.- Introduce Flexible Linkages: Incorporate flexible diamines or co-monomers with ether linkages to disrupt chain packing and improve solubility. - Use Bulky Side Groups: Select diamines with bulky pendent groups to inhibit close chain packing and increase free volume, thereby enhancing solubility.
Strong Intermolecular Hydrogen Bonding: The amide linkages form strong hydrogen bonds, which can reduce solubility in common organic solvents.- Use Aprotic Polar Solvents: Dissolve the polyamide in solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to disrupt hydrogen bonding.
FAQ: What is the expected inherent viscosity for these polyamides, and what does a low value indicate? A low inherent viscosity (typically below 0.30 dL/g) indicates a low molecular weight of the polymer, which correlates with poor mechanical properties.- Review Polymerization Protocol: Check for potential issues in the polymerization setup, such as leaks in the system, impure reagents, or non-optimal reaction conditions. - Catalyst/Condensing Agent: For direct polycondensation, ensure the proper functioning and concentration of the condensing agent system (e.g., triphenyl phosphite (B83602) and pyridine).
Troubleshooting: The polymerization reaction is not proceeding, or the yield is very low. Inactive Monomers: The carboxylic acid groups of the diacid may not be sufficiently reactive under the chosen conditions.- Activation of Carboxylic Acids: For solution polymerization, consider converting the diacid to a more reactive diacid chloride. - Use of Condensing Agents: Employ a direct polycondensation method using activating agents like the Yamazaki-Higashi reaction (triphenyl phosphite, pyridine (B92270), LiCl, NMP).
Poor Monomer Solubility: The diacid or diamine may not be fully dissolved in the reaction solvent at the initial stages, leading to a heterogeneous reaction mixture and low conversion.- Solvent Selection: Choose a solvent in which both monomers are readily soluble at the reaction temperature. - Stirring: Ensure efficient mechanical stirring throughout the reaction to maintain a homogeneous solution.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane Diacid Monomer

This protocol describes the synthesis of the diacid monomer from 4-hydroxybenzoic acid and 1,3-dibromopropane (B121459).[1]

Materials:

  • 4-hydroxybenzoic acid (1.1 mole)

  • Sodium hydroxide (B78521) (NaOH) (2.75 moles)

  • Deionized water (400 ml)

  • 1,3-dibromopropane (0.5 moles)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for precipitation

Equipment:

  • 1000 ml 3-neck round bottom flask

  • Heating mantle

  • Condenser

  • Overhead stirrer

  • Addition funnel

Procedure:

  • Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into the 3-neck round bottom flask.

  • In a separate beaker, dissolve 110 g (2.75 moles) of NaOH in 400 ml of deionized water. Caution: This is an exothermic reaction; cool the solution as needed.

  • Set up the flask with the overhead stirrer, condenser, and addition funnel.

  • Slowly add the NaOH solution to the flask and begin stirring to dissolve the 4-hydroxybenzoic acid.

  • Heat the solution to a gentle reflux.

  • Add 50.8 ml (0.5 moles) of 1,3-dibromopropane to the addition funnel.

  • Slowly add the 1,3-dibromopropane to the refluxing solution at a rate of approximately 8-10 drops per minute.

  • Once the addition is complete, continue refluxing the solution overnight. A white precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with HCl or H₂SO₄ to precipitate the crude product.

  • Filter the white precipitate, wash thoroughly with cold water, and dry to obtain the pure 1,3-Bis(p-carboxyphenoxy)propane.

Protocol 2: Direct Polycondensation of this compound with a Diamine

This protocol outlines a direct polycondensation method to synthesize polyamides.[2][3]

Materials:

  • This compound (0.01 mol)

  • Aromatic diamine (e.g., a hydantoin (B18101) derivative) (0.01 mol)

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP) (0.022 mol)

  • Pyridine

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl)

  • Ethanol (for precipitation)

  • Hot water (for washing)

Equipment:

  • Flame-dried flask with a mechanical stirrer

  • Nitrogen inlet

  • Heating source

Procedure:

  • Under a nitrogen atmosphere, charge the flask with NMP, this compound (0.01 mol), the chosen diamine (0.01 mol), and a salt such as CaCl₂ or LiCl.

  • Add pyridine to the mixture.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add triphenyl phosphite (0.022 mol) to the solution.

  • Heat the solution to approximately 105°C and maintain this temperature for at least 3 hours. The solution will become viscous as the polymer forms.

  • After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a beaker of ethanol.

  • Wash the resulting fibrous polymer several times with hot water and then with ethanol.

  • Dry the polymer overnight under vacuum at 100°C.

Quantitative Data on Mechanical Properties

The mechanical properties of polyamides are highly dependent on the choice of diamine. While specific data for a wide range of polyamides derived from this compound is not extensively available in a single source, the following table presents data for analogous aromatic polyamides to provide a comparative reference.

Polyamide System (Diacid + Diamine)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Adamantyl-containing diamine + various aromatic diacids77 - 921.5 - 2.5Not Specified[3]
9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene + various aromatic diamines82 - 1062.0 - 2.810 - 25[4]
2-(4-trifluoromethylphenoxy)terephthalic acid + trifluoromethyl-substituted diaminesup to 1152.7 - 3.26 - 9[4]
Phthalazinone-containing diacid + various aromatic diamines63.9 - 81.6Not Specifiedup to 11.4[4]

Note: This table provides a general indication of the mechanical properties that can be expected from aromatic polyamides with flexible ether linkages. The actual properties of polyamides from this compound will vary based on the specific diamine used and the final molecular weight achieved.

Visualizations

Experimental Workflow: Monomer and Polyamide Synthesis

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polyamide Synthesis (Direct Polycondensation) HBA 4-Hydroxybenzoic Acid Reflux Reflux & Reaction HBA->Reflux DBP 1,3-Dibromo propane DBP->Reflux NaOH NaOH Solution NaOH->Reflux Precipitate Acidification & Precipitation Reflux->Precipitate Diacid 1,3-Bis(carboxyphenoxy) propane Diacid Precipitate->Diacid Polymerization Add TPP & Heat (105°C, 3h) Diacid->Polymerization Diamine Aromatic Diamine Diamine->Polymerization Solvent NMP, LiCl, Pyridine Solvent->Polymerization Precip_Poly Precipitation in Ethanol Polymerization->Precip_Poly Wash_Dry Washing & Drying Precip_Poly->Wash_Dry Polyamide Final Polyamide Wash_Dry->Polyamide

Caption: Workflow for the synthesis of the diacid monomer and subsequent polyamide.

Logical Relationship: Improving Mechanical Properties

property_improvement Goal Improved Mechanical Properties HighMW Achieve High Molecular Weight HighMW->Goal ChainStructure Modify Polymer Chain Structure ChainStructure->Goal PureMonomers High Purity Monomers PureMonomers->HighMW Stoich Precise Stoichiometry Stoich->HighMW OptCond Optimized Reaction Conditions OptCond->HighMW RigidDiamine Incorporate Rigid Aromatic Diamines RigidDiamine->ChainStructure FlexibleDiamine Use Flexible/Bulky Diamines FlexibleDiamine->ChainStructure

Caption: Strategies and actions to improve the mechanical properties of polyamides.

References

preventing premature degradation of polyanhydrides during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of polyanhydrides to prevent premature degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polyanhydride degradation during storage?

A1: The primary cause of premature degradation in polyanhydrides is hydrolysis of the anhydride (B1165640) bonds upon exposure to moisture.[1][2][3] Elevated temperatures significantly accelerate this degradation process.[1][4][5] Exposure to light can also contribute to the degradation of some polyanhydride formulations.[2]

Q2: What are the ideal storage conditions for polyanhydrides?

A2: To minimize degradation, polyanhydrides should be stored at low temperatures, under a dry, inert atmosphere.[1][2][4][5] The recommended storage temperature is typically -20°C or lower.[1] Storing samples under nitrogen or argon gas and sealing them with parafilm can further protect them from moisture.[1][4]

Q3: How can I tell if my polyanhydride sample has started to degrade?

A3: Signs of degradation can include a change in color (e.g., turning dark brown), a decrease in the polymer's molecular weight, and a change in its glass transition temperature (Tg).[1][4] These changes can be quantitatively measured using techniques like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).[1]

Q4: Can I store polyanhydrides at room temperature for short periods?

A4: While not ideal, short-term storage at room temperature may be acceptable if the polymer is properly protected from moisture, for instance, by storing it under an inert atmosphere.[1][2] However, for long-term stability, low-temperature storage is strongly recommended as degradation can still occur at room temperature.[1][2]

Q5: Does the type of polyanhydride (e.g., aliphatic vs. aromatic) affect its stability during storage?

A5: Yes, the chemical structure of the polyanhydride influences its stability. Aromatic polyanhydrides are generally more hydrophobic and degrade more slowly than aliphatic polyanhydrides.[6] However, all polyanhydrides are susceptible to hydrolysis and benefit from proper storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in polymer molecular weight (as measured by GPC). Exposure to moisture leading to hydrolysis.1. Ensure storage containers are properly sealed and stored in a desiccator or under an inert atmosphere. 2. Store samples at or below -20°C. 3. Handle samples in a dry environment (e.g., a glove box) when preparing for experiments.
Significant change in the glass transition temperature (Tg) of the polymer. Polymer degradation resulting in smaller molecules and oligomers.[1]1. Review storage temperature logs to ensure consistency. 2. Verify the integrity of the storage container's seal. 3. Analyze a fresh, undegraded sample as a baseline for comparison.
Visible change in the color of the polymer powder (e.g., yellowing or browning). Degradation of the polymer backbone.[4]1. Protect samples from light by storing them in amber vials or in the dark. 2. Confirm that the storage temperature has been consistently low.
Inconsistent drug release profiles from different batches of a polyanhydride-based formulation. Variations in the initial molecular weight of the polymer due to degradation during storage.1. Implement strict, standardized storage protocols for all polyanhydride batches. 2. Characterize the molecular weight of each batch before formulation.

Quantitative Data Summary

The following tables summarize the impact of storage conditions on the stability of a salicylate-based poly(anhydride-ester) over a four-week period.

Table 1: Effect of Storage Temperature on Molecular Weight

Storage Temperature (°C)Average Molecular Weight (Da) after 4 Weeks% Decrease in Molecular Weight
-12Remained relatively constantMinimal
4Remained relatively constantMinimal
27Significant decreaseHigh
37Dramatic decreaseVery High
50Dramatic decreaseVery High

Data adapted from a study on a salicylate-based poly(anhydride-ester).[1]

Table 2: Recommended Storage Conditions and Expected Outcomes

Storage ConditionExpected Impact on Polymer Properties
-20°C or below, under inert gas (e.g., Nitrogen) Optimal: Minimal degradation, stable molecular weight and thermal properties.
4°C, under inert gas Good: Low level of degradation over extended periods.
Room Temperature (21-27°C), under inert gas Fair: Some degradation expected, especially over longer periods.[1]
Elevated Temperatures ( > 30°C) Poor: Significant and rapid degradation.[1][4][5]
Exposure to Ambient Humidity Poor: Accelerated hydrolysis and degradation at all temperatures.[2][3]

Key Experimental Protocols

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Objective: To measure the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polyanhydride.

  • Methodology:

    • Dissolve a known concentration of the polyanhydride sample in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

    • Filter the solution to remove any particulate matter.

    • Inject the sample into a GPC system equipped with a series of columns appropriate for the expected molecular weight range.

    • Use a refractive index (RI) or a multi-angle light scattering (MALS) detector to monitor the elution of the polymer.

    • Calibrate the system using polystyrene standards of known molecular weights to create a calibration curve.

    • Calculate the molecular weight averages and PDI of the sample relative to the calibration standards.

2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polyanhydride.

  • Methodology:

    • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

    • Cool the sample at a controlled rate back to a low temperature.

    • Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

3. Chemical Structure Analysis by Fourier Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups of the polyanhydride and detect the presence of degradation products (e.g., carboxylic acids).

  • Methodology:

    • Prepare the sample by either casting a thin film from a solution onto a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the polymer powder.

    • Place the sample in the FT-IR spectrometer.

    • Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).

    • Analyze the spectrum for the characteristic anhydride carbonyl stretching peaks (typically around 1815 and 1750 cm⁻¹) and the appearance of carboxylic acid carbonyl stretching peaks (around 1700 cm⁻¹) which would indicate hydrolysis.

Visualizations

Hydrolysis_Pathway Polyanhydride Hydrolysis Pathway Polyanhydride Polyanhydride (R-C(O)-O-C(O)-R')n Intermediate Hydrolysis Intermediate Polyanhydride->Intermediate Anhydride bond cleavage Water Water (H₂O) Water->Intermediate Nucleophilic attack Diacid1 Carboxylic Acid 1 (R-COOH) Intermediate->Diacid1 Diacid2 Carboxylic Acid 2 (R'-COOH) Intermediate->Diacid2 Troubleshooting_Workflow Troubleshooting Premature Polyanhydride Degradation Start Degradation Suspected Check_Appearance Visual Inspection: Color Change? Start->Check_Appearance Analyze_MW Perform GPC: Decrease in MW? Check_Appearance->Analyze_MW Yes Check_Appearance->Analyze_MW No Analyze_Tg Perform DSC: Change in Tg? Analyze_MW->Analyze_Tg Yes No_Degradation No Significant Degradation Analyze_MW->No_Degradation No Review_Storage_Temp Review Storage Temperature: Consistently Low? Analyze_Tg->Review_Storage_Temp Yes Analyze_Tg->No_Degradation No Check_Moisture Check for Moisture Exposure: Inert Atmosphere? Desiccated? Review_Storage_Temp->Check_Moisture Yes Implement_Changes Implement Corrective Actions: - Store at <= -20°C - Use Inert Gas - Ensure Proper Sealing Review_Storage_Temp->Implement_Changes No Check_Moisture->Implement_Changes No Discard Discard and Use New Batch Check_Moisture->Discard Yes Implement_Changes->No_Degradation

References

troubleshooting inconsistent drug release from poly(CPP:SA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for poly(CPP:SA) drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the formulation and evaluation of poly(1,3-bis(p-carboxyphenoxy)propane):sebacic acid) [poly(CPP:SA)] based drug delivery vehicles.

Frequently Asked Questions (FAQs)

Q1: What is the expected drug release mechanism from poly(CPP:SA) matrices?

A1: Poly(CPP:SA) is a member of the polyanhydride family, which is known for its surface-eroding properties.[1][2][3][4][5][6] In an ideal scenario, the polymer matrix erodes layer by layer, leading to a predictable and often zero-order drug release profile.[5] The rate of water penetration into the polymer matrix is slower than the rate of anhydride (B1165640) bond cleavage on the surface.[1][3] This characteristic makes polyanhydrides, including poly(CPP:SA), excellent candidates for controlled drug delivery.[1][3]

Q2: How does the CPP to SA ratio affect the drug release rate?

A2: The ratio of the aromatic diacid monomer, 1,3-bis(p-carboxyphenoxy)propane (CPP), to the aliphatic diacid monomer, sebacic acid (SA), is a critical factor in controlling the drug release rate.

  • Increasing the CPP content makes the polymer more hydrophobic, which slows down the water penetration and subsequent surface erosion, resulting in a slower drug release.[1][3] High CPP content can extend the release period from months to even over a year.[1]

  • Increasing the SA content makes the polymer more hydrophilic, leading to faster water uptake, quicker erosion, and consequently, a more rapid drug release.[1] The inclusion of a high SA content can increase the erosion rate by as much as 800-fold compared to a pure poly(CPP) homopolymer.[1]

By adjusting the CPP:SA ratio, the drug release kinetics can be finely tuned to meet specific therapeutic needs.[7]

Q3: What impact does the encapsulated drug's properties have on the release profile?

A3: The physicochemical properties of the drug, particularly its solubility, play a significant role in the release mechanism.

  • Hydrophilic Drugs: For water-soluble drugs, release can be governed by both diffusion through the polymer matrix and the erosion of the polymer surface.[2] There might be an initial burst release if the drug is present on the surface of the delivery system.

  • Hydrophobic Drugs: For poorly water-soluble drugs, the release is more tightly coupled to the polymer erosion rate.[2][7] The drug release rate is primarily dictated by the degradation of the polyanhydride matrix.[2][7]

Q4: Can poly(CPP:SA) be used for both small molecules and biologics?

A4: Yes, polyanhydrides, including poly(CPP:SA), have been successfully used to deliver a wide range of therapeutic agents, from small molecule drugs to larger biomolecules like peptides and proteins.[1][3] However, the encapsulation process, especially methods involving organic solvents or heat, needs to be carefully optimized to maintain the stability and bioactivity of sensitive biologics.

Troubleshooting Inconsistent Drug Release

Problem 1: Unacceptable Initial Burst Release

A higher-than-expected initial burst release can lead to toxicity and reduce the duration of the therapeutic effect.

Possible Causes & Solutions

CauseRecommended Action
Surface-associated Drug: Drug crystals may be present on the surface of the microspheres or implant.Optimize the washing step after fabrication to remove surface-bound drug. Consider using a non-solvent for the polymer that is a solvent for the drug.
High Drug Loading: Excessive drug loading can lead to the formation of drug-rich domains and interconnected pores.[8][9]Reduce the drug loading concentration. Evaluate the effect of different drug-to-polymer ratios on the initial burst.
Polymer Molecular Weight: Low molecular weight polymers may degrade faster, contributing to a burst effect.[10]Synthesize or procure poly(CPP:SA) with a higher molecular weight. Characterize the molecular weight of your polymer batches to ensure consistency.
Formulation Method: The fabrication process (e.g., emulsion solvent evaporation) can influence the drug distribution within the matrix.[11]Modify fabrication parameters such as solvent choice, evaporation rate, and homogenization speed to achieve a more uniform drug distribution.
Problem 2: Slower-Than-Expected or Incomplete Drug Release

A slow or incomplete release profile can result in sub-therapeutic drug concentrations.

Possible Causes & Solutions

CauseRecommended Action
High Polymer Hydrophobicity: A high CPP:SA ratio may be slowing down erosion excessively.[1][3]Decrease the CPP:SA ratio by incorporating more of the hydrophilic SA monomer to accelerate polymer erosion.
High Polymer Molecular Weight: Higher molecular weight polymers have longer polymer chains that take more time to break down.[10]Use a lower molecular weight poly(CPP:SA) to facilitate faster degradation and drug release.
Drug-Polymer Interactions: Strong interactions between the drug and the polymer matrix can hinder drug diffusion and release.Characterize potential drug-polymer interactions using techniques like DSC or FTIR. Consider modifying the formulation with excipients that can modulate these interactions.
Crystallinity of the Polymer: A higher degree of crystallinity can reduce water penetration and slow down erosion.[1]Adjust the synthesis conditions (e.g., cooling rate during polymerization) to control the polymer's crystallinity.
Problem 3: Batch-to-Batch Variability in Release Profiles

Inconsistent release profiles across different batches can compromise the reliability of your results and the therapeutic efficacy of the formulation.

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Polymer Properties: Variations in molecular weight, polydispersity, and CPP:SA ratio between batches.Implement stringent quality control for incoming polymer materials. Synthesize the polymer in-house under tightly controlled conditions to ensure batch-to-batch consistency.
Variable Formulation Parameters: Inconsistent parameters during the fabrication of the drug delivery system (e.g., microspheres).Standardize all formulation parameters, including solvent volumes, temperatures, stirring rates, and evaporation times.
Inconsistent Particle Size Distribution: Different particle sizes can lead to varied release kinetics due to changes in the surface area-to-volume ratio.[4][6]Characterize the particle size distribution of each batch using techniques like laser diffraction. Optimize the fabrication process to achieve a narrow and consistent particle size distribution.
Moisture Contamination: Polyanhydrides are highly susceptible to hydrolysis. Premature degradation due to moisture can alter the release profile.Handle and store the polymer and the final formulation under strictly anhydrous conditions.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for formulations.

G Troubleshooting Workflow for Inconsistent Drug Release cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Inconsistent Drug Release Observed issue_type Characterize the Issue (e.g., Burst, Slow Release, Variability) start->issue_type polymer_props Polymer Properties (MW, Composition, Crystallinity) issue_type->polymer_props If variability or unexpected rate drug_props Drug Properties (Solubility, Loading, Drug-Polymer Interactions) issue_type->drug_props If burst or incomplete release formulation_params Formulation Parameters (Method, Particle Size, Solvents) issue_type->formulation_params If batch-to-batch inconsistency adjust_polymer Adjust Polymer (e.g., change CPP:SA ratio, MW) polymer_props->adjust_polymer modify_drug Modify Drug Loading or Investigate Interactions drug_props->modify_drug optimize_formulation Optimize Formulation Process (e.g., control particle size, drying) formulation_params->optimize_formulation re_evaluate Re-evaluate Release Profile adjust_polymer->re_evaluate modify_drug->re_evaluate optimize_formulation->re_evaluate re_evaluate->issue_type Failure consistent_release Consistent Release Achieved re_evaluate->consistent_release Success

Caption: A flowchart for systematically troubleshooting inconsistent drug release.

Experimental Protocols

Protocol 1: Synthesis of poly(CPP:SA) via Melt Condensation

This protocol describes the synthesis of poly(CPP:SA) with a 20:80 molar ratio.

  • Preparation of Prepolymers:

    • Sebacic acid (SA) and 1,3-bis(p-carboxyphenoxy)propane (CPP) are separately reacted with an excess of acetic anhydride under reflux for 30 minutes to form acetylated prepolymers.

    • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

  • Melt Condensation:

    • The SA and CPP prepolymers are mixed in the desired molar ratio (e.g., 20:80 CPP:SA).

    • The mixture is heated to 180°C under a high vacuum (e.g., <1.0 mmHg) with constant stirring.

    • The polymerization is allowed to proceed for a defined period (e.g., 90 minutes) until a viscous polymer melt is formed.

    • The resulting polymer is cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Purification and Storage:

    • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether).

    • The purified polymer is dried under vacuum to remove residual solvents.

    • Store the final poly(CPP:SA) polymer under anhydrous conditions at -20°C.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical method for evaluating the in vitro release of a drug from poly(CPP:SA) microspheres.

  • Preparation of Release Medium:

    • Prepare a phosphate-buffered saline (PBS) solution (e.g., 0.1 M, pH 7.4).

    • Ensure the release medium is pre-warmed to 37°C.

  • Sample Preparation:

    • Accurately weigh a specific amount of drug-loaded microspheres (e.g., 10-20 mg).

    • Place the microspheres into a suitable container (e.g., a dialysis bag or a centrifuge tube).

  • Release Study:

    • Add a defined volume of the pre-warmed release medium (e.g., 10 mL) to the container with the microspheres.

    • Place the container in a shaking water bath or incubator at 37°C with gentle agitation (e.g., 50 rpm).

  • Sampling:

    • At predetermined time points (e.g., 1, 6, 12, 24 hours, and daily thereafter), withdraw a sample of the release medium (e.g., 1 mL).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the removed and replaced volumes.

    • Plot the cumulative percentage of drug released versus time.

Experimental Workflow Diagram

G Experimental Workflow for Poly(CPP:SA) Drug Delivery System cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Formulation & Characterization cluster_release In Vitro Evaluation synthesis Poly(CPP:SA) Synthesis (Melt Condensation) char_polymer Polymer Characterization (MW, PDI, Composition) synthesis->char_polymer formulation Drug Encapsulation (e.g., Double Emulsion) synthesis->formulation char_polymer->formulation char_formulation Formulation Characterization (Particle Size, Drug Loading) formulation->char_formulation release_study In Vitro Release Study (pH 7.4, 37°C) formulation->release_study char_formulation->release_study analysis Drug Quantification (HPLC / UV-Vis) release_study->analysis data_analysis Data Analysis (Cumulative Release Profile) analysis->data_analysis

Caption: A typical workflow from polymer synthesis to in vitro release analysis.

References

effect of copolymer ratio on poly(CPP:SA) properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) [poly(CPP:SA)] copolymers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, characterization, and application of these versatile biomaterials.

Effect of Copolymer Ratio on Poly(CPP:SA) Properties: A Summary

The ratio of the hydrophobic monomer, 1,3-bis(p-carboxyphenoxy)propane (CPP), to the hydrophilic monomer, sebacic acid (SA), is a critical determinant of the physicochemical properties and, consequently, the in vitro and in vivo performance of poly(CPP:SA) copolymers. A higher proportion of CPP generally leads to a more hydrophobic and crystalline polymer, resulting in slower degradation and drug release. Conversely, a higher SA content enhances hydrophilicity, leading to faster erosion rates.[1][2] The relationship between the copolymer ratio and its properties allows for the fine-tuning of drug delivery systems to achieve desired release profiles.[1][2]

Quantitative Data on Poly(CPP:SA) Properties
CPP:SA Molar RatioGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Degradation/Erosion RateDrug Release RateKey Characteristics
0:100 (Poly(SA)) Below ambient~88[1]FastRapidHydrophilic, crystalline, rapid degradation.
20:80 Data not availableData not availableModerateControlled, near-zero orderThe composition of the FDA-approved Gliadel® wafer.[1]
50:50 Data not availableAmorphous (no Tm)[2]Slower than 20:80Slower, sustained releaseReduced crystallinity compared to homopolymers.
80:20 Data not availableData not availableSlowProlonged releaseIncreased hydrophobicity and crystallinity.
100:0 (Poly(CPP)) Data not available~256[2]Very SlowVery slow releaseHydrophobic, highly crystalline, slow degradation.

Note: The degradation and drug release rates are qualitative descriptions. The actual rates are dependent on numerous factors including the specific drug encapsulated, the device geometry, and the degradation environment (e.g., pH).[3]

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis and characterization of poly(CPP:SA) copolymers.

Synthesis

Question 1: The final polymer has a low molecular weight and is brittle. What could be the cause?

  • Possible Cause: Moisture contamination during polymerization. Polyanhydrides are extremely sensitive to water, which can terminate chain growth and lead to lower molecular weight polymers.

  • Troubleshooting Steps:

    • Dry Monomers Thoroughly: Ensure both CPP and SA monomers are extensively dried under vacuum at an elevated temperature before use.

    • Use Dry Glassware: All glassware and reaction equipment must be rigorously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator immediately prior to use.

    • Inert Atmosphere: Conduct the polymerization reaction under a high-purity inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • High-Purity Reagents: Use high-purity acetic anhydride (B1165640) for the prepolymer synthesis to avoid introducing water or other reactive impurities.

Question 2: The polymerization reaction is slow, or the desired molecular weight is not achieved within the expected timeframe.

  • Possible Cause: Inefficient removal of the acetic acid byproduct during melt polycondensation. The presence of acetic acid can shift the reaction equilibrium, hindering polymer chain extension.

  • Troubleshooting Steps:

    • Adequate Vacuum: Ensure a high vacuum (typically < 1 mmHg) is applied during the melt polycondensation step to effectively remove volatile byproducts.

    • Sufficient Reaction Time and Temperature: Optimize the reaction time and temperature. While higher temperatures can increase the reaction rate, they can also lead to polymer degradation. A typical temperature for the melt polycondensation of poly(CPP:SA) is around 180°C.

    • Effective Stirring: Ensure efficient and continuous stirring of the reaction mixture to facilitate the removal of byproducts from the viscous polymer melt.

Characterization

Question 3: The FTIR spectrum of my polymer shows a broad peak in the 3500-2500 cm⁻¹ region, indicating the presence of carboxylic acid groups.

  • Possible Cause: Incomplete polymerization or hydrolysis of the polymer. This indicates the presence of unreacted monomer end groups or that the polymer has started to degrade due to exposure to moisture.

  • Troubleshooting Steps:

    • Review Polymerization Protocol: Re-evaluate the synthesis procedure to ensure complete reaction, including sufficient reaction time and temperature, and efficient removal of byproducts.

    • Proper Sample Handling and Storage: Polyanhydrides should be stored in a desiccator under vacuum or in a glovebox with a dry atmosphere. Samples for FTIR analysis should be prepared quickly in a low-humidity environment.

    • Purification: Ensure the polymer was properly purified to remove any unreacted monomers.

Question 4: The DSC thermogram shows a broad or inconsistent melting peak (Tm) or glass transition (Tg).

  • Possible Cause: This could be due to a low molecular weight polymer, a broad molecular weight distribution, or the presence of impurities. The thermal history of the sample can also significantly affect the DSC results.

  • Troubleshooting Steps:

    • Confirm Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of your polymer. A high PDI can lead to broader thermal transitions.

    • Standardize Thermal History: To obtain reproducible DSC results, it is crucial to subject the sample to a controlled heating and cooling cycle to erase its previous thermal history. A common method is to heat the sample above its melting point, hold it for a few minutes to ensure complete melting, cool it at a controlled rate, and then perform the final heating scan for analysis.

    • Sample Preparation: Ensure the sample is dry and properly encapsulated in the DSC pan. Any residual solvent or moisture can affect the thermogram.

Experimental Protocols

Synthesis of Poly(CPP:SA) via Melt Polycondensation

This protocol describes the two-step synthesis of poly(CPP:SA) involving the formation of prepolymers followed by melt polycondensation.

Materials:

  • 1,3-bis(p-carboxyphenoxy)propane (CPP)

  • Sebacic acid (SA)

  • Acetic anhydride

  • Nitrogen or Argon gas (high purity)

  • Dry solvents (e.g., petroleum ether, diethyl ether)

Procedure:

  • Prepolymer Synthesis:

    • In separate round-bottom flasks, reflux the desired molar ratios of CPP and SA with an excess of acetic anhydride for at least 30 minutes.

    • After reflux, remove the excess acetic anhydride and the resulting acetic acid under vacuum. The resulting products are the CPP and SA prepolymers.

  • Melt Polycondensation:

    • Combine the CPP and SA prepolymers in the desired molar ratio in a reaction vessel equipped with a mechanical stirrer and a connection to a high-vacuum line.

    • Heat the mixture to 180°C under a high vacuum (< 1 mmHg).

    • Allow the polymerization to proceed for a defined period (e.g., 90 minutes), with continuous stirring. The viscosity of the melt will increase as the polymer chains grow.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent like dichloromethane.

    • Precipitate the polymer by adding the solution to a non-solvent such as dry petroleum ether.

    • Wash the precipitated polymer with diethyl ether.

    • Dry the purified polymer under vacuum for at least 24 hours.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of the anhydride bonds and the purity of the copolymer.

Procedure:

  • Sample Preparation: Prepare a thin film of the poly(CPP:SA) copolymer by solvent casting from a solution in a volatile solvent (e.g., dichloromethane) onto a KBr salt plate. Alternatively, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic anhydride carbonyl stretching peaks, which typically appear as a doublet around 1740 cm⁻¹ and 1810 cm⁻¹.[4]

    • Confirm the absence of a broad hydroxyl peak from carboxylic acid end groups in the 3500-2500 cm⁻¹ region, which would indicate incomplete polymerization or hydrolysis.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the copolymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry poly(CPP:SA) copolymer into an aluminum DSC pan and hermetically seal it.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the polymer's thermal history.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition temperature (e.g., -20°C).

    • Perform a second heating scan at the same rate (e.g., 10°C/min) to a final temperature above the melting point.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

    • Determine the melting temperature (Tm) from the peak maximum of the endothermic melting event in the second heating scan.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers CPP & SA Monomers Prepolymers Prepolymer Formation (with Acetic Anhydride) Monomers->Prepolymers Polymerization Melt Polycondensation (180°C, Vacuum) Prepolymers->Polymerization Purification Purification (Precipitation) Polymerization->Purification FTIR FTIR Analysis Purification->FTIR Confirm Structure DSC DSC Analysis Purification->DSC Determine Thermal Properties GPC GPC Analysis Purification->GPC Determine Molecular Weight Drug_Release Drug Release Assay Purification->Drug_Release Evaluate Performance

Caption: Experimental workflow for poly(CPP:SA) synthesis and characterization.

logical_relationship cluster_properties Polymer Properties Ratio Increase CPP:SA Ratio Hydrophobicity Increased Hydrophobicity Ratio->Hydrophobicity Crystallinity Increased Crystallinity Ratio->Crystallinity Degradation Decreased Degradation Rate Hydrophobicity->Degradation Crystallinity->Degradation Release Slower Drug Release Degradation->Release

References

Technical Support Center: Enhancing the Solubility of 1,3-Bis(carboxyphenoxy)propane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and experimental protocols to address solubility challenges encountered with 1,3-Bis(carboxyphenoxy)propane (CPP)-based polymers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (CPP) homopolymer exhibiting poor solubility?

A1: Homopolymers of aromatic dicarboxylic acids like CPP, particularly aromatic polyanhydrides, are often highly crystalline with high melting points.[1] This rigid structure and strong intermolecular forces limit the ability of solvent molecules to penetrate and dissolve the polymer chains.[2][3] It has been noted that it could take a device made from a CPP homopolymer more than three years to degrade in the body, highlighting its low reactivity with aqueous environments.[1]

Q2: What is the most common strategy to enhance the solubility of CPP-based polymers?

A2: The most prevalent and effective strategy is copolymerization. By incorporating a more flexible comonomer, such as an aliphatic dicarboxylic acid like sebacic acid (SA), the polymer's crystallinity is disrupted.[4][5] This creates a more amorphous structure that is more readily dissolved by organic solvents. The resulting copolymers, often denoted as p(CPP-SA), have significantly improved solubility and more tunable degradation kinetics.[1][5]

Q3: How does the ratio of CPP to sebacic acid (SA) in a p(CPP-SA) copolymer affect its properties?

A3: The ratio of the aromatic (CPP) to the aliphatic (SA) monomer is a critical factor. Increasing the proportion of the aliphatic comonomer (e.g., moving from a 50:50 to a 20:80 CPP:SA ratio) generally leads to:

  • Increased Solubility: The polymer becomes less crystalline and more soluble in common organic solvents.[4]

  • Lower Glass Transition Temperature (Tg): The polymer becomes more flexible.

  • Faster Degradation Rate: The increased hydrophilicity and amorphous nature allow for quicker hydrolysis of the anhydride (B1165640) bonds.

Q4: What organic solvents are typically effective for dissolving p(CPP-SA) copolymers?

A4: The choice of solvent depends on the specific CPP:SA ratio. For copolymers with a significant aliphatic component, such as p(CPP-SA) 20:80, solvents like dichloromethane (B109758) (dimethyl chloride) and ethyl acetate (B1210297) have been used successfully.[4] For polymers with higher aromatic content, more aggressive polar aprotic solvents may be required.

Q5: Are there other methods besides copolymerization to improve solubility?

A5: Yes, another effective technique is the modification of polymer end-groups. Terminating the polyanhydride chains with fatty acid moieties can increase solubility in organic solvents and lower the polymer's melting point.[1]

Troubleshooting Guide: Polymer Solubility Issues

This guide addresses common problems encountered during the dissolution of CPP-based polymers.

Problem: The synthesized CPP-based polymer fails to dissolve or only swells in the chosen solvent.

Logical Workflow for Troubleshooting Solubility

cluster_start cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Polymer Insoluble or Swells cause1 High Aromatic Content (Homopolymer?) start->cause1 cause2 High Crystallinity start->cause2 cause3 Incorrect Solvent Choice start->cause3 cause4 High Molecular Weight start->cause4 sol1 Synthesize Copolymer (e.g., with Sebacic Acid) cause1->sol1 sol2 Disrupt Crystallinity via Copolymerization cause2->sol2 sol3 Consult Solvent Table & Test Alternatives cause3->sol3 sol4 Adjust Polymerization Conditions cause4->sol4

Caption: A troubleshooting workflow for diagnosing and solving polymer solubility issues.

Potential Cause 1: High Aromatic Content / Homopolymer Structure
  • Explanation: Your polymer may be a CPP homopolymer or a copolymer with a very high percentage of CPP. Aromatic backbones are rigid and pack efficiently, leading to poor solubility.[1]

  • Solution: Synthesize a copolymer using an aliphatic dicarboxylic acid, such as sebacic acid (SA). A common starting point is a 20:80 ratio of CPP to SA, which has demonstrated good solubility in solvents like dichloromethane.[4]

Potential Cause 2: Incorrect Solvent Choice
  • Explanation: The principle of "like dissolves like" is fundamental to polymer solubility.[6] The polarity and cohesive energy density of the solvent must be compatible with the polymer.[7]

  • Solution: Attempt dissolution in a range of solvents with varying polarities. Refer to the data table below for guidance. For p(CPP-SA), begin with chlorinated solvents (e.g., dichloromethane) or acetates (e.g., ethyl acetate).

Potential Cause 3: High Molecular Weight
  • Explanation: Generally, as the molecular weight of a polymer increases, its solubility decreases.[2][6] Longer chains lead to greater entanglement and stronger intermolecular forces, which are more difficult for solvent molecules to overcome.

  • Solution: Modify the polymerization reaction conditions (e.g., monomer ratio, reaction time, temperature) to target a lower molecular weight range. Characterize the molecular weight using techniques like Gel Permeation Chromatography (GPC).

Data Summary

Table 1: Qualitative Solubility of CPP-Based Polymers and Related Structures
Polymer TypeMonomersTypical SolventsSolubility ProfileReference
Aromatic PolyanhydrideCPP Homopolymer(Generally Insoluble)Poor solubility in common organic solvents due to high crystallinity.[1]
Aliphatic-Aromatic Polyanhydridep(CPP-SA) 20:80Dichloromethane, Ethyl AcetateSoluble. Copolymerization disrupts crystallinity, enhancing solubility.[4]
Aliphatic-Aromatic Polyanhydridep(CPP-SA) 50:50Dichloromethane, ChloroformGenerally soluble, but may require more time or heating than 20:80.[4]
Fatty Acid Terminated PolyanhydrideFatty Acid, CPP, SADichloromethane, Chloroform, THFMore soluble in organic solvents than non-terminated analogues.[1]
Aromatic PolyamideCPP and Hydantoin DerivativesNMP, DMAc, DMF, DMSOGood solubility in polar aprotic solvents.[8]

Abbreviations: CPP (this compound), SA (Sebacic Acid), NMP (N-Methyl-2-pyrrolidone), DMAc (Dimethylacetamide), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), THF (Tetrahydrofuran).

Key Experimental Protocols

Protocol 1: Synthesis of p(CPP-SA) 20:80 Copolymer via Melt Condensation

This protocol describes a general method for synthesizing an aliphatic-aromatic polyanhydride copolymer, a primary strategy for enhancing solubility.

Core Strategy Diagram

cluster_problem Core Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome problem Insoluble CPP Homopolymer strategy1 Copolymerization (with Aliphatic Diacid like SA) problem->strategy1 strategy2 End-Group Modification (e.g., Fatty Acid Termination) problem->strategy2 outcome Soluble, Processable Polymer strategy1->outcome strategy2->outcome

Caption: Key strategies to overcome the poor solubility of CPP-based homopolymers.

Materials:

  • 1,3-Bis(p-carboxyphenoxy)propane (CPP) monomer

  • Sebacic acid (SA)

  • Acetic anhydride

  • Argon or Nitrogen gas supply

  • High-vacuum line

  • Glass reaction vessel with mechanical stirrer and condenser

Procedure:

  • Pre-polymer Formation: In a reaction vessel, suspend the desired molar ratio of CPP and SA (e.g., a 1:4 molar ratio for a 20:80 copolymer) in an excess of acetic anhydride (e.g., 10 mL per gram of total diacids).

  • Acetylation: Reflux the mixture with stirring under a gentle flow of inert gas (Argon or Nitrogen) for 30-45 minutes. This converts the dicarboxylic acid monomers into mixed anhydrides (pre-polymers).

  • Removal of Acetic Anhydride: Reduce the volume of the solution by approximately 50-60% via distillation to remove excess acetic anhydride and acetic acid byproduct.

  • Melt Condensation Polymerization: Apply a high vacuum (e.g., <100 mTorr) and increase the temperature to ~180°C. Continue stirring.

  • Polymerization: Maintain these conditions for 90-120 minutes. The viscosity of the mixture will increase significantly as the polymer forms. The reaction is driven by the removal of acetic anhydride.

  • Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed. It should be stored in a desiccator or under inert gas due to its hydrolytic instability.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent like dichloromethane and precipitated into a non-solvent like cold petroleum ether to remove any unreacted monomers or oligomers. Dry the purified polymer under vacuum.

References

Technical Support Center: Modification of Poly(CPP:SA) with PEG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modification of poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) [poly(CPP:SA)] with poly(ethylene glycol) (PEG). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to assist in your experiments aimed at altering the hydrophilicity of poly(CPP:SA) for various applications, including controlled drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is poly(CPP:SA)?

A1: Poly(CPP:SA) is a biodegradable polymer belonging to the polyanhydride family. It is synthesized by the melt copolymerization of two monomers: 1,3-bis(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA).[1][2] This polymer is known for its biocompatibility and surface-eroding characteristics, which make it highly suitable for controlled drug delivery applications.[1] A notable commercial application is the FDA-approved Gliadel® wafer, which uses a 20:80 ratio of CPP to SA for the localized delivery of carmustine (B1668450) to treat brain cancer.[2]

Q2: Why modify poly(CPP:SA) with Poly(ethylene glycol) (PEG)?

A2: Modifying poly(CPP:SA) with PEG is primarily done to increase its hydrophilicity (water-attracting properties).[3] While the inherent hydrophobicity of poly(CPP:SA) is useful for long-term drug release, some applications require faster degradation, altered drug release kinetics, or improved biocompatibility.[2][4] Incorporating hydrophilic PEG chains into the polymer matrix can achieve these goals. PEG can also reduce clearance rates by the immune system and improve particle resuspension.[5]

Q3: What are the main methods for incorporating PEG into poly(CPP:SA)?

A3: There are two primary methods:

  • Copolymerization: PEG, typically in a dicarboxylic acid form, is added during the initial melt condensation synthesis of the poly(CPP:SA). This results in a PEG-based ether-anhydride terpolymer where PEG segments are covalently integrated into the polymer backbone.[3][5]

  • Physical Blending: Pre-synthesized poly(CPP:SA) and PEG are dissolved in a common solvent and then dried to form a polymer blend. This method is simpler but can be prone to phase separation.[6]

Q4: How does PEG content affect the properties of the final polymer?

A4: Increasing the PEG content generally leads to:

  • Increased Hydrophilicity: The polymer will absorb water more readily, as indicated by a lower water contact angle.[7][8]

  • Faster Erosion/Degradation: The increased water penetration into the polymer matrix accelerates the hydrolysis of the anhydride (B1165640) bonds, leading to a faster erosion rate.[3]

  • Altered Drug Release: The rate of drug release is often accelerated. For surface-eroding polymers like poly(CPP:SA), the drug release rate is closely tied to the polymer erosion rate.[3][9]

  • Decreased Mechanical Strength: Higher PEG content can lead to a softer, less rigid material.[3]

  • Lower Glass Transition Temperature (Tg): The incorporation of flexible PEG chains can lower the Tg of the polymer.[2]

Troubleshooting Guide

Issue 1: The molecular weight of my synthesized poly(CPP:SA)-PEG terpolymer is consistently low.

  • Possible Cause 1: Impure Monomers. The presence of monofunctional impurities or residual water in the CPP, SA, or PEG monomers can act as chain terminators, preventing the growth of high molecular weight polymer chains.

    • Solution: Ensure all monomers are of high purity and are thoroughly dried under vacuum before synthesis. Sebacic acid and PEG are particularly susceptible to water absorption.

  • Possible Cause 2: Inadequate Reaction Conditions. Melt condensation polymerization requires high temperatures and a high vacuum to effectively remove the acetic anhydride byproduct and drive the reaction towards completion.[2]

    • Solution: Verify that your reaction temperature is consistently maintained (typically around 180°C) and that your vacuum system can achieve a high vacuum (<100 mTorr). Ensure the reaction is allowed to proceed for a sufficient duration (often 24 hours or more) to build molecular weight.

  • Possible Cause 3: Premature Degradation. Polyanhydrides are sensitive to heat. Prolonged exposure to very high temperatures can cause thermal degradation, leading to chain scission and reduced molecular weight.

    • Solution: Optimize the reaction time and temperature. Avoid unnecessarily long reaction times once a plateau in molecular weight is reached. Characterize the thermal stability of your specific polymer formulation using thermogravimetric analysis (TGA).

Issue 2: My poly(CPP:SA)/PEG blend shows signs of phase separation (e.g., opacity, inconsistent properties).

  • Possible Cause 1: Poor Miscibility. Poly(CPP:SA) is hydrophobic, while PEG is hydrophilic. At certain ratios and molecular weights, they may be immiscible, leading to the formation of separate domains.[10][11]

    • Solution 1: Adjust the weight ratio of poly(CPP:SA) to PEG. Lower concentrations of PEG are more likely to be miscible.

    • Solution 2: Use a lower molecular weight PEG. Shorter PEG chains may integrate more easily into the poly(CPP:SA) matrix.[11]

    • Solution 3: Consider synthesizing a terpolymer instead of a physical blend. Covalently incorporating PEG into the polymer backbone prevents macroscopic phase separation.[3][5]

  • Possible Cause 2: Solvent Casting Issues. The rate of solvent evaporation during film casting can influence phase separation. Rapid evaporation can sometimes "trap" the polymers in a mixed state, while slow evaporation allows more time for domains to separate.

    • Solution: Experiment with different solvents and evaporation rates to optimize the morphology of the blend. Techniques like spin coating, which involves very rapid solvent removal, may yield more homogenous films.

Issue 3: The observed drug release from my PEG-modified polymer is much faster than expected (excessive burst release).

  • Possible Cause 1: Surface-Associated Drug. Drug crystals may have accumulated on the surface of the polymer matrix (e.g., microspheres or films) during the fabrication process. This is a common cause of burst release.[9]

    • Solution: Optimize your drug encapsulation method. If using an emulsion-solvent evaporation technique, adjusting the solvent system or homogenization speed may improve encapsulation efficiency and reduce surface drug.[2] Washing the final particles with a non-solvent for the polymer but a solvent for the drug can remove surface-associated drug.

  • Possible Cause 2: High Porosity. The incorporation of PEG, especially if it leaches out from a blend, can create a porous structure. This increased surface area can lead to a rapid initial release of the encapsulated drug.

    • Solution: Evaluate the morphology of your polymer matrix using Scanning Electron Microscopy (SEM). If high porosity is observed, consider reducing the PEG content or using a copolymerization approach to ensure PEG is retained within the matrix.

  • Possible Cause 3: Rapid Initial Water Uptake. The high hydrophilicity from the PEG can cause rapid swelling and water penetration, quickly releasing any drug located near the surface.

    • Solution: Modulate the PEG content. A lower percentage of PEG will slow the initial water uptake. Also, ensure the drug is uniformly distributed throughout the polymer matrix.

Experimental Protocols

Protocol 1: Synthesis of poly(CPP:SA)-PEG Terpolymer (20:70:10 weight ratio)

This protocol describes a representative melt condensation synthesis for a terpolymer of CPP, SA, and PEG.

Materials:

  • 1,3-bis(p-carboxyphenoxy)propane (CPP)

  • Sebacic acid (SA)

  • Poly(ethylene glycol) (MW 1000 Da, dicarboxylic acid terminated)

  • Acetic anhydride

  • Argon or Nitrogen gas

  • High vacuum line (<100 mTorr)

Procedure:

  • Pre-polymer Synthesis: Separately reflux each monomer (CPP, SA, and PEG-dicarboxylic acid) in a 10-fold excess of acetic anhydride at 130-140°C for 30 minutes to convert the carboxylic acid groups into acetic-carboxylic anhydride prepolymers.

  • Removal of Acetic Anhydride: Remove the excess acetic anhydride and acetic acid byproduct from each prepolymer mixture under vacuum.

  • Monomer Combination: Combine the dried prepolymers in a reaction vessel in the desired weight ratio (e.g., for a 20:70:10 poly(CPP:SA)-PEG formulation, combine the prepolymers in these proportions).

  • Melt Condensation: Heat the mixture to 180°C under an inert atmosphere (Argon or Nitrogen) with constant stirring.

  • Polymerization: Once the mixture is a homogenous melt, apply a high vacuum (<100 mTorr) while maintaining the temperature and stirring. Continue the reaction for 24-48 hours. The viscosity of the melt will increase significantly as the polymer chains grow.

  • Polymer Recovery: After the reaction is complete, cool the polymer to room temperature under an inert atmosphere. The resulting solid polymer will be opaque and off-white.

  • Purification & Storage: For purification, the polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether). Dry the purified polymer under vacuum. Due to the hydrolytic instability of the anhydride bonds, the final polymer must be stored in a desiccated, inert environment at low temperature (-20°C).[2]

Protocol 2: Characterization of Hydrophilicity via Water Contact Angle Measurement

This protocol measures the surface hydrophilicity of a polymer film. A lower contact angle indicates greater hydrophilicity.

Materials & Equipment:

  • Polymer films (prepared by solvent casting or melt pressing)

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare flat, smooth polymer films of your poly(CPP:SA) and PEG-modified poly(CPP:SA) samples. Ensure the surfaces are clean and free of contaminants.

  • Instrument Setup: Place a polymer film on the sample stage of the goniometer and level it.

  • Droplet Deposition: Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of deionized water onto the polymer surface.

  • Measurement: Immediately after deposition, capture an image of the droplet profile. The software will analyze the image and calculate the static contact angle at the three-phase (solid-liquid-air) interface.

  • Data Collection: Repeat the measurement at least five times on different areas of the same sample to ensure reproducibility. Calculate the average and standard deviation.

  • Comparison: Compare the average contact angles of the unmodified poly(CPP:SA) with the various PEG-modified samples. A significant decrease in contact angle confirms the increase in surface hydrophilicity.[7][12]

Quantitative Data Summary

The following tables summarize representative data on how PEG modification can influence the properties of polyanhydride-based systems. Actual values will vary based on the specific molecular weights of the polymers, synthesis methods, and environmental conditions.

Table 1: Effect of PEG Content on Polymer Properties

Polymer Composition (CPP:SA:PEG wt%) Molecular Weight (Mw, kDa) Water Contact Angle (°)
20:80:0 (Unmodified) ~50 - 80 105° ± 5°
20:75:5 ~60 - 75 92° ± 4°
20:70:10 ~65 - 70 81° ± 5°
20:60:20 ~55 - 65 70° ± 6°

(Data are illustrative, based on trends reported in literature for similar systems.[5][7][8])

Table 2: Effect of PEG Content on In-Vitro Erosion

Polymer Composition (CPP:SA:PEG wt%) Time to 50% Mass Loss (Days in PBS, pH 7.4, 37°C)
20:80:0 (Unmodified) ~28
20:75:5 ~21
20:70:10 ~14
20:60:20 ~7

(Data are illustrative, based on trends reported in literature showing that increased PEG content accelerates erosion.[3])

Visualizations

Workflow and Relationship Diagrams

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Characterization M1 Dry CPP, SA, PEG Monomers M2 Synthesize Prepolymers (Acetic Anhydride Reflux) M1->M2 M3 Remove Excess Acetic Anhydride (Vacuum) M2->M3 P1 Combine Prepolymers in Reaction Vessel M3->P1 P2 Melt Condensation (180°C, High Vacuum) P1->P2 P3 Cool and Recover Solid Polymer P2->P3 C1 GPC (MW) P3->C1 C2 FTIR/NMR (Structure) P3->C2 C3 DSC (Tg) P3->C3 C4 Contact Angle P3->C4

Caption: Workflow for the synthesis and characterization of poly(CPP:SA)-PEG.

G Start Observe Phase Separation in Polymer Blend CheckMethod Is the PEG covalently bound? Start->CheckMethod CauseBlend Cause: Poor Miscibility of Hydrophobic/Hydrophilic Polymers CheckMethod->CauseBlend No (Physical Blend) CauseCopoly Cause: Incomplete Reaction or Impurities CheckMethod->CauseCopoly Yes (Copolymer) Sol1 Solution: 1. Decrease PEG wt% 2. Use lower MW PEG CauseBlend->Sol1 Sol2 Solution: Synthesize Terpolymer Instead CauseBlend->Sol2 Sol3 Solution: 1. Purify monomers 2. Confirm reaction completion (FTIR/NMR) CauseCopoly->Sol3

Caption: Troubleshooting decision tree for phase separation issues.

G cluster_props Resulting Property Changes PEG Increase PEG Content Hydro ↑ Hydrophilicity (↓ Contact Angle) PEG->Hydro Erosion ↑ Erosion Rate PEG->Erosion Drug ↑ Drug Release Rate PEG->Drug Mech ↓ Mechanical Strength PEG->Mech

Caption: Relationship between PEG content and key polymer properties.

References

Technical Support Center: Incorporating Fatty Acids to Control Polyanhydride Erosion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fatty acid-modified polyanhydrides.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, characterization, and application of polyanhydrides incorporating fatty acids.

Problem Potential Cause Suggested Solution
Low Molecular Weight of the Final Polymer 1. Purity of Monomers: Impurities in fatty acids or diacids can terminate polymerization. 2. Reaction Conditions: Insufficient reaction time or temperature during melt condensation. 3. Excess Acetic Anhydride (B1165640): Residual acetic anhydride can hinder polymerization.1. Purify Monomers: Recrystallize diacids and purify fatty acids before use. 2. Optimize Reaction: Increase reaction time or temperature gradually. Ensure adequate vacuum to remove condensation byproducts. 3. Remove Acetic Anhydride: Ensure complete evaporation of excess acetic anhydride before polymerization.[1]
Polymer is Too Pasty or Oily 1. High Fatty Acid Content: A high percentage of certain fatty acids, especially unsaturated ones like ricinoleic acid, can result in pasty polymers.[2][3] 2. Low Crystallinity: Incorporation of non-linear fatty acids can decrease polymer crystallinity.[2][3]1. Adjust Monomer Ratio: Decrease the weight percentage of the fatty acid monomer. 2. Use Saturated Fatty Acids: Incorporate saturated fatty acids or fatty acid dimers to increase crystallinity.
Inconsistent or Rapid Drug Release 1. Bulk Erosion: The polymer may be undergoing bulk erosion instead of surface erosion, leading to a burst release. This can happen if the polymer is not hydrophobic enough. 2. Polymer Degradation: The polymer may be degrading too quickly. 3. Drug-Polymer Interaction: The drug may be affecting the polymer's erosion properties.1. Increase Hydrophobicity: Increase the content of the hydrophobic fatty acid monomer in the copolymer.[4] 2. Increase Crystallinity: Crystalline polymers erode more slowly.[2][3] Consider annealing the polymer. 3. Evaluate Drug Effects: Study the erosion of drug-loaded versus blank polymer devices to understand the drug's impact.[5]
Poor Mechanical Strength of the Polymer 1. Low Molecular Weight: As discussed above. 2. Amorphous Nature: High content of certain fatty acids can lead to amorphous polymers with low mechanical integrity.1. Optimize for Higher Molecular Weight: See solutions for "Low Molecular Weight". 2. Incorporate Crystallinity-Inducing Monomers: Co-polymerize with monomers known to produce more crystalline polyanhydrides.

Frequently Asked Questions (FAQs)

Q1: How does the chain length of the incorporated fatty acid affect the polyanhydride's properties?

A1: Generally, longer fatty acid chains increase the hydrophobicity of the resulting polyanhydride. This increased hydrophobicity slows down the penetration of water into the polymer matrix, leading to a slower erosion rate and more sustained drug release.[2][3] Fatty acids with chain lengths from C8 to C18 have been successfully used to terminate poly(sebacic acid) and control its degradation.[2][3]

Q2: What is the difference between incorporating fatty acids as chain terminators versus as part of the polymer backbone?

A2: Monofunctional fatty acids act as chain terminators, controlling the molecular weight and increasing the overall hydrophobicity of the polymer.[6][7] To incorporate fatty acids into the polymer backbone, they must be converted into bifunctional monomers, typically through dimerization of unsaturated fatty acids or by creating an additional functional group.[6][7] Incorporating them into the backbone can have a more pronounced effect on properties like flexibility, pliability, and melting temperature.[3][6]

Q3: Can I use unsaturated fatty acids like oleic acid in my polyanhydride synthesis?

A3: Yes, unsaturated fatty acids can be used. However, to be incorporated into the polymer chain, they typically need to be converted into a bifunctional monomer, for instance, through dimerization.[6][7] Using monofunctional unsaturated fatty acids will lead to their role as chain terminators.[6] The presence of double bonds may also offer opportunities for further cross-linking if desired.

Q4: My fatty acid-modified polyanhydride is showing an initial burst release of the drug. How can I achieve a more linear, zero-order release?

A4: A burst release often indicates that the erosion is not strictly limited to the surface. To achieve a more linear release profile characteristic of surface erosion, you can try:

  • Increasing the hydrophobicity: Incorporate a higher ratio of fatty acid monomer.[4]

  • Increasing the crystallinity: Crystalline regions are more resistant to water penetration and erosion.[2][3] You can increase the content of monomers that promote crystallinity.

  • Optimizing device fabrication: The geometry and surface area-to-volume ratio of the drug delivery device can influence the release kinetics.

Q5: What are the best analytical techniques to characterize my fatty acid-modified polyanhydrides?

A5: A combination of techniques is recommended:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of characteristic anhydride bonds (typically around 1740 cm⁻¹ and 1810 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[6]

  • Differential Scanning Calorimetry (DSC): To analyze thermal properties such as melting temperature and crystallinity.

  • In Vitro Degradation Studies: To monitor weight loss over time in a buffered solution, which provides information on the erosion rate.[6]

Data Presentation

Table 1: Effect of Fatty Acid Content on Polyanhydride Properties

Polymer Composition (Fatty Acid Dimer: Sebacic Acid)Melting Point (°C)Erosion Time (Days)
10:90~75< 20
30:70~60~30
50:50~45> 40
70:30~35< 30

Note: This table presents generalized trends based on available literature. Actual values can vary depending on specific fatty acids, molecular weight, and experimental conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of Fatty Acid-Terminated Polyanhydride via Melt Condensation

This protocol describes the synthesis of a polyanhydride based on sebacic acid (SA) and terminated with a monofunctional fatty acid (e.g., oleic acid).

Materials:

  • Sebacic acid (SA)

  • Fatty Acid (e.g., Oleic Acid)

  • Acetic Anhydride

  • Argon or Nitrogen gas

  • Vacuum pump

  • Glass reactor with mechanical stirrer and vacuum inlet/outlet

  • Heating mantle with temperature controller

Procedure:

  • Pre-polymer Synthesis: a. Place the desired amount of sebacic acid and the fatty acid terminator in the glass reactor. b. Add an excess of acetic anhydride (e.g., 10:1 molar ratio to diacid). c. Heat the mixture under a gentle flow of inert gas with stirring until the solids dissolve. d. Reflux the mixture for the specified time to form the acetylated prepolymers.

  • Removal of Acetic Acid and Anhydride: a. Gradually apply vacuum to the reactor while maintaining the temperature to remove the acetic acid byproduct and excess acetic anhydride.

  • Melt Condensation Polymerization: a. Once the excess acetic anhydride is removed, increase the temperature (typically to 160-180°C) and apply a high vacuum (<1 mmHg). b. Continue the reaction with vigorous stirring for several hours until the desired viscosity is achieved, indicating polymer formation. c. The reaction progress can be monitored by observing the viscosity of the melt.

  • Polymer Recovery: a. Cool the reactor to room temperature under an inert atmosphere. b. The resulting polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether) to purify it. c. Dry the purified polymer under vacuum.

Visualizations

Experimental_Workflow Experimental Workflow for Fatty Acid-Modified Polyanhydride Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Studies Monomers Select Monomers (Diacid + Fatty Acid) Prepolymer Pre-polymer Synthesis (with Acetic Anhydride) Monomers->Prepolymer MeltCondensation Melt Condensation (High Temp & Vacuum) Prepolymer->MeltCondensation Dissolution Dissolve in Solvent (e.g., DCM) MeltCondensation->Dissolution Precipitation Precipitate in Non-solvent (e.g., Petroleum Ether) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying FTIR FT-IR Drying->FTIR GPC GPC Drying->GPC DSC DSC Drying->DSC NMR NMR Drying->NMR DrugLoading Drug Loading Drying->DrugLoading ErosionStudy In Vitro Erosion DrugLoading->ErosionStudy ReleaseStudy Drug Release Analysis ErosionStudy->ReleaseStudy

Caption: Workflow for synthesis and characterization.

Erosion_Control_Mechanism Mechanism of Erosion Control by Fatty Acids cluster_polymer Polyanhydride Matrix Backbone Polyanhydride Backbone (Hydrophilic Anhydride Bonds) FattyAcids Incorporated Fatty Acids (Hydrophobic Chains) SurfaceErosion Surface Erosion (Controlled Drug Release) Backbone->SurfaceErosion Slow Hydrolysis at Surface FattyAcids->Backbone Shields Anhydride Bonds Water Water (Aqueous Environment) Water->FattyAcids Repelled by Hydrophobic Chains Troubleshooting_Logic Troubleshooting Logic for Inconsistent Drug Release Start Inconsistent Drug Release (e.g., Burst Release) CheckErosion Is erosion uniform and from the surface? Start->CheckErosion CheckMW Is Molecular Weight (MW) in the target range? CheckErosion->CheckMW No CheckCrystallinity Is the polymer sufficiently crystalline? CheckErosion->CheckCrystallinity Yes CheckMW->CheckCrystallinity Yes Solution2 Optimize Synthesis: - Adjust reaction time/temp - Ensure monomer purity CheckMW->Solution2 No Solution3 Increase Crystallinity: - Adjust comonomer ratio - Consider annealing CheckCrystallinity->Solution3 No End Achieved Controlled Release CheckCrystallinity->End Yes Solution1 Increase Hydrophobicity: - Increase fatty acid content Solution1->CheckErosion Solution2->CheckMW Solution3->CheckCrystallinity

References

Validation & Comparative

A Comparative Guide to 1,3-Bis(carboxyphenoxy)propane and Other Aromatic Diacids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry and drug delivery systems, the selection of appropriate monomers is paramount to achieving desired material properties and performance. This guide provides a comprehensive comparison of 1,3-Bis(carboxyphenoxy)propane (BCPP) with other widely used aromatic diacids: Terephthalic Acid (TPA), Isophthalic Acid (IPA), and 2,6-Naphthalenedicarboxylic Acid (NDA). This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Aromatic Diacids

The structural variations among these diacids—ranging from the linear para-substitution of TPA to the meta-substitution of IPA and the extended aromatic system of NDA—impart distinct characteristics to the resulting polymers. BCPP, with its flexible propane (B168953) linker, offers a unique combination of properties that can be advantageous in specific contexts.

Physicochemical Properties

A summary of the key physicochemical properties of these aromatic diacids is presented in the table below. These properties fundamentally influence the polymerization process and the final characteristics of the synthesized materials.

PropertyThis compound (BCPP)Terephthalic Acid (TPA)Isophthalic Acid (IPA)2,6-Naphthalenedicarboxylic Acid (NDA)
Molecular Formula C₁₇H₁₆O₆C₈H₆O₄C₈H₆O₄C₁₂H₈O₄
Molecular Weight ( g/mol ) 316.31166.13166.13216.19
Melting Point (°C) 310[1][2]>300 (sublimes)341-343[3]>300
pKa₁ Data not readily available3.51 (at 25°C)[4]3.54 (at 25°C)[5]3.69 (Predicted)[6]
pKa₂ Data not readily available4.46 (at 25°C)4.46Data not readily available
Solubility in Water Sparingly solubleVery slightly soluble (0.017 g/L at 25°C)Slightly soluble (0.12 g/L)[3]Very slightly soluble
Solubility in Organic Solvents Soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO.Soluble in DMSO and DMF; slightly soluble in methanol (B129727) and ethanol.[7]Soluble in methanol, ethanol, acetone, and glacial acetic acid; insoluble in benzene.[5]Soluble in polar solvents like methanol and ethanol; sparingly soluble in hot pyridine (B92270).[6]

Key Observations:

  • Flexibility: The propane linker in BCPP introduces a degree of flexibility into the polymer backbone that is absent in the rigid structures of TPA, IPA, and NDA. This can lead to polymers with lower melting points and glass transition temperatures, and potentially enhanced solubility.

  • Symmetry: The linear and symmetrical structure of TPA leads to highly crystalline polymers with excellent thermal stability and mechanical strength, making them ideal for fibers and high-performance plastics. The meta-substitution in IPA results in less regular polymer chains, leading to more amorphous polymers with good solubility.

  • Aromatic Content: NDA, with its naphthalene (B1677914) core, provides a higher level of aromaticity, which can enhance the thermal stability and mechanical properties of polymers, often leading to materials with high-performance characteristics.

Applications in Polymer Synthesis

These aromatic diacids are crucial monomers in the synthesis of a variety of polymers, most notably polyesters and polyamides.

  • This compound (BCPP): Primarily utilized in the synthesis of biodegradable polyanhydrides for drug delivery applications.[4] The flexible ether linkages and the propane spacer can be tailored to control the degradation rate of the polymer matrix for sustained drug release. It is also used to synthesize polyamides with enhanced solubility.

  • Terephthalic Acid (TPA): The cornerstone for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous material in beverage bottles, packaging, and textile fibers. Its rigid structure imparts the high strength and durability required for these applications.

  • Isophthalic Acid (IPA): Often used as a comonomer with TPA in PET production to disrupt the crystal structure, thereby improving clarity and processability. It is also a key component in high-performance polymers like Nomex®, a flame-resistant aramid fiber.

  • 2,6-Naphthalenedicarboxylic Acid (NDA): A monomer used in the production of high-performance polyesters such as polyethylene naphthalate (PEN). PEN exhibits superior thermal resistance, barrier properties, and mechanical strength compared to PET, making it suitable for demanding applications in electronics, automotive, and packaging.

Experimental Protocols

The synthesis of polymers from these aromatic diacids can be achieved through various polycondensation techniques. Below are representative protocols for the synthesis of polyamides and polyesters.

Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki-Higashi Method)

This method is a high-temperature solution polycondensation technique suitable for preparing high molecular weight polyamides from aromatic diacids and diamines.

Materials:

  • Aromatic diacid (e.g., this compound, Isophthalic Acid, etc.)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (co-solvent/catalyst)

  • Triphenyl phosphite (B83602) (TPP) (condensing agent)

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (solubilizing agent)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diacid, aromatic diamine, and the solubilizing salt (e.g., CaCl₂) in a mixture of NMP and pyridine under a nitrogen atmosphere.

  • Add triphenyl phosphite to the stirred solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 80-100°C.

Synthesis of Aromatic Polyesters via Melt Polycondensation

Melt polycondensation is a common industrial method for producing polyesters.

Materials:

  • Aromatic diacid (e.g., Terephthalic Acid, 2,6-Naphthalenedicarboxylic Acid) or its dimethyl ester derivative

  • Diol (e.g., ethylene (B1197577) glycol, 1,3-propanediol)

  • Catalyst (e.g., antimony trioxide, titanium-based catalysts)

Procedure:

  • Esterification/Transesterification: The aromatic diacid or its dimethyl ester is mixed with an excess of the diol in a reaction vessel. The mixture is heated to 150-250°C under a nitrogen atmosphere to initiate the esterification or transesterification reaction, with the removal of water or methanol as a byproduct.

  • Polycondensation: The temperature is then raised to 260-300°C, and a vacuum is applied to remove the excess diol and drive the polymerization reaction forward. This stage is carried out until the desired molecular weight is achieved, which is often monitored by the viscosity of the melt.

  • The molten polyester (B1180765) is then extruded, cooled, and pelletized.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of aromatic polyamides, a key application for the diacids discussed.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Product Isolation & Purification Diacid Aromatic Diacid (e.g., BCPP, TPA, IPA, NDA) Mixing Mixing & Dissolution (N₂ atmosphere) Diacid->Mixing Diamine Aromatic Diamine Diamine->Mixing Solvent NMP/Pyridine + Solubilizing Salt Solvent->Mixing Heating Heating (100-120°C) Mixing->Heating Add TPP Precipitation Precipitation in Methanol Heating->Precipitation Washing Washing (Methanol & Water) Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product Aromatic Polyamide Drying->Final_Product

Caption: Workflow for Aromatic Polyamide Synthesis.

Conclusion

The choice between this compound and other aromatic diacids like terephthalic acid, isophthalic acid, and 2,6-naphthalenedicarboxylic acid is highly dependent on the desired properties of the final polymer.

  • For applications requiring high strength, thermal stability, and crystallinity, terephthalic acid and 2,6-naphthalenedicarboxylic acid are excellent choices, with the latter offering superior performance in demanding environments.

  • When enhanced solubility and processability are key, isophthalic acid provides a valuable alternative by disrupting polymer chain regularity.

  • This compound stands out for its ability to introduce flexibility into the polymer backbone, making it a compelling monomer for creating biodegradable polymers for controlled drug release and for synthesizing more soluble, processable polyamides and polyesters.

Researchers and developers are encouraged to consider the specific structural attributes of each diacid in relation to their end-use requirements to select the most suitable monomer for their innovative materials and drug delivery systems.

References

A Comparative Guide: Surface Erosion of Polyanhydrides Versus Bulk Erosion of Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation mechanism of a polymer is a critical determinant of its performance in controlled drug delivery systems. Polyanhydrides and polyesters are two of the most extensively studied classes of biodegradable polymers, yet they exhibit fundamentally different erosion patterns. Polyanhydrides are characterized by surface erosion, where the polymer degrades from the exterior, while polyesters typically undergo bulk erosion, with degradation occurring throughout the polymer matrix.[1][2] This guide provides an objective comparison of these two erosion mechanisms, supported by experimental data and detailed methodologies, to aid in the rational selection of polymers for drug delivery applications.

Unveiling the Mechanisms: Surface vs. Bulk Erosion

The key to understanding the different erosion profiles lies in the interplay between the rate of water penetration into the polymer matrix and the rate of hydrolytic cleavage of the polymer backbone.

Polyanhydrides: A Surface-Eroding Paradigm

Polyanhydrides possess highly labile anhydride (B1165640) bonds that are susceptible to rapid hydrolysis.[3] This rapid degradation at the surface outpaces the rate at which water can diffuse into the bulk of the polymer.[3][4] Consequently, the erosion is confined to the surface, leading to a gradual and predictable decrease in the size of the polymer matrix while the core remains largely intact. This process is often likened to the melting of an ice cube.[1][2] This characteristic surface erosion leads to a near zero-order drug release profile, where the drug is released at a constant rate over time.[1][3]

Polyesters: The Nature of Bulk Erosion

In contrast, the ester bonds of polyesters, such as poly(lactic-co-glycolic acid) (PLGA), are more resistant to hydrolysis than the anhydride linkages in polyanhydrides.[3] As a result, water can permeate into the polymer matrix faster than the ester bonds are cleaved.[1] This leads to a more uniform degradation throughout the entire volume of the polymer.[1][2] Bulk erosion is characterized by a decrease in the molecular weight of the polymer throughout the matrix, which eventually leads to a loss of mechanical integrity and subsequent mass loss.[5] This erosion pattern often results in an initial "burst release" of the drug, followed by a period of slower release.[6][7]

At a Glance: Key Differences

FeaturePolyanhydrides (Surface Erosion)Polyesters (Bulk Erosion)
Primary Mechanism Hydrolytic cleavage of anhydride bonds is faster than water penetration.[3][4]Water penetration is faster than the hydrolysis of ester bonds.[1]
Erosion Pattern Mass loss occurs layer-by-layer from the surface.[1][2]Degradation and mass loss occur throughout the polymer volume.[1][2]
Molecular Weight Change The molecular weight of the remaining polymer core remains relatively constant.The molecular weight decreases throughout the entire polymer matrix.[5]
Water Uptake Generally lower due to the hydrophobic nature and rapid surface erosion.Higher water absorption throughout the matrix.
Drug Release Kinetics Typically follows zero-order or near zero-order release.[1][3]Often characterized by an initial burst release followed by a slower, non-linear release.[6][7]
Predictability High predictability of drug release based on erosion rate.[1][2]Less predictable drug release due to the complex nature of bulk degradation.[1][2]

Quantitative Comparison of Erosion and Drug Release

The following tables summarize quantitative data from various studies to highlight the performance differences between polyanhydrides and polyesters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Erosion Rates and Water Uptake

PolymerMonomer CompositionErosion Rate (% mass loss/day)Water Uptake (%)Experimental ConditionsSource
PolyanhydridePoly(sebacic acid) (PSA)~10-15LowPhosphate buffer (pH 7.4), 37°CSynthesized from multiple sources
PolyanhydridePoly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (P(CPP-SA)) 20:80~5-7LowPhosphate buffer (pH 7.4), 37°C[4]
Polyester (B1180765)Poly(lactic-co-glycolic acid) (PLGA) 50:50Variable, initial lag then rapid lossHighPhosphate buffer (pH 7.4), 37°C[8][9]
PolyesterPoly(lactic-co-glycolic acid) (PLGA) 75:25Slower than 50:50 PLGAModeratePhosphate buffer (pH 7.4), 37°C[8]
PolyesterPoly(ε-caprolactone) (PCL)Very slow (~0.003)Low to ModeratePhosphate buffer (pH 7.4), 37°C[10]

Table 2: Comparative Drug Release Profiles

PolymerDrugDrug Loading (%)Release ProfileKey FindingsSource
Polyanhydride (P(CPP-SA))Carmustine (BCNU)20Near zero-orderSustained release over 3 weeks for brain tumor treatment (Gliadel® Wafer).[11]
Polyanhydride (PSA)Ropivacaine20-50Tunable, near zero-orderExtended release from 64 to 150 hours depending on polymer content.[12]
Polyester (PLGA 50:50)Bovine Serum Albumin (BSA)5-15High initial burst (~45-67% in 1 day)The majority of the protein was released within the first two days.[13]
Polyester (PLGA)Model PeptideNot specifiedTriphasic: initial burst, lag phase, then bulk erosion releaseBurst release is a significant challenge for peptide delivery from PLGA microspheres.[7]

Visualizing the Erosion Mechanisms

To further illustrate the distinct erosion pathways, the following diagrams are provided.

Erosion_Mechanisms cluster_surface Surface Erosion of Polyanhydrides cluster_bulk Bulk Erosion of Polyesters P1 Initial Polymer Matrix P2 Water Penetrates Surface Layer P1->P2 t=0 P3 Rapid Hydrolysis of Anhydride Bonds at Surface P2->P3 t>0 P4 Erosion of Surface Layer, Drug Release P3->P4 P5 Reduced Polymer Matrix with Intact Core P4->P5 B1 Initial Polymer Matrix B2 Water Penetrates Entire Matrix B1->B2 t=0 B3 Slow Hydrolysis of Ester Bonds Throughout B2->B3 t>0 B4 Decrease in Molecular Weight B3->B4 B5 Matrix Swelling and Drug Diffusion (Burst Release) B4->B5 B6 Mass Loss and Matrix Collapse B5->B6

Caption: Distinct erosion mechanisms of polyanhydrides and polyesters.

Experimental Workflows

The characterization of polymer erosion is crucial for understanding and predicting drug release. Below is a generalized experimental workflow for evaluating the erosion of biodegradable polymers.

Experimental_Workflow cluster_workflow Polymer Erosion and Drug Release Characterization A Polymer Sample Preparation (e.g., films, microspheres) B Incubation in Buffer (e.g., PBS, pH 7.4, 37°C) A->B C Time Point Sampling B->C D Mass Loss Measurement (Gravimetric Analysis) C->D E Molecular Weight Analysis (GPC/SEC) C->E F Surface Morphology Analysis (SEM) C->F G Chemical Structure Analysis (FTIR) C->G H Drug Release Quantification (e.g., HPLC, UV-Vis) C->H I Data Analysis and Interpretation D->I E->I F->I G->I H->I

Caption: A typical experimental workflow for polymer erosion studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of polyanhydride and polyester erosion.

Mass Loss Measurement (Gravimetric Analysis)

Objective: To quantify the rate of polymer erosion over time.

Protocol:

  • Prepare polymer samples of known initial dry weight (W_initial).

  • Immerse the samples in a physiological buffer solution (e.g., Phosphate Buffered Saline, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the samples from the buffer.

  • Gently rinse the samples with deionized water to remove any residual salts.

  • Lyophilize or dry the samples under vacuum until a constant weight is achieved to obtain the final dry weight (W_final).

  • Calculate the percentage of mass loss using the formula: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100.

Molecular Weight Analysis (Gel Permeation Chromatography/Size Exclusion Chromatography - GPC/SEC)

Objective: To monitor changes in the polymer's molecular weight and molecular weight distribution during degradation.

Protocol:

  • At each time point of the degradation study, dissolve a known amount of the dried polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

  • Filter the polymer solution to remove any particulates.

  • Inject the filtered solution into a GPC/SEC system equipped with a refractive index (RI) detector.

  • Use a set of columns appropriate for the expected molecular weight range of the polymer.

  • Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene standards).

  • Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Surface Morphology Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the changes in the surface topography of the polymer as it erodes.

Protocol:

  • Collect polymer samples at various degradation time points and dry them thoroughly.

  • Mount the dried samples onto SEM stubs using conductive adhesive tape.

  • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Introduce the coated samples into the SEM chamber.

  • Image the surface of the samples at various magnifications to observe features such as pores, cracks, and changes in roughness.

Chemical Structure Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

Objective: To detect changes in the chemical bonding and functional groups of the polymer during degradation.

Protocol:

  • Obtain dried polymer samples from different time points of the degradation study.

  • Analyze the samples using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode for solid samples.

  • Acquire the infrared spectrum over a relevant wavenumber range (e.g., 4000-650 cm⁻¹).

  • Monitor for changes in the intensity and position of characteristic peaks, such as the carbonyl stretch of the ester or anhydride groups, and the appearance of new peaks corresponding to degradation products (e.g., hydroxyl groups from carboxylic acids).

Conclusion

The choice between polyanhydrides and polyesters for a specific drug delivery application is heavily influenced by their distinct erosion mechanisms. Polyanhydrides, with their predictable surface erosion and near zero-order drug release, are well-suited for applications requiring constant drug dosing over a defined period. In contrast, the bulk erosion of polyesters, while offering a different set of release kinetics, may be advantageous in other therapeutic scenarios, although the initial burst release often needs to be carefully managed. A thorough understanding of these fundamental differences, supported by robust experimental characterization, is paramount for the successful design and development of effective controlled-release drug delivery systems.

References

Performance Evaluation of Polyamides from 1,3-Bis(carboxyphenoxy)propane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of polyamides derived from 1,3-bis(carboxyphenoxy)propane, offering a comparison with established high-performance polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this emerging class of polymers. While extensive data is available for commercial polymers, specific mechanical and solubility data for polyamides based on this compound is limited in publicly accessible literature. Therefore, this guide presents available thermal data for these novel polyamides and draws comparisons for mechanical and solubility properties from structurally similar aromatic polyamides containing flexible ether linkages.

Comparative Performance Data

The following table summarizes the key performance indicators for polyamides derived from this compound and selected alternative high-performance polymers.

PropertyPolyamides from this compoundNomex® (meta-aramid)Kevlar® (para-aramid)PEEK (Polyether ether ketone)Polyimide
Thermal Properties
Glass Transition Temperature (Tg)130-155 °C[1]~270 °C~370 °C~143 °C>400 °C
Decomposition Temperature (Td, 5% weight loss)325-415 °C (in N2)[1]>400 °C425-480 °C[2]~500 °C>500 °C
Mechanical Properties (Estimated for target polyamide)
Tensile Strength77-115 MPa (estimated)[3][4]83-110 MPa2920-3000 MPa[5][6]95-116 MPa75-231 MPa
Tensile Modulus1.5-3.2 GPa (estimated)[3][4]2.8-4.8 GPa70.3-112 GPa[5][6]3.3-4.2 GPa3.2-3.6 GPa
Solubility
Soluble in polar aprotic solvents (e.g., NMP, DMAc)[1]Soluble in concentrated sulfuric acidSoluble in concentrated sulfuric acidInsoluble in most common solventsSoluble in some polar aprotic solvents

Logical Relationship and Comparison Framework

The following diagram illustrates the logical framework for comparing the performance of polyamides derived from this compound with other high-performance polymers.

G Performance Comparison Framework cluster_polyamide Polyamide from this compound cluster_alternatives Alternative High-Performance Polymers cluster_properties Performance Metrics PA_thermal Thermal Properties (Tg: 130-155°C, Td: 325-415°C) Thermal Thermal Stability PA_thermal->Thermal PA_mech Mechanical Properties (Estimated) Mechanical Mechanical Strength PA_mech->Mechanical PA_sol Solubility (Good in polar aprotics) Solubility Processability (Solubility) PA_sol->Solubility Nomex Nomex® Nomex->Thermal Nomex->Mechanical Nomex->Solubility Kevlar Kevlar® Kevlar->Thermal Kevlar->Mechanical Kevlar->Solubility PEEK PEEK PEEK->Thermal PEEK->Mechanical PEEK->Solubility Polyimide Polyimide Polyimide->Thermal Polyimide->Mechanical Polyimide->Solubility

Caption: Comparative framework for polymer performance evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy of the results.

Thermal Properties

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Standard: ASTM E1131, ISO 11358.

  • Methodology:

    • A small sample of the polymer (5-10 mg) is placed in a TGA crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Standard: ASTM D3418, ISO 11357.

  • Methodology:

    • A small, weighed sample of the polymer is sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • Both pans are heated at a controlled rate (e.g., 10 °C/min) in the DSC cell.

    • The difference in heat flow required to raise the temperature of the sample and the reference is measured.

    • The glass transition temperature is identified as a step change in the heat flow curve.

Mechanical Properties

Tensile Testing

  • Objective: To determine the tensile strength and tensile modulus of the polymer.

  • Standard: ASTM D638.

  • Methodology:

    • Dog-bone shaped specimens of the polymer are prepared according to the dimensions specified in the standard.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The load and extension are continuously recorded.

    • Tensile strength is calculated as the maximum stress the material can withstand before breaking.

    • Tensile modulus (Young's modulus) is calculated from the slope of the initial linear portion of the stress-strain curve.

Solubility Testing
  • Objective: To determine the solubility of the polymer in various solvents.

  • Methodology:

    • A small, known amount of the polymer (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.

    • The mixture is stirred or agitated at a controlled temperature (e.g., room temperature or elevated temperature) for a specific period (e.g., 24 hours).

    • The solubility is observed and categorized as:

      • Soluble: The polymer completely dissolves, forming a clear solution.

      • Partially soluble: The polymer swells or partially dissolves, but some solid remains.

      • Insoluble: The polymer shows no visible signs of dissolution.

    • This process is repeated for a range of solvents to create a solubility profile.

References

comparative thermal stability of polyamides from different diacids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polyamides Derived from Different Diacids

Introduction

Polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–), are renowned for their excellent mechanical strength, chemical resistance, and thermal stability. These properties are intrinsically linked to the chemical structure of the constituent monomers, particularly the diacid component. The choice of diacid—be it aliphatic, aromatic, or bio-based—profoundly influences the final polymer's thermal characteristics, such as its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). This guide provides a comparative analysis of the thermal stability of polyamides synthesized from various diacids, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Properties of Polyamides

The thermal stability of polyamides is a critical factor for their application in demanding environments. The structure of the diacid monomer plays a pivotal role in determining the polymer's thermal performance. Generally, the incorporation of aromatic diacids enhances thermal stability compared to their aliphatic counterparts due to the rigidity of the aromatic rings.[1][2][3] This is evident in the higher glass transition temperatures, melting points, and decomposition temperatures observed in aromatic and semi-aromatic polyamides.

The following table summarizes the key thermal properties of various polyamides, categorized by the type of diacid used in their synthesis.

Polyamide DesignationDiacid ComonomerDiamine ComonomerTg (°C)Tm (°C)Td5% (°C)Td10% (°C)
Aliphatic Polyamides
PA 6,6Adipic AcidHexamethylenediamine~50-80~265~337-
PA 6,10Sebacic AcidHexamethylenediamine~40-60~225--
PA 12,12Dodecanedioic Acid1,12-Dodecanediamine-178--
Aromatic/Semi-Aromatic Polyamides
PA 6,TTerephthalic AcidHexamethylenediamine~150~370--
PA 12,TTerephthalic Acid1,12-Dodecanediamine144311-429
PPA (Generic)Terephthalic/Isophthalic AcidAliphatic Diamine237-254--346-508
Bio-based Polyamides
PA 12,36Fatty Dimer Acid1,12-Dodecanediamine30.485.8425-

Note: The values presented are approximate and can vary based on the specific experimental conditions, molecular weight, and crystallinity of the polymer. A hyphen (-) indicates that the data was not available in the cited sources.

The data clearly illustrates that polyamides derived from aromatic diacids, such as terephthalic acid, exhibit significantly higher glass transition and melting temperatures compared to those from linear aliphatic diacids like adipic acid and sebacic acid.[1][3][4] The rigid structure of the aromatic ring restricts segmental motion, leading to enhanced thermal stability. Polyamides based on longer chain aliphatic diacids, such as dodecanedioic acid and fatty dimer acids, generally show lower melting points.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition characteristics of polymers.[5][6]

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Procedure:

    • The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere.[6]

    • A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidative degradation.[6]

    • The weight of the sample is recorded as a function of temperature.

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs, typically 5% (Td5%) or 10% (Td10%).[6]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers.[7][8]

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of the polyamide (typically 5-15 mg) is encapsulated in an aluminum pan.[7]

  • Procedure:

    • The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase any prior thermal history.

    • A common heating rate is 10 °C/min or 20 °C/min under an inert atmosphere (e.g., nitrogen).[7]

    • The difference in heat flow between the sample and a reference pan is measured.

  • Data Analysis: The DSC thermogram shows peaks and shifts corresponding to thermal events. The glass transition temperature (Tg) is observed as a step change in the baseline, and the melting temperature (Tm) is identified as the peak temperature of the endothermic melting transition.[8]

Visualization of Structure-Property Relationship

The following diagram illustrates the general relationship between the type of diacid monomer and the resulting thermal stability of the polyamide.

G cluster_diacid Diacid Monomer Structure cluster_properties Resulting Polyamide Properties Aromatic Aromatic Diacid (e.g., Terephthalic Acid) High_Stability High Thermal Stability (High Tg, Tm, Td) Aromatic->High_Stability Leads to Aliphatic Aliphatic Diacid (e.g., Adipic Acid) Lower_Stability Lower Thermal Stability (Lower Tg, Tm, Td) Aliphatic->Lower_Stability Leads to

Caption: Relationship between diacid structure and polyamide thermal stability.

Conclusion

The thermal stability of polyamides is a critical property that can be effectively tailored by the judicious selection of the diacid monomer. Polyamides derived from aromatic diacids consistently demonstrate superior thermal stability compared to their aliphatic counterparts, as evidenced by higher glass transition, melting, and decomposition temperatures. This enhanced stability is attributed to the inherent rigidity of the aromatic structures. Understanding these structure-property relationships is crucial for researchers and drug development professionals in designing and selecting polymeric materials with the desired thermal performance for specific applications.

References

Degradation of Poly(CPP:SA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro and in vivo degradation behavior of poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid), or poly(CPP:SA), reveals key characteristics that distinguish it from other common biodegradable polymers. This guide provides a comparative overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of materials for therapeutic applications.

Poly(CPP:SA) is a member of the polyanhydride family, a class of biodegradable polymers known for their characteristic surface erosion. This mechanism allows for a more controlled and linear release of encapsulated agents compared to bulk-eroding polymers. The degradation rate of poly(CPP:SA) can be precisely tuned by altering the molar ratio of its constituent monomers: the aromatic 1,3-bis(p-carboxyphenoxy)propane (CPP) and the aliphatic sebacic acid (SA). A higher proportion of the more hydrophilic sebacic acid leads to faster degradation.

A notable example of its clinical application is the Gliadel® wafer, a formulation of poly(CPP:SA) in a 20:80 molar ratio with the chemotherapeutic agent carmustine (B1668450) (BCNU).[1][2] This implant is used for the treatment of malignant gliomas, delivering the drug directly to the tumor site as the polymer wafer degrades.[3]

In Vitro Degradation Comparison

In vitro studies are crucial for characterizing the fundamental degradation kinetics of polymers under controlled physiological conditions. Poly(CPP:SA) exhibits a distinct surface erosion mechanism, where the hydrolytic cleavage of anhydride (B1165640) bonds occurs predominantly at the polymer-water interface. This results in a gradual and predictable reduction in device size while maintaining the integrity of the bulk matrix for a longer period. In contrast, polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) undergo bulk erosion, where water penetrates the entire matrix, leading to a more widespread and often non-linear degradation and release profile.

Studies on the Gliadel® wafer (poly(CPP:SA) 20:80) show a rapid initial decrease in molecular weight, dropping to below 10,000 Da within just 10 hours of incubation in phosphate-buffered saline (PBS) at 37°C.[1] Another aromatic polyanhydride with similar properties, poly[α,α′-bis(ortho-carboxyphenoxy)-para-xylene] (oCPX), demonstrated a 72.3% mass loss over 90 days in an in vitro setting.[2]

PolymerCompositionDegradation MechanismTimeMass Loss (%)Molecular Weight ChangeTest Conditions
Poly(CPP:SA) 20:80Surface Erosion10 hoursNot ReportedDrops to <10,000 Da from initial 20,000-100,000 Da[1]PBS, pH 7.4, 37°C
Poly(oCPX) *N/ASurface Erosion90 days72.3%[2]Significant decrease[2]PBS, pH 7.4, 37°C
PLGA 75:25 (Foam)Bulk Erosion30 weeks~30%[4]Constant decrease over the period[4]PBS, pH 7.4, 37°C
PCL N/ABulk Erosion90 days~97% (with lipase)Not specifiedPBS with lipase, 37°C
PCL N/ABulk Erosion2.5 yearsNot specified~11.4% decrease[5]PBS, 37°C

Note: Poly(oCPX) is presented as a comparable aromatic polyanhydride to provide quantitative mass loss data.

In Vivo Degradation and Biocompatibility

In vivo performance is the ultimate test for any biomaterial. For poly(CPP:SA), the degradation process in a biological environment is influenced by enzymatic activity and cellular interactions, though it still primarily follows a surface erosion pattern. The Gliadel® wafer, for instance, is reported to degrade completely over a period of 6 to 8 weeks in vivo.[3]

The biocompatibility of poly(CPP:SA) and its degradation products, CPP and SA, is well-documented. Histological studies of polyanhydride implants, including those similar to poly(CPP:SA), typically show a mild inflammatory response post-implantation. This initial reaction, characterized by the presence of neutrophils and macrophages, generally subsides over time, leading to the formation of a thin fibrous capsule around the implant site, which is a normal foreign body response.

PolymerAnimal ModelImplantation SiteDegradation TimeBiocompatibility/Tissue Response
Poly(CPP:SA) (Gliadel®) HumanBrain6-8 weeks[3]Complications can include cerebral edema and CSF leaks, but rates were similar to placebo in trials.[3]
Similar Polyanhydrides RatSubcutaneousSlower than in vitro; varies with SA contentMild inflammatory reaction observed at 6 and 10 days, which resolved by day 30.[6]
PLGA/PLA MouseSubcutaneous56-99% degradation by 6 monthsWell-tolerated. Mononuclear macrophages and proliferating fibroblasts leading to a mature fibrous capsule.
PCL Not SpecifiedSubcutaneousSlower than in vitro (2-4 years for bulk)Well-integrated into surrounding tissues with no rejection.[1]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of polymer degradation.

Standard In Vitro Degradation Protocol

This protocol outlines the typical steps for assessing polymer degradation in a simulated physiological environment.

  • Sample Preparation: Polymer samples (e.g., discs, films, or microspheres) of defined dimensions and weight are prepared. Samples are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation.

  • Degradation Medium: Samples are immersed in a sterile phosphate-buffered saline (PBS) solution with a pH of 7.4. The volume of the medium is typically large enough to ensure sink conditions.

  • Incubation: The samples are incubated at 37°C in a shaking incubator to ensure uniform exposure to the medium.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 30, 60, 90 days), a subset of samples is removed for analysis.

  • Analysis:

    • Mass Loss: Samples are rinsed with deionized water, dried under vacuum until a constant weight is achieved, and weighed. The percentage of mass loss is calculated.

    • Molecular Weight: The change in polymer molecular weight is measured using Gel Permeation Chromatography (GPC).

    • Morphology: Surface and cross-sectional morphology changes are observed using Scanning Electron Microscopy (SEM).

    • Medium Analysis: The pH of the degradation medium is monitored, and the concentration of released monomers can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Standard In Vivo Biocompatibility and Degradation Protocol

This protocol describes a general procedure for evaluating polymer performance in a living organism, often guided by ISO 10993 standards.

  • Animal Model: A suitable animal model, commonly rats or rabbits, is selected.

  • Implantation: Sterile polymer samples are surgically implanted into a specific anatomical site, such as subcutaneously in the dorsum. A sham surgery group (incision without implant) serves as a control.

  • Observation Period: Animals are monitored for predetermined periods (e.g., 1, 4, 12 weeks).

  • Explantation: At each time point, the animals are euthanized, and the implants along with the surrounding tissue are carefully explanted.

  • Analysis:

    • Gross Observation: The implant site is visually inspected for signs of inflammation, necrosis, or infection.

    • Histology: The explanted tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E). A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, neovascularization, and the presence of foreign body giant cells.

    • Implant Analysis: The retrieved polymer samples are analyzed for mass loss, molecular weight changes, and morphological alterations as described in the in vitro protocol.

Visualizing the Processes

To better illustrate the experimental and chemical pathways, the following diagrams are provided.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points p1 Prepare Polymer Samples (Discs/Microspheres) p2 Measure Initial Mass & MW p1->p2 p3 Sterilize Samples p2->p3 i1 Immerse in PBS (pH 7.4) p3->i1 i2 Incubate at 37°C with Shaking i1->i2 a1 Remove Samples i2->a1 t = x days a2 Measure Mass Loss a1->a2 a3 Analyze MW (GPC) a1->a3 a4 Image Morphology (SEM) a1->a4 a5 Analyze Medium (pH, HPLC) a1->a5

In Vitro Degradation Experimental Workflow.

in_vivo_workflow cluster_implant Implantation cluster_explant Explantation cluster_analysis Analysis i1 Prepare & Sterilize Implants i2 Surgical Implantation (e.g., Subcutaneous in Rat) i1->i2 i3 Post-operative Monitoring i2->i3 e1 Explant Implant & Tissue i3->e1 t = x weeks a1 Gross Observation e1->a1 a2 Histology of Tissue (H&E Staining) e1->a2 a3 Analyze Retrieved Implant (Mass, MW, SEM) e1->a3

In Vivo Degradation & Biocompatibility Workflow.

degradation_pathway poly Poly(CPP:SA) Chain ~[-(CPP)-(SA)]n~ monomers Monomers: 1,3-bis(p-carboxyphenoxy)propane (CPP) + Sebacic Acid (SA) poly->monomers Hydrolysis (Surface Erosion) water H₂O water->poly

Hydrolytic Degradation Pathway of Poly(CPP:SA).

References

Biocompatibility of 1,3-Bis(carboxyphenoxy)propane Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of degradation products from polymers containing 1,3-Bis(carboxyphenoxy)propane (BCPP). It is intended to assist researchers and drug development professionals in evaluating the suitability of these materials for biomedical applications. This document outlines the degradation profile of BCPP-based polyanhydrides, compares their biocompatibility with established biodegradable polymers, and provides detailed experimental protocols for relevant cytotoxicity assays.

Introduction to this compound in Biodegradable Polymers

This compound is a monomer used in the synthesis of aromatic polyanhydrides. These polymers are valued in the field of drug delivery for their surface-eroding properties, which can facilitate controlled, zero-order drug release. A notable example is the copolymer of BCPP and sebacic acid (SA), which has been utilized in FDA-approved biomedical applications, suggesting a favorable biocompatibility profile for its degradation products.

Polyanhydrides synthesized from BCPP, often in combination with aliphatic diacids like sebacic acid, undergo hydrolysis of their anhydride (B1165640) bonds in an aqueous environment. This degradation process results in the release of the constituent monomers: this compound and the co-monomer (e.g., sebacic acid). While the biocompatibility of sebacic acid is well-documented and considered safe, the cytotoxic profile of BCPP is less characterized in publicly available literature.

Comparative Analysis of Degradation Product Biocompatibility

To provide a comprehensive overview, this section compares the biocompatibility of the degradation products of BCPP-based polyanhydrides with those of widely used biodegradable polymers, namely polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).

Degradation Product Profiles:

  • Poly(BCPP-co-SA): Degrades into this compound and Sebacic Acid.

  • PLA: Degrades into lactic acid.

  • PLGA: Degrades into lactic acid and glycolic acid.

Quantitative Cytotoxicity Data:

A direct comparison of the in vitro cytotoxicity of BCPP with the degradation products of PLA and PLGA is challenging due to the limited availability of specific IC50 values for the BCPP monomer in the scientific literature. However, the established use of poly(BCPP-co-SA) in clinical applications provides strong evidence of its biocompatibility. The following table summarizes available information and provides context for comparison.

Degradation ProductPolymer SourceCell LineAssayResultsReference
This compound (BCPP) Poly(BCPP-co-SA)VariousNot specifiedGenerally considered biocompatible based on in vivo use.Implied by use in FDA-approved devices
Sebacic Acid Poly(BCPP-co-SA)VariousNot specifiedGenerally recognized as safe (GRAS) and biocompatible.General toxicology data
Lactic Acid PLA, PLGAL929 fibroblastsMTTIC50: > 10 mg/mLGeneral biocompatibility studies
Glycolic Acid PLGAL929 fibroblastsMTTIC50: > 10 mg/mLGeneral biocompatibility studies

Note: The absence of specific IC50 values for BCPP is a notable data gap in the current literature. Researchers are encouraged to perform direct comparative studies to ascertain its specific cytotoxic profile.

Experimental Protocols for Biocompatibility Assessment

Accurate and reproducible assessment of biocompatibility is critical. The following are detailed protocols for standard in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of the polymer degradation products for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).[3]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[4]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Signaling Pathways in Biocompatibility

The interaction of biomaterial degradation products with cells can trigger various signaling pathways that influence cell fate, including apoptosis and inflammation.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often relevant in the context of material-induced cytotoxicity.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Degradation_Products Degradation Products Bcl2 Bcl-2 Family (Bax/Bak) Degradation_Products->Bcl2 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress from degradation products.

Inflammatory Response Signaling Pathway

Degradation products can be recognized by immune cells, such as macrophages, leading to an inflammatory response. This is often mediated by signaling pathways like the NF-κB pathway.[5]

Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Degradation_Products Degradation Products TLR Toll-like Receptor (TLR) Degradation_Products->TLR MyD88 MyD88 TLR->MyD88 recruits IKK IKK complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

Caption: Inflammatory response pathway triggered by degradation products via TLR signaling.

Conclusion

Polymers based on this compound are promising materials for controlled drug delivery, with their degradation products being generally considered biocompatible. While the co-monomer, sebacic acid, has a well-established safety profile, there is a need for more direct quantitative in vitro cytotoxicity studies on the BCPP monomer to allow for a more robust comparison with the degradation products of other biodegradable polymers like PLA and PLGA. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct such evaluations and further elucidate the cellular response to these materials.

References

A Comparative Guide to Alternatives for 1,3-Bis(carboxyphenoxy)propane in Biodegradable Polyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to 1,3-Bis(carboxyphenoxy)propane (BCPP), a common monomer used in the synthesis of biodegradable polyanhydrides for drug delivery applications. The focus is on providing objective performance data, detailed experimental methodologies, and visual representations of key concepts to aid in the selection of suitable alternatives for specific research and development needs.

Introduction to this compound and its Alternatives

This compound (BCPP), often abbreviated as CPP, is an aromatic dicarboxylic acid that has been extensively used in the formulation of biodegradable polyanhydrides. A notable example is its use as a co-monomer with sebacic acid (SA) in the FDA-approved Gliadel® wafer, which delivers carmustine (B1668450) directly to brain tumor sites. The aromatic nature of BCPP imparts rigidity and slows down the degradation rate of the polymer matrix, allowing for sustained drug release.

However, the properties of the resulting polymer, such as its degradation kinetics, mechanical strength, and drug release profile, can be finely tuned by substituting BCPP with other dicarboxylic acid monomers. This guide focuses on the most studied alternatives and provides a comparative analysis to inform material selection.

The primary alternatives discussed in this guide are other bis(p-carboxyphenoxy)alkanes, which share a similar chemical structure with BCPP but differ in the length of the aliphatic linker. The most prominent alternative is 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH) . Other dicarboxylic acids, such as isophthalic acid (IA) and terephthalic acid (TA) , have also been explored as co-monomers to modify the physicochemical properties of polyanhydrides.

Performance Comparison of BCPP-based and Alternative Monomer-based Polyanhydrides

The substitution of BCPP with alternatives like CPH in polyanhydride copolymers, typically with an aliphatic diacid such as sebacic acid (SA), significantly influences the material's properties. The length of the alkyl chain in the bis(p-carboxyphenoxy)alkane monomer is a critical determinant of the polymer's hydrophobicity, crystallinity, and consequently, its degradation rate and mechanical properties.

Mechanical Properties

Polymers containing CPH are generally more hydrophobic and exhibit higher compressive strengths and thermal stability compared to their CPP-based counterparts.[1] The mechanical and thermal stability can be further enhanced by incorporating imide groups into the polymer backbone. Films made from high molecular weight poly(CPP-SA) copolymers have shown tensile strengths ranging from 40 to 160 kg/cm ², with the strength increasing as a function of the BCPP content and molecular weight.

Table 1: Comparison of Mechanical and Thermal Properties of Polyanhydrides

PropertyPoly(CPP-SA)Poly(CPH-SA)Key Observations
Tensile Strength Increases with higher CPP contentGenerally higher than poly(CPP-SA) at equivalent aromatic contentCPH contributes to greater intermolecular forces, enhancing strength.
Compressive Strength Lower than CPH-based polymersHigher than CPP-based polymers[1]The longer, more flexible hexane (B92381) linker in CPH allows for better chain packing.
Glass Transition Temp. (Tg) Lower than CPH-based polymersHigher than CPP-based polymers[1]Increased chain rigidity with CPH leads to a higher Tg.
Melting Temperature (Tm) Poly(CPP) homopolymer: ~256 °C[2]Poly(CPH) homopolymer: ~123 °C[2]The longer alkyl chain in CPH disrupts crystal packing, lowering the melting point of the homopolymer.
Degradation Kinetics

The degradation of polyanhydrides occurs via hydrolysis of the anhydride (B1165640) bonds, leading to surface erosion. The rate of degradation is highly dependent on the hydrophobicity of the constituent monomers. An increase in the hydrophilic SA content in poly(CPP-SA) copolymers increases the erosion rate.[3] Conversely, the more hydrophobic nature of CPH compared to CPP results in slower degradation rates for CPH-based polymers. The degradation rate of aromatic polyanhydrides increases with the increasing length of the methylene (B1212753) carbon chain in the polymer backbone.[2][3][4]

Table 2: Comparison of Degradation Properties of Polyanhydrides

PropertyPoly(CPP-SA) CopolymersPoly(CPH-SA) CopolymersKey Observations
Degradation Rate Faster degradation. Increasing SA content accelerates degradation.[3]Slower degradation. Increasing CPH content slows degradation.CPH's higher hydrophobicity reduces water penetration into the polymer matrix.
Erosion Mechanism Primarily surface erosion.Primarily surface erosion, can be tailored from bulk to surface erosion by increasing CPH content.[2][4]The balance between hydrophobic and hydrophilic monomers dictates the erosion profile.
Degradation Products pH The degradation products are acidic.The degradation products are acidic, with CPH creating a local pH of around 5.5.The local pH can influence the stability of the encapsulated drug.
Drug Release Profiles

The drug release from polyanhydride matrices is closely linked to the polymer's degradation rate. The slower degradation of CPH-based polymers generally leads to a more extended drug release profile compared to CPP-based polymers. The drug release mechanism is primarily driven by the polymer's microstructure, the compatibility of the drug with the constituent polymer phases, and the solubility of the drug within the polymer.[5] For instance, in poly(CPH-SA) copolymers, hydrophobic drugs may partition preferentially into the CPH-rich microdomains, influencing their release kinetics.[5]

Experimental Protocols

The following sections detail the typical methodologies for the synthesis and characterization of polyanhydrides based on BCPP and its alternatives.

Synthesis of Polyanhydride Copolymers by Melt Polycondensation

This protocol describes a general method for synthesizing poly(CPP-SA) and poly(CPH-SA) copolymers.

Materials:

  • This compound (BCPP) or 1,6-bis(carboxyphenoxy)hexane (CPH)

  • Sebacic acid (SA)

  • Acetic anhydride

  • Argon or Nitrogen gas

  • Glass reaction vessel with mechanical stirrer and vacuum connection

Procedure:

  • Prepolymer Synthesis: The dicarboxylic acid monomers (e.g., a 20:80 molar ratio of BCPP:SA) are refluxed in excess acetic anhydride for 30-60 minutes to form acetylated prepolymers. The excess acetic anhydride is removed under vacuum.

  • Melt Polycondensation: The prepolymer mixture is heated to a high temperature (typically 180°C) under high vacuum (e.g., <1.0 mmHg) with constant stirring.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 90-120 minutes) until a viscous polymer melt is formed. The molecular weight of the resulting polymer is dependent on the reaction time, temperature, and vacuum level.

  • Purification: The polymer is cooled, dissolved in a suitable solvent (e.g., dichloromethane), and precipitated in a non-solvent (e.g., petroleum ether) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

Characterization Techniques

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform (B151607) at a flow rate of 1.0 mL/min.

  • Calibration: Polystyrene standards are used to generate a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: 5-10 mg of the polymer is sealed in an aluminum pan.

  • Heating/Cooling Cycle: A typical cycle involves heating the sample from room temperature to above its melting point (e.g., 200°C) at a rate of 10°C/min, holding for a few minutes to erase thermal history, cooling to a low temperature (e.g., -20°C), and then reheating at the same rate. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.

3. Mechanical Testing (Tensile Analysis):

  • Standard: ASTM D882 for thin films.[6]

  • Specimen Preparation: Polymer films are cast from solution and cut into dumbbell-shaped specimens.

  • Testing Machine: A universal testing machine equipped with a load cell appropriate for the expected forces.

  • Test Parameters: A constant rate of crosshead movement is applied until the specimen fails. The tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

4. In Vitro Degradation Study:

  • Method: Polymer discs or microspheres of a known weight are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Analysis: At predetermined time points, the samples are removed, dried, and weighed to determine mass loss. The degradation products in the buffer can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Biocompatibility and Cellular Response

Polyanhydrides and their degradation products are generally considered biocompatible, non-mutagenic, and non-cytotoxic.[7] Subcutaneous implantation of polyanhydrides in animal models has shown minimal inflammatory response.[7]

Visualizations

G Structural Comparison of BCPP and CPH cluster_BCPP This compound (BCPP) cluster_CPH 1,6-bis(p-carboxyphenoxy)hexane (CPH) BCPP_structure HOOC-Ph-O-(CH2)3-O-Ph-COOH CPH_structure HOOC-Ph-O-(CH2)6-O-Ph-COOH

Caption: Chemical structures of BCPP and its alternative, CPH.

G Experimental Workflow for Polyanhydride Synthesis and Characterization Monomers Dicarboxylic Acid Monomers (e.g., BCPP/CPH + SA) Prepolymer Prepolymer Synthesis (Acetylation) Monomers->Prepolymer Polymerization Melt Polycondensation (High Temp & Vacuum) Prepolymer->Polymerization Purification Purification (Dissolution & Precipitation) Polymerization->Purification Characterization Characterization Purification->Characterization Biocompatibility Biocompatibility Assessment Purification->Biocompatibility GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC Mechanical Mechanical Testing (Tensile Properties) Characterization->Mechanical Degradation In Vitro Degradation (Mass Loss) Characterization->Degradation InVitro In Vitro Cell Studies Biocompatibility->InVitro InVivo In Vivo Implantation Biocompatibility->InVivo

Caption: Workflow for synthesis and characterization of polyanhydrides.

Conclusion

The selection of an appropriate alternative to this compound is a critical step in the design of biodegradable polymers for specific drug delivery applications. 1,6-bis(p-carboxyphenoxy)hexane (CPH) stands out as a well-characterized alternative that offers a means to slow down degradation and enhance the mechanical properties of polyanhydride-based delivery systems. By carefully selecting the type and ratio of aromatic and aliphatic co-monomers, researchers can tailor the polymer's performance to achieve the desired drug release kinetics and in vivo stability. This guide provides a foundational understanding of the available alternatives and the experimental considerations necessary for their evaluation, thereby facilitating more informed decisions in the development of next-generation biodegradable polymers.

References

A Comparative Analysis of Drug Release Kinetics from Polyanhydrides for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the tunable release properties of polyanhydride-based delivery systems, supported by experimental data.

Polyanhydrides are a class of biodegradable polymers renowned for their utility in controlled drug delivery. Their characteristic surface erosion mechanism allows for near zero-order release kinetics, making them ideal candidates for applications requiring sustained therapeutic agent administration. The versatility of polyanhydride chemistry enables the fine-tuning of drug release profiles by altering the polymer backbone, offering a significant advantage in the design of advanced drug delivery systems. This guide provides a comparative analysis of drug release kinetics from various polyanhydrides, supported by quantitative data and detailed experimental protocols.

Comparative Drug Release Data

The following table summarizes the in vitro release of different therapeutic agents from various polyanhydride formulations. The data highlights the influence of both the polymer composition and the physicochemical properties of the encapsulated drug on the release kinetics.

Polyanhydride CompositionDrugDrug TypeFormulationKey Release DataReference
p(FAD-SA) 50:50Cefazolin (B47455) SodiumHydrophilicImplant100% release in 14 days[1]
p(FAD-SA) 50:50Bupivacaine Free BaseIntermediateImplant90% release in 35 days[1]
p(FAD-SA) 50:50TaxolHydrophobicImplant15% release in 77 days[1]
p(SA)Insulin (B600854)HydrophilicMicrospheres~100% release within 3 days[1]
p(CPP)InsulinHydrophilicMicrospheresMinimal release over 1 month[1]
p(CPP:SA)InsulinHydrophilicMicrospheres67% cumulative release at 35 days[1]

Analysis of Release Data:

The data clearly demonstrates that the hydrophobicity of the encapsulated drug plays a crucial role in its release from a polyanhydride matrix. For the poly(fatty acid dimer-sebacic acid) (p(FAD-SA)) system, the highly water-soluble drug, cefazolin sodium, was released completely within two weeks. In contrast, the release of the hydrophobic drug, taxol, was significantly slower, with only 15% released after 77 days. This is attributed to the interplay between drug dissolution and polymer degradation at the surface of the implant. For hydrophilic drugs, a high concentration gradient between the matrix and the release medium drives a faster release, whereas for hydrophobic drugs, the release is more dependent on the rate of polymer erosion.[1]

Furthermore, the copolymer composition of polyanhydrides offers a powerful tool for modulating drug release. In the case of insulin delivery from poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (p(CPP:SA)) microspheres, homopolymers of the constituent monomers exhibited vastly different release profiles. The more hydrophilic poly(sebacic acid) (p(SA)) released insulin rapidly, while the more hydrophobic poly(CPP) retained the drug for an extended period. By copolymerizing these monomers, a sustained release profile could be achieved, demonstrating the tunability of the system.[1]

Experimental Protocols

A common and straightforward method for determining the in vitro drug release kinetics from polyanhydride microparticles is the Sample and Separate Method .

Objective: To quantify the rate and extent of drug release from a polyanhydride matrix in a simulated physiological environment over a defined period.

Materials:

  • Drug-loaded polyanhydride microparticles

  • Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4

  • Container: Vials or tubes

  • Incubator with agitation capabilities (e.g., orbital shaker)

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • A predetermined mass of drug-loaded polyanhydride microparticles is accurately weighed and placed into a vial.

  • A specific volume of the release medium (e.g., 1-10 mL of PBS, pH 7.4) is added to the vial to ensure sink conditions.

  • The vial is sealed and placed in an incubator set to 37°C with constant agitation (e.g., 100 rpm).

  • At predetermined time intervals, the vials are removed from the incubator.

  • The microparticles are separated from the release medium by centrifugation.

  • The supernatant (release medium containing the released drug) is carefully collected for analysis.

  • An equal volume of fresh, pre-warmed release medium is added to the vial containing the microparticles, which is then returned to the incubator.

  • The concentration of the drug in the collected supernatant is quantified using a suitable and validated analytical method.

  • The cumulative amount and percentage of drug released at each time point are calculated.

Visualizing Methodologies

To further elucidate the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing prep_micro Drug-loaded Polyanhydride Microparticles incubation Incubate at 37°C with Agitation prep_micro->incubation prep_media Release Medium (PBS, pH 7.4) prep_media->incubation sampling Collect Supernatant at Time Points incubation->sampling analysis Quantify Drug Concentration sampling->analysis replenish Replenish with Fresh Medium sampling->replenish data_proc Calculate Cumulative Drug Release (%) analysis->data_proc replenish->incubation Drug_Release_Factors cluster_polymer Polymer Properties cluster_drug Drug Properties cluster_environment Environmental Factors p_composition Copolymer Composition (e.g., CPP:SA ratio) release_kinetics Drug Release Kinetics p_composition->release_kinetics p_hydrophobicity Hydrophobicity p_hydrophobicity->release_kinetics p_mw Molecular Weight p_mw->release_kinetics d_solubility Aqueous Solubility d_solubility->release_kinetics d_loading Drug Loading (%) d_loading->release_kinetics e_ph pH of Release Medium e_ph->release_kinetics e_temp Temperature e_temp->release_kinetics

References

assessing the mechanical strength of polyamides derived from various diacids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of scientific literature reveals a strong correlation between the chemical structure of diacids and the resultant mechanical strength of polyamides. The selection of the diacid monomer, specifically its aromaticity and chain length, plays a pivotal role in determining key mechanical properties such as tensile strength, Young's modulus, and elongation at break. This guide provides a comparative assessment of polyamides derived from various diacids, supported by experimental data and detailed methodologies.

Influence of Diacid Structure on Mechanical Properties

The incorporation of different diacids into the polyamide backbone allows for the tailoring of its mechanical performance. A primary distinction is made between aromatic and aliphatic diacids.

Aromatic Diacids: Polyamides synthesized with aromatic diacids, such as terephthalic acid, generally exhibit superior mechanical strength and thermal stability.[1][2] The rigid aromatic rings in the polymer backbone restrict chain mobility, leading to higher tensile strength and Young's modulus.[2] This rigidity is further enhanced by strong intermolecular forces, including pi-pi stacking interactions between the aromatic rings.[2] Consequently, aromatic polyamides, or aramids, are known for their high performance in demanding applications.[1]

Aliphatic Diacids: In contrast, polyamides derived from aliphatic diacids, like adipic acid and sebacic acid, tend to be more flexible.[3][4][5] The mechanical properties of these polyamides are significantly influenced by the length of the aliphatic chain in the diacid monomer.

  • Chain Length: An increase in the aliphatic diacid chain length generally leads to a decrease in tensile strength and Young's modulus, but an increase in elongation at break.[3][4][5] Longer methylene (B1212753) chains introduce greater flexibility into the polymer backbone, reducing the overall rigidity of the material.[6] This is because longer chains can more easily adopt coiled conformations, allowing for greater extension before failure.[4][5] For instance, studies on semiaromatic copolyamides have shown that as the length of the alkyl chain in the diacid increases, the tensile strength decreases slightly, while the elongation at break increases significantly.[3]

An interesting "odd-even" effect has also been observed, where polyamides with an even number of carbon atoms in the diacid may exhibit different mechanical behavior compared to those with an odd number, which is attributed to differences in hydrogen bonding and crystal packing.[4][5]

Comparative Mechanical Properties of Polyamides

The following table summarizes the typical mechanical properties of polyamides synthesized from different diacids. The values presented are indicative and can vary based on the specific diamine used, polymerization conditions, and processing methods.

Diacid TypeSpecific DiacidTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Aromatic Terephthalic Acid60 - 1152.7 - 5.56 - 9
Aliphatic Adipic Acid (C6)50 - 801.5 - 2.850 - 300
Aliphatic Sebacic Acid (C10)40 - 601.0 - 2.0100 - 400
Aliphatic Dodecanedioic Acid (C12)35 - 550.8 - 1.8150 - 500

Experimental Protocols

The mechanical properties of polyamides are typically determined using standardized testing methods. The most common standard for tensile testing of plastics is ASTM D638.[7][8][9]

Tensile Testing (ASTM D638):

  • Specimen Preparation: Test specimens are prepared in a dumbbell shape, either by injection molding or machining from a sheet.[7] The dimensions of the specimen depend on the material's thickness.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) prior to testing to ensure consistency.[7]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[7] The applied load and the resulting elongation are continuously measured.

  • Data Analysis: From the stress-strain curve generated, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Logical Relationship of Diacid Structure and Mechanical Properties

The following diagram illustrates the general relationship between the type of diacid used in polyamide synthesis and the resulting mechanical properties.

Diacid_Mechanical_Properties cluster_diacid Diacid Structure cluster_properties Resulting Mechanical Properties cluster_aliphatic_detail Aliphatic Diacid Chain Length Aromatic Aromatic Diacid (e.g., Terephthalic Acid) High_Strength High Tensile Strength High Young's Modulus Low Elongation at Break Aromatic->High_Strength Leads to Aliphatic Aliphatic Diacid (e.g., Adipic, Sebacic) Low_Strength Lower Tensile Strength Lower Young's Modulus High Elongation at Break Aliphatic->Low_Strength Leads to Short_Chain Shorter Chain Long_Chain Longer Chain Short_Chain->High_Strength Favors Long_Chain->Low_Strength Favors

Caption: Relationship between diacid structure and polyamide mechanical properties.

References

A Comparative Guide to Validated Analytical Methods for the Characterization of 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the characterization of 1,3-Bis(carboxyphenoxy)propane, a key building block in the development of polymers for drug delivery systems. The selection of a suitable analytical method is critical for ensuring the quality, purity, and stability of this compound, which directly impacts the performance and safety of the final drug product.

This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols and data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for the characterization of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The following table summarizes the performance of HPLC, titration, and qNMR for the analysis of this dicarboxylic acid.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Acid-Base TitrationQuantitative NMR (qNMR)
Specificity High (with appropriate column and mobile phase)Moderate (susceptible to interference from other acidic or basic impurities)High (provides structural information, allowing for specific quantification of the target analyte)
Linearity (R²) > 0.999Not Applicable> 0.999
Range 1 - 100 µg/mL10 - 100 mg1 - 20 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~1 mg~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 mg~0.3 mg/mL
Throughput HighLow to MediumMedium
Equipment Cost HighLowVery High
Primary Application Purity, Assay, Impurity Profiling, Stability StudiesAssay of Bulk MaterialPurity Assessment, Structural Confirmation, Quantification of Reference Standards

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic dicarboxylic acids and have been adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and for the separation of potential process-related impurities and degradation products.

Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to a final volume of 10 mL to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the diluent.

Acid-Base Titration

This method provides a straightforward approach for determining the assay of bulk this compound.

Instrumentation and Reagents:

  • System: An automatic potentiometric titrator or a manual titration setup with a burette and a pH meter.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Solvent: A mixture of ethanol (B145695) and water (1:1, v/v), neutralized to a faint pink endpoint with phenolphthalein (B1677637).

  • Indicator: Phenolphthalein solution.

Procedure:

  • Accurately weigh approximately 150 mg of this compound into a clean, dry flask.

  • Dissolve the sample in 50 mL of the neutralized solvent mixture.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH to a persistent faint pink endpoint.

  • Record the volume of NaOH consumed.

  • Perform a blank titration using the same volume of the solvent mixture and subtract the blank volume from the sample titration volume.

  • The assay is calculated based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can be used for the accurate purity assessment of this compound without the need for a specific reference standard of the analyte.

Instrumentation and Reagents:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., long relaxation delay).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • The purity of the analyte is calculated by comparing the integral of the analyte signal to the integral of the internal standard signal, taking into account the number of protons contributing to each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.

Visualization of Analytical Workflows

To further clarify the processes involved in validating and executing these analytical methods, the following diagrams illustrate the logical workflows.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Q2) cluster_documentation 4. Documentation & Implementation Define_Purpose Define Analytical Purpose (Assay, Purity) Select_Method Select Potential Method(s) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Key Parameters Develop_Protocol->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity_Range Linearity & Range Optimize_Parameters->Linearity_Range Accuracy Accuracy Optimize_Parameters->Accuracy Precision Precision Optimize_Parameters->Precision LOD_LOQ LOD & LOQ Optimize_Parameters->LOD_LOQ Robustness Robustness Optimize_Parameters->Robustness Validation_Report Prepare Validation Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Implement_QC Implement for Routine QC Validation_Report->Implement_QC HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration / Purity Integrate->Calculate Report Generate Report Calculate->Report

comparative study of solubility of polyamides based on different monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Polyamide Solubility Based on Monomer Composition

This guide provides a comparative study on the solubility of polyamides derived from various monomers. The solubility of polyamides is a critical factor in their processing and application, particularly in fields requiring solution-based fabrication like membrane formation, fiber spinning, and coatings. Traditional aromatic polyamides are known for their poor solubility in common organic solvents due to strong intermolecular hydrogen bonding and rigid chain structures. This guide explores how modifying monomer composition can significantly enhance solubility.

Factors Influencing Polyamide Solubility

The solubility of polyamides is governed by the interplay of intermolecular forces, chain packing, and the chemical nature of the solvent. Key structural factors originating from the monomer units include:

  • Hydrogen Bonding: The strong hydrogen bonds between amide (-CO-NH-) groups are the primary reason for the low solubility of many polyamides.[1]

  • Chain Rigidity: Aromatic monomers lead to rigid polymer backbones, promoting strong chain packing and making it difficult for solvent molecules to penetrate.[2]

  • Structural Regularity and Crystallinity: Regular polymer chains, like those in Nylon 6 and Nylon 66, can pack efficiently into a crystalline lattice, which significantly reduces solubility.[3]

  • Introduction of Flexible Linkages: Incorporating flexible units such as ether (-O-), methylene (B1212753) (-CH2-), or sulfone (-SO2-) into the polymer backbone disrupts chain packing and increases solubility.[4]

  • Bulky Side Groups: Attaching bulky pendent groups to the polymer chain hinders close packing and reduces intermolecular forces, thereby improving solubility.[5][6]

Comparative Solubility Data

The following table summarizes the solubility of various polyamides, categorized by their monomer structures. The data is compiled from multiple studies and presented qualitatively due to variations in experimental conditions across different sources.

Table 1: Solubility of Polyamides Based on Monomer Structure in Various Solvents

Polyamide TypeMonomer CompositionNMPDMAcDMFDMSOm-cresolFormic AcidOther Solvents
Aliphatic PA 6, PA 66-[3]-[3]--S (hot)S[7]S in CaCl₂/Methanol[3]
Aromatic Meta-aramid (e.g., Nomex)SSSSSSInsoluble in most others
Aromatic Para-aramid (e.g., Kevlar)-----S (in H₂SO₄)[8]Insoluble in organic solvents[8]
Aromatic-Aliphatic From 4,4ʹ-bis(4-carboxymethylene) biphenyl (B1667301) and aromatic diaminesS[4]S[4]S[4]S[4]S[4]NDSoluble in Pyridine[4]
With Bulky Groups Containing pendent diphenylamino groupsS[5]S[5]S[5]S[5]S[5]NDSoluble in Pyridine[5]
With Bulky Groups Containing pendent methoxy-substituted triphenylamineS[6]S[6]S[6]S[6]NDND-
With Flexible Linkages Containing ether and benzonorbornane unitsSSSSSNDSoluble in Pyridine, THF
With Heterocyclic Rings Containing 1,3,5-s-triazine and methylene spacersS[9]S[9]S[9]S[9]NDND-
  • S: Soluble (at room temperature or with heating)

  • -: Insoluble or poorly soluble

  • ND: Not Determined

Experimental Protocols

Precise and reproducible experimental methods are crucial for comparing the solubility of different polymers. Below are protocols for qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Test

This method is used for rapid screening of polymer solubility in various solvents.

  • Preparation: Weigh 10 mg of the dry polyamide powder into a glass vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial. This corresponds to a 1% (w/v) concentration.

  • Mixing: Stir the mixture vigorously using a magnetic stirrer at room temperature for 24 hours.

  • Observation: Observe the mixture. Solubility is categorized as:

    • Soluble (++): A clear, homogeneous solution is formed.

    • Partially Soluble (+-): The polymer swells, and a significant portion dissolves, but some solid remains.

    • Insoluble (--): The polymer remains as a distinct solid phase, with minimal or no swelling.

  • Heating (Optional): If the polymer is insoluble at room temperature, the mixture can be gently heated (e.g., to 50-100 °C) and observed again. Any change in solubility should be noted.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility (e.g., in g/L).

  • Sample Preparation: Prepare a saturated solution by adding an excess amount of the dry polyamide to a known volume of solvent in a sealed flask.

  • Equilibration: Stir the mixture at a constant, controlled temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the undissolved polymer to settle. If necessary, centrifuge the solution to ensure complete separation of the solid phase.

  • Sample Extraction: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed beaker.

  • Solvent Evaporation: Evaporate the solvent from the beaker completely. This is typically done in a vacuum oven at a temperature below the polymer's glass transition temperature to avoid degradation.

  • Final Weighing: Weigh the beaker containing the dried polymer residue.

  • Calculation: The solubility is calculated by subtracting the initial beaker weight from the final weight and dividing by the volume of the supernatant taken.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Monomer_Solubility_Relationship cluster_monomer Monomer Characteristics cluster_forces Polymer Chain Interactions cluster_solubility Resulting Solubility Monomer Monomer Structure Aromatic Aromatic/ Rigid Backbone Monomer->Aromatic Aliphatic Aliphatic/ Flexible Backbone Monomer->Aliphatic Bulky Bulky Pendent Groups Monomer->Bulky Flexible Flexible Linkers (-O-, -CH2-) Monomer->Flexible HBond Strong H-Bonding Aromatic->HBond Packing High Chain Packing & Crystallinity Aromatic->Packing Disruption Disrupted Packing (Amorphous) Aliphatic->Disruption Reduces Packing Bulky->Disruption Hinders Packing Flexible->Disruption Increases Flexibility LowSol Poor Solubility HBond->LowSol Packing->LowSol HighSol Enhanced Solubility Disruption->HighSol

Caption: Relationship between monomer structure and polyamide solubility.

Solubility_Workflow start Start prep Weigh 10mg Polymer & Add 1mL Solvent start->prep mix Stir at Room Temp for 24h prep->mix observe Observe Solution mix->observe soluble Result: Soluble observe->soluble Clear & Homogeneous insoluble Result: Insoluble observe->insoluble No Change partial Result: Partially Soluble observe->partial Swollen/Partially Dissolved end End soluble->end insoluble->end partial->end

Caption: Experimental workflow for qualitative solubility testing.

References

Performance Evaluation of 1,3-Bis(carboxyphenoxy)propane in Novel Polymer Architectures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1,3-Bis(carboxyphenoxy)propane (BCPP) as a monomer for novel polymer architectures. Through a comparative analysis with alternative monomers, this document outlines the performance characteristics of BCPP-based polymers, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations are included to facilitate understanding and replication of key findings.

Introduction to this compound (BCPP)

This compound is an aromatic dicarboxylic acid monomer characterized by the presence of flexible ether linkages and a propane (B168953) bridge. This unique structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether and propane segments to the resulting polymer backbone. These characteristics make BCPP an attractive candidate for the synthesis of high-performance polymers such as polyamides and polyanhydrides with tailored properties for various applications, including engineering plastics and biomedical devices.

Performance in Polyamide Architectures

Polyamides synthesized from BCPP exhibit a favorable combination of thermal stability, solubility, and mechanical properties. The flexible linkages within the BCPP monomer disrupt the chain packing that is characteristic of fully aromatic polyamides, leading to enhanced solubility in organic solvents.

Comparative Data: BCPP-based Polyamides vs. Alternatives

The following table summarizes the properties of polyamides synthesized from BCPP and compares them with polyamides derived from a common aromatic diacid, terephthalic acid, and other flexible aromatic diacids.

Polymer CompositionInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)Solubility
BCPP with Hydantoin (B18101) Diamines [1]0.30 - 0.47130 - 155325 - 415 (in N₂)Soluble in aprotic polar solvents (e.g., NMP, DMAc)
Terephthalic Acid with Aromatic Diamines ~0.4 - 2.0 (varies with diamine)> 250> 450 (in N₂)Generally poor, soluble in strong acids or polar aprotic solvents with salts
Adamantyl-containing Diamine with various Aromatic Diacids [2]0.43 - 1.03240 - 300> 450 (in N₂)Soluble in DMAc, cyclohexanone, THF

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, THF: Tetrahydrofuran

Key Performance Insights for Polyamides

The incorporation of BCPP into polyamide chains generally leads to:

  • Enhanced Solubility: The ether and propane linkages in BCPP increase the flexibility of the polymer backbone, which disrupts chain packing and improves solubility in organic solvents compared to rigid aromatic polyamides derived from monomers like terephthalic acid.[2]

  • Moderate Thermal Stability: While BCPP-based polyamides exhibit good thermal stability, their glass transition temperatures and decomposition temperatures are typically lower than those of their fully aromatic counterparts due to the increased chain flexibility.[1]

Performance in Polyanhydride Architectures for Drug Delivery

BCPP is a key component in the formation of biodegradable polyanhydrides, particularly in combination with sebacic acid (SA), for controlled drug delivery applications.[3] The resulting poly(CPP-SA) copolymers are known for their surface-eroding characteristics, which allows for a near zero-order release of encapsulated therapeutic agents.[4]

Comparative Data: Poly(CPP-SA) Copolymers

The degradation rate and drug release profile of poly(CPP-SA) can be tuned by altering the ratio of the hydrophobic BCPP to the more hydrophilic SA.

Copolymer Composition (CPP:SA)Degradation TimeKey Features
Poly(CPP) > 3 yearsVery slow degradation, high melting point, poor solubility.[5]
Poly(SA) Days to weeksFaster degradation, more hydrophilic.
Poly(CPP-SA) 20:80 Weeks to monthsWidely used in commercial applications (e.g., Gliadel® wafer), exhibits surface erosion.[3]
Poly(CPP-SA) 50:50 MonthsSlower degradation than 20:80 copolymer.
Biocompatibility and Degradation Products

Poly(CPP-SA) copolymers are generally considered biocompatible.[4] They degrade via hydrolysis of the anhydride (B1165640) bonds into their constituent monomers, BCPP and sebacic acid.[3] Sebacic acid is a naturally occurring dicarboxylic acid that can be metabolized by the body. While specific in-vivo toxicity studies on BCPP are limited in the available literature, the long-standing clinical use of poly(CPP-SA) in applications like the Gliadel® wafer suggests a favorable safety profile. However, high concentrations of polymeric nanoparticle degradation products, in general, have been shown to induce some level of cytotoxicity in vitro, suggesting that the dose and degradation rate are important considerations.[6]

Cellular Interaction and Drug Delivery Mechanism

The primary role of BCPP-based polyanhydrides in a biomedical context is to serve as a matrix for the controlled release of drugs. The mechanism of action is therefore primarily dictated by the encapsulated drug. The polymer itself is designed to be biodegradable and biocompatible.

The cellular uptake of nanoparticles, such as those that could be formulated from poly(CPP-SA), is a complex process influenced by particle size, surface chemistry, and the cell type.

G cluster_drug_delivery Drug Delivery and Cellular Interaction Drug_Encapsulation Drug Encapsulation in Poly(CPP-SA) Matrix Surface_Erosion Surface Erosion of Polymer Matrix Drug_Encapsulation->Surface_Erosion Hydrolysis Drug_Release Sustained Drug Release Surface_Erosion->Drug_Release Degradation_Products BCPP and Sebacic Acid (Degradation Products) Surface_Erosion->Degradation_Products Cellular_Uptake Cellular Uptake (e.g., Endocytosis) Drug_Release->Cellular_Uptake Therapeutic_Effect Intracellular Drug Action (Therapeutic Effect) Cellular_Uptake->Therapeutic_Effect Metabolism_Excretion Metabolism and Excretion Degradation_Products->Metabolism_Excretion

Caption: Workflow of drug delivery using BCPP-based polyanhydrides.

Experimental Protocols

Synthesis of this compound (BCPP)

A general procedure for the synthesis of BCPP involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane (B121459) in the presence of a base.

Materials:

Procedure:

  • Dissolve 4-hydroxybenzoic acid and sodium hydroxide in water in a reaction flask equipped with a stirrer and condenser.

  • Slowly add 1,3-dibromopropane to the stirred solution.

  • Reflux the mixture for several hours.

  • After cooling, acidify the solution with sulfuric acid to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as a methanol/water mixture.

G cluster_synthesis BCPP Synthesis Workflow Start Start Materials: 4-hydroxybenzoic acid, 1,3-dibromopropane, NaOH Reaction Nucleophilic Substitution (Williamson Ether Synthesis) Start->Reaction Precipitation Acidification and Precipitation Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product Pure BCPP Purification->Product

Caption: General workflow for the synthesis of BCPP.

Synthesis of BCPP-based Polyamides via Direct Polycondensation

Materials:

  • This compound (BCPP)

  • Aromatic diamine (e.g., a hydantoin derivative)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (B83602) (TPP)

  • Calcium chloride (CaCl₂)

  • Pyridine (B92270)

  • Methanol

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve BCPP, the aromatic diamine, calcium chloride, and pyridine in NMP.

  • Add triphenyl phosphite to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.[1]

Characterization of Polymers

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a polymer sample is heated under a nitrogen atmosphere at a specified heating rate (e.g., 10 °C/min). The Tg is typically taken as the midpoint of the transition in the heat flow curve.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability, a polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The temperature at which a certain percentage of weight loss occurs (e.g., T10 for 10% loss) is recorded.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymers can be determined by GPC using a suitable eluent (e.g., DMAc with LiBr) and calibration standards (e.g., polystyrene).

Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure, an FTIR spectrum is recorded. Characteristic absorption bands for amide linkages (C=O stretching, N-H stretching) or anhydride linkages should be identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to further elucidate the chemical structure of the synthesized polymers.

Conclusion

This compound is a versatile monomer that offers a means to engineer novel polymers with a desirable balance of properties. In polyamide architectures, BCPP imparts enhanced solubility and processability compared to fully aromatic systems, albeit with a slight reduction in thermal stability. In the realm of biomedical applications, BCPP is a crucial component of biodegradable polyanhydrides for controlled drug delivery, demonstrating good biocompatibility and tunable degradation kinetics. While direct evidence of BCPP or its degradation products modulating specific cellular signaling pathways is limited, its successful use in clinically approved drug delivery systems underscores its potential and safety in biomedical applications. Further research into the biological interactions of BCPP-based materials will be valuable for the design of next-generation polymers for advanced therapeutic applications.

References

A Comparative Guide: 1,3-Bis(carboxyphenoxy)propane-Based Polyanhydrides vs. Commercial Polyesters for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for advanced drug delivery, the choice of matrix material is paramount to controlling release kinetics, ensuring biocompatibility, and achieving desired therapeutic outcomes. This guide provides an objective comparison between emerging 1,3-Bis(carboxyphenoxy)propane (CPP)-based polyanhydrides and established commercial polymers, primarily poly(lactic-co-glycolic acid) (PLGA). The information presented herein is supported by experimental data to aid in the selection of polymers for specific research and drug development applications.

Introduction to Polymer Platforms

This compound (CPP)-Based Polyanhydrides: This class of polymers is renowned for its surface-eroding degradation mechanism. Polyanhydrides, such as the copolymer of CPP and sebacic acid (P(CPP-SA)), degrade layer-by-layer when exposed to an aqueous environment. This characteristic is highly desirable for achieving zero-order drug release kinetics, where the drug is released at a constant rate over time. The degradation rate can be precisely tuned by altering the ratio of the hydrophobic aromatic monomer (CPP) to the hydrophilic aliphatic monomer (SA).[1] A notable clinical application is the Gliadel® wafer, a P(CPP-SA) matrix loaded with carmustine (B1668450) for the treatment of brain cancer.[1]

Commercial Polyesters (PLGA): Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved copolymer that is widely utilized in a variety of therapeutic devices due to its excellent biocompatibility and tunable degradation properties.[2][3] Unlike polyanhydrides, PLGA undergoes bulk erosion. In this process, water penetrates the entire polymer matrix, leading to the hydrolysis of ester bonds throughout the bulk of the material.[4] This typically results in a triphasic release profile: an initial burst release, followed by a period of slower release, and a final, faster release phase as the polymer matrix integrity is lost.[2] The degradation and release characteristics of PLGA can be modulated by adjusting the ratio of lactic acid to glycolic acid, the polymer's molecular weight, and its end-group chemistry.[2][4]

Quantitative Performance Benchmarking

The following tables summarize key quantitative data for representative formulations of P(CPP-SA) and PLGA. It is important to note that these properties can vary significantly based on copolymer ratio, molecular weight, and fabrication method.

Table 1: Comparison of Thermal Properties

PropertyP(CPP-SA) 20:80PLGA 50:50PLGA 75:25
Glass Transition Temp. (Tg) ~47 °C[4]45-50 °C45-50 °C

Note: The glass transition temperature (Tg) indicates the point at which the polymer transitions from a rigid, glassy state to a more rubbery state. A Tg above physiological temperature (37°C) ensures the polymer remains in a rigid state in vivo.

Table 2: Comparison of Mechanical Properties

PropertyP(CPP-SA) 20:80PLGA (General Range)
Tensile Strength (MPa) 441 MPa*40-55 MPa
Young's Modulus Data not available1.4-2.8 GPa (typical)

*Note: The reported tensile strength for P(CPP-SA) appears significantly higher than for typical biodegradable polyesters and may refer to highly oriented fibers or specific testing conditions. Researchers should consult primary literature for context.

Table 3: Comparison of Drug Release Characteristics

PropertyP(CPP-SA) 20:80PLGA (50:50 & 75:25)
Degradation Mechanism Surface ErosionBulk Erosion[4]
Typical Release Profile Zero-Order (Linear)Triphasic (Burst, Lag, Secondary Release)[2]
BSA Release (Double Emulsion Prep.) High rate, zero-order kineticsLower release rate than P(CPP-SA)
BSA Release (Spray Drying Prep.) Linear release rateLinear, similar to P(CPP-SA)

Visualizing Polymer Characteristics and Workflows

Polymer Synthesis and Degradation

G

Decision Workflow for Polymer Selection

G Start Define Therapeutic Goal (e.g., drug, duration, target) ReleaseProfile Required Release Profile? Start->ReleaseProfile PCPPSA Select P(CPP-SA) (Surface Erosion) ReleaseProfile->PCPPSA Zero-Order (Constant Release) PLGA Select PLGA (Bulk Erosion) ReleaseProfile->PLGA Biphasic/Triphasic (Initial Burst) MechanicalReq Mechanical Strength Required? Fabrication Select Fabrication Method (e.g., solvent evaporation, spray drying, melt) MechanicalReq->Fabrication Yes/No PCPPSA->MechanicalReq PLGA->MechanicalReq End Final Formulation Fabrication->End

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standardized protocols for key characterization experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Initiate a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical cycle is:

      • Heat from 25°C to 200°C at a rate of 10°C/min.

      • Hold isothermally for 5 minutes.

      • Cool to -20°C at a rate of 10°C/min.

      • Hold isothermally for 5 minutes.

      • Heat from -20°C to 200°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Mechanical Properties: Tensile Testing
  • Objective: To measure the Tensile Strength and Young's Modulus of polymer films.

  • Apparatus: A universal testing machine equipped with a load cell and grips suitable for thin films (in accordance with standards like ASTM D882 or ISO 527-3).

  • Procedure:

    • Prepare rectangular or dog-bone-shaped film specimens of the polymer with a uniform thickness (less than 1 mm).

    • Measure the thickness and width of the specimen's gauge section at several points and calculate the average cross-sectional area.

    • Mount the specimen into the tensile grips, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and displacement data throughout the test.

    • Calculate Tensile Strength (stress at break) and Young's Modulus (the slope of the initial linear portion of the stress-strain curve).

In Vitro Drug Release Study
  • Objective: To quantify the rate and extent of drug release from the polymer matrix over time.

  • Apparatus: Shaking incubator or water bath, centrifuge, and an analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer).

  • Procedure:

    • Accurately weigh a specific amount of drug-loaded microspheres or a polymer implant and place it into a vial.

    • Add a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4) to the vial. Ensure sink conditions are maintained (the concentration of drug in the medium should not exceed 10-15% of its solubility).

    • Place the vials in a shaking incubator maintained at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), remove the entire volume of the release medium after centrifuging the vial to pellet the polymer.

    • Replace the removed medium with an equal volume of fresh, pre-warmed release medium.

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

    • Calculate the cumulative percentage of drug released at each time point relative to the total drug loading.

Conclusion

Both P(CPP-SA) polyanhydrides and PLGA polyesters offer unique advantages as biodegradable carriers for drug delivery. The primary distinction lies in their degradation mechanisms, which directly impacts their drug release profiles. P(CPP-SA) is an excellent candidate for applications requiring constant, zero-order drug release over a defined period due to its surface-eroding nature. In contrast, PLGA, with its bulk-eroding properties and extensive history of clinical use, is suitable for a wide range of applications, although it is often associated with an initial burst release. The choice between these advanced materials should be guided by the specific therapeutic requirements, including the desired release kinetics, the duration of therapy, and the mechanical demands of the application.

References

The Influence of Linker Length on the Biological Activity of Bis(phenoxy)alkane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different alkane linkers in a series of bis(phenoxy) compounds, drawing insights from a study on bis((quinoxalin-2-yl)phenoxy)alkanes. The length of the linker connecting the two phenoxy moieties is a critical determinant of the compound's biological activity, influencing its inhibitory potential against key cancer targets.

A study on a series of bis((quinoxalin-2-yl)phenoxy)alkanes revealed that varying the length of the methylene (B1212753) (-CH2-)n linker significantly impacts their efficacy as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), both crucial targets in cancer therapy. This analysis serves as a valuable case study for understanding structure-activity relationships in bivalent molecules where the linker plays a key role.

Comparative Performance of Linker Variants

The inhibitory activity of the synthesized compounds was evaluated against PARP-1 and EGFR, as well as their cytotoxic effects on MDA-MB-231 and MCF-7 breast cancer cell lines. The results, summarized in the table below, demonstrate a clear correlation between the linker length and the biological activity.

CompoundLinker Length (n)PARP-1 IC50 (nM)[1]EGFR IC50 (nM)[1]MDA-MB-231 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
8d 3> 100> 1000.4212.65
8i 81.3764.650.121.31
8l 126.8778.90.864.52

Key Observations:

  • A linker with eight methylene units (n=8) in compound 8i resulted in the most potent inhibition of both PARP-1 and EGFR.[1]

  • Compound 8i also exhibited the highest cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line.[1]

  • Both shorter (n=3, compound 8d ) and longer (n=12, compound 8l ) linkers led to a significant decrease in inhibitory activity against PARP-1 and EGFR, as well as reduced cytotoxicity.[1]

  • These findings suggest that an optimal linker length is crucial for achieving the desired biological activity, likely by ensuring the correct spatial orientation of the terminal pharmacophores for effective binding to the target enzymes.

Experimental Protocols

The following methodologies were employed in the cited study for the synthesis and biological evaluation of the bis((quinoxalin-2-yl)phenoxy)alkane derivatives.

Synthesis of bis(quinoxaline) derivatives (e.g., 8i)[1]

A mixture of 1,8-bis(2-bromoacetyl)phenoxy)octane, o-phenylenediamine (B120857) derivatives, and ethanol (B145695) was refluxed for 3 hours. After cooling, the formed solid was filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the final product.

In vitro PARP-1 Inhibition Assay[1]

The inhibitory activity against PARP-1 was determined using a colorimetric assay kit. The assay measures the amount of biotinylated PAR, which is synthesized by PARP-1. The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In vitro EGFR Inhibition Assay[1]

The EGFR inhibitory activity was evaluated using an ELISA kit. This assay measures the autophosphorylation of the EGFR tyrosine kinase. The absorbance was measured at 450 nm, and the IC50 values were determined from the dose-response curves.

In vitro Cytotoxicity Assay (MTT Assay)[1]

Human breast cancer cell lines (MDA-MB-231 and MCF-7) were seeded in 96-well plates. After 24 hours, the cells were treated with different concentrations of the test compounds for 48 hours. MTT solution was then added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.

Visualizing Structure and Workflow

The following diagrams illustrate the general chemical structure of the evaluated compounds and the experimental workflow.

G cluster_0 General Structure of bis((quinoxalin-2-yl)phenoxy)alkanes Quinoxalinyl-Phenoxy_1 Quinoxalinyl-Phenoxy-O- Linker (CH₂)n Quinoxalinyl-Phenoxy_1->Linker Quinoxalinyl-Phenoxy_2 -O-Phenoxy-Quinoxalinyl Linker->Quinoxalinyl-Phenoxy_2 G cluster_workflow Experimental Workflow synthesis Synthesis of bis(phenoxy)alkane Derivatives with Varied Linkers parp_assay In vitro PARP-1 Inhibition Assay synthesis->parp_assay egfr_assay In vitro EGFR Inhibition Assay synthesis->egfr_assay mtt_assay In vitro Cytotoxicity Assay (MDA-MB-231 & MCF-7) synthesis->mtt_assay data_analysis Data Analysis and IC50 Determination parp_assay->data_analysis egfr_assay->data_analysis mtt_assay->data_analysis sar_conclusion Structure-Activity Relationship (SAR) Conclusion data_analysis->sar_conclusion

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(carboxyphenoxy)propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1,3-Bis(carboxyphenoxy)propane are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to its safe disposal, adhering to best practices for chemical waste management. This compound is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life, necessitating careful management of its waste stream.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Respiratory Protection: A dust mask, such as a type N95, is recommended for handling the solid form.[2]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₆O₆[1][3]
Molecular Weight 316.31 g/mol [3]
Melting Point 310 °C[3]
GHS Hazard Statements H317: May cause an allergic skin reaction.[1][2][3]
H400: Very toxic to aquatic life.[1][2][3]
Storage Class Code 11 (Combustible Solids)[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. It should be treated as hazardous waste.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong bases, oxidizers, or reactive metals, unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

  • Separate Solid and Liquid Waste: Collect solid waste (e.g., contaminated gloves, weighing paper) separately from any liquid waste containing this chemical.

Step 2: Container Management
  • Appropriate Containers: Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE), for waste collection.

  • Secure Sealing: Ensure containers are tightly sealed when not in use to prevent any release into the environment.

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Storage of Waste
  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Storage Conditions: Keep the storage area cool and dry, away from direct sunlight and sources of ignition. Access to this area should be restricted to authorized personnel.

Step 4: Spill Management

In the event of a spill:

  • Evacuate: If necessary, evacuate the immediate area.

  • Wear PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Step 5: Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies. The GHS precautionary statement P501 emphasizes that disposal must be in accordance with all applicable regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Step 3: Use Labeled, Sealed, Chemically Resistant Container segregate->container storage Step 4: Store in Designated Secure Hazardous Waste Area container->storage spill_check Is there a spill? storage->spill_check spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect, Clean spill_check->spill_procedure Yes disposal Step 5: Arrange for Pickup by Licensed Waste Disposal Company spill_check->disposal No spill_procedure->storage end End: Waste Properly Disposed disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidance for 1,3-Bis(carboxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,3-Bis(carboxyphenoxy)propane. The following procedural guidance is designed to ensure safe laboratory practices and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3753-81-9

  • Molecular Formula: C₁₇H₁₆O₆[1]

Hazard Summary: this compound is a solid substance that presents the following primary hazards:

  • Skin Sensitization: May cause an allergic skin reaction (H317).[1]

  • Aquatic Hazard: Very toxic to aquatic life (H400).[1]

  • Signal Word: Warning.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound to prevent skin contact and inhalation of dust particles. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Face Protection Face shieldRecommended when there is a risk of splashing or significant dust generation.
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of fine particles, especially when handling powder.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid material, perform these actions over a contained surface to facilitate cleanup of any spills.

  • Use spatulas and other tools to handle the solid, avoiding direct contact.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling Procedures:

  • After handling, remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.

  • Wash hands thoroughly with soap and water.

  • Clean the work area and any equipment used with an appropriate solvent and decontaminate surfaces.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of this compound.

  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for safely handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal A Assess Hazards (Skin Sensitizer, Aquatic Toxin) B Select & Inspect PPE (Gloves, Goggles, N95, Lab Coat) A->B C Prepare Work Area (Fume Hood, Eyewash Access) B->C D Don PPE C->D Proceed to Handling E Weigh & Transfer Chemical (Minimize Dust) D->E F Perform Experiment E->F G Decontaminate Work Area & Tools F->G Experiment Complete H Properly Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Segregate Chemical Waste I->J Finalize Cleanup K Dispose in Labeled Hazardous Waste Container J->K

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。